H-Phe-Leu-OBzl.HCl
Description
BenchChem offers high-quality H-Phe-Leu-OBzl.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Phe-Leu-OBzl.HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H29ClN2O3 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C22H28N2O3.ClH/c1-16(2)13-20(22(26)27-15-18-11-7-4-8-12-18)24-21(25)19(23)14-17-9-5-3-6-10-17;/h3-12,16,19-20H,13-15,23H2,1-2H3,(H,24,25);1H/t19-,20-;/m0./s1 |
InChI Key |
NJFGWVTXCWWAHA-FKLPMGAJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N.Cl |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
H-Phe-Leu-OBzl.HCl chemical properties and structure
[1][2][5][6][7]
Applications in Drug Development
Leu-Enkephalin Synthesis
H-Phe-Leu-OBzl.HCl is the direct precursor for the synthesis of Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu), an endogenous opioid peptide [4].[1][2][4]
-
Workflow: The dipeptide salt is neutralized in situ and coupled with Boc-Gly-Gly-OH, followed by Boc-Tyr-OH.[1][2]
-
Advantage: Using the pre-formed dipeptide block reduces the number of steps on the resin or in solution, improving overall yield.[1][2]
Protease Substrate Profiling
The Phe-Leu bond is a classic cleavage site for several metalloproteases, including Thermolysin and Neprilysin .[1][2]
Analytical Characterization
To ensure the integrity of H-Phe-Leu-OBzl.HCl, the following specifications should be met:
References
-
ChemicalBook . (n.d.).[1][2] H-Phe-Leu-OBzl.HCl Chemical Properties and CAS 73994-87-3. Retrieved from [1][2]
-
PubChem . (2024).[1][2][3][5] H-Phe-Leu-OBzl.HCl Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved from [1][2]
-
Sigma-Aldrich . (n.d.).[1][2] H-Phe-Leu-OBzl Product Specification. Merck KGaA.[1][2] Retrieved from [1][2]
-
Mihara, H., et al. (1985).[1][2] Polymer-bound Reagents for Peptide Synthesis. Bulletin of the Chemical Society of Japan.[1][2] (Contextualizing the use of Phe-Leu-OBzl in Enkephalin synthesis).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. h-phe-leu-obzl AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. L-Phenylalanine, phenylmethyl ester, hydrochloride (1:1) | C16H18ClNO2 | CID 12636208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. H-Phe-Leu-OBzl.HCl | C22H29ClN2O3 | CID 70633701 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Dipeptide Benzyl Ester H-Phe-Leu-OBzl.HCl: A Technical Guide to its Applications in Protease Assays
This guide provides an in-depth technical overview of the dipeptide derivative, L-Phenylalanyl-L-leucine benzyl ester hydrochloride (H-Phe-Leu-OBzl.HCl). Primarily recognized as a building block in peptide synthesis, this document explores its significant, albeit less documented, application as a chromogenic substrate for the characterization of specific proteases, notably Cathepsin C and chymotrypsin. This guide is intended for researchers, scientists, and drug development professionals engaged in enzymology and biochemical pharmacology.
Introduction: Unveiling the Dual Utility of a Dipeptide Derivative
H-Phe-Leu-OBzl.HCl, with the chemical formula C₂₂H₂₉ClN₂O₃, is a dipeptide composed of L-phenylalanine and L-leucine, with the C-terminus of leucine protected by a benzyl ester and the N-terminus of phenylalanine present as a hydrochloride salt.[1] While its role as an intermediate in the synthesis of more complex peptides is well-established, its structural characteristics—an unblocked N-terminus and a scissile peptide bond flanked by hydrophobic and aromatic residues—make it a suitable candidate for enzymatic cleavage by specific proteases. This guide will elucidate the principles and practicalities of utilizing H-Phe-Leu-OBzl.HCl as a substrate in biochemical assays.
Table 1: Physicochemical Properties of H-Phe-Leu-OBzl.HCl [1]
| Property | Value |
| Molecular Formula | C₂₂H₂₉ClN₂O₃ |
| Molecular Weight | 404.9 g/mol |
| IUPAC Name | benzyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoate;hydrochloride |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in aqueous buffers and organic solvents like methanol and DMSO |
Application in Cathepsin C (Dipeptidyl Peptidase I) Activity Assays
Cathepsin C, also known as Dipeptidyl Peptidase I (DPP I), is a lysosomal cysteine protease that sequentially removes dipeptides from the free N-terminus of protein and peptide substrates.[2][3] Its substrate specificity is broad, but it generally requires a free N-terminal amino group.[2] Synthetic dipeptide derivatives are the most commonly employed substrates for in vitro assays of Cathepsin C activity.[2][4]
Principle of the Assay
The enzymatic activity of Cathepsin C can be measured by monitoring the hydrolysis of H-Phe-Leu-OBzl.HCl. The enzyme cleaves the peptide bond between phenylalanine and leucine, releasing the dipeptide H-Phe-Leu-OH and benzyl alcohol. The progress of the reaction can be monitored by various methods, including High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the substrate or the appearance of the product.
Caption: Workflow for a Cathepsin C activity assay using H-Phe-Leu-OBzl.HCl.
Experimental Protocol: A Guideline
The following protocol is a generalized guideline. Researchers should optimize concentrations and incubation times based on their specific experimental conditions and enzyme preparations.
Materials:
-
Human recombinant Cathepsin C
-
H-Phe-Leu-OBzl.HCl
-
Assay Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 1 mM DTT
-
Quenching Solution: 10% Acetic Acid
-
HPLC system with a C18 column
Procedure:
-
Enzyme Activation: Pre-incubate the Cathepsin C solution in Activation Buffer for 15 minutes at 37°C to ensure the active site cysteine is reduced.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the Assay Buffer and the activated Cathepsin C solution.
-
Initiate Reaction: Add a specific volume of the H-Phe-Leu-OBzl.HCl stock solution to initiate the reaction. The final substrate concentration should be varied to determine kinetic parameters.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the Quenching Solution.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the remaining H-Phe-Leu-OBzl.HCl and the product, H-Phe-Leu-OH.
-
Data Analysis: Determine the initial reaction velocities at different substrate concentrations. Plot the velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
Application in Chymotrypsin Activity Assays
Chymotrypsin is a serine protease that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine.[5] The presence of phenylalanine in H-Phe-Leu-OBzl.HCl makes it a suitable substrate for chymotrypsin.
Principle of the Assay
Similar to the Cathepsin C assay, the activity of chymotrypsin can be determined by monitoring the hydrolysis of the peptide bond in H-Phe-Leu-OBzl.HCl. The cleavage releases phenylalanine and leucine benzyl ester. The rate of this hydrolysis can be followed using techniques like HPLC or spectrophotometry if a chromogenic or fluorogenic leaving group were present. In the case of H-Phe-Leu-OBzl.HCl, direct detection of the products is necessary.
Sources
A Comprehensive Technical Guide to the Synthesis and Characterization of H-Phe-Leu-OBzl.HCl
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the dipeptide L-Phenylalanyl-L-leucine benzyl ester hydrochloride (H-Phe-Leu-OBzl.HCl). Intended for researchers, scientists, and professionals in drug development, this document details the strategic considerations, step-by-step protocols, and analytical validation necessary for the successful preparation and confirmation of this dipeptide. The guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles. All protocols are designed to be self-validating, and key claims are supported by authoritative references.
Introduction: The Significance of Dipeptides and H-Phe-Leu-OBzl.HCl
Dipeptides, the simplest form of peptides, are crucial building blocks in drug discovery and development. Their defined structure and biological activity make them valuable scaffolds for creating more complex therapeutic agents. H-Phe-Leu-OBzl.HCl is a protected dipeptide ester that serves as a key intermediate in the synthesis of larger peptide chains. The strategic use of protecting groups, such as the benzyl ester (OBzl) for the C-terminus and the protonated amine (as a hydrochloride salt), is fundamental to controlling the stepwise assembly of amino acids.[1][] This guide will focus on the solution-phase synthesis of this dipeptide, a method that remains highly relevant for large-scale production.[3]
Synthesis Methodology: A Rationale-Driven Approach
The synthesis of H-Phe-Leu-OBzl.HCl is a multi-step process that involves the coupling of two amino acids, with appropriate protection and deprotection strategies. The overall synthetic scheme is depicted below.
Protecting Group Strategy: The Foundation of Controlled Synthesis
The success of peptide synthesis hinges on the strategic use of protecting groups to prevent unwanted side reactions.[4] In this synthesis, we employ the following:
-
N-terminal Protection: The α-amino group of phenylalanine is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is acid-labile and can be selectively removed under moderately acidic conditions without affecting the benzyl ester or the final hydrochloride salt.[1][5]
-
C-terminal Protection: The carboxyl group of leucine is protected as a benzyl ester (OBzl). This group is stable to the acidic conditions used for Boc deprotection and is typically removed by catalytic hydrogenation.[]
The Coupling Reaction: Forging the Peptide Bond
The formation of the amide bond between Boc-protected phenylalanine (Boc-Phe-OH) and leucine benzyl ester (H-Leu-OBzl) is the core of the synthesis. This reaction requires the activation of the carboxylic acid of Boc-Phe-OH to facilitate nucleophilic attack by the amino group of H-Leu-OBzl.[4][6]
2.2.1. The Role of Coupling Reagents
A variety of coupling reagents are available, each with its own mechanism and advantages.[7][8][9] For this synthesis, a carbodiimide-mediated coupling using N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) is a common and effective choice.[3]
-
DCC (N,N'-Dicyclohexylcarbodiimide): Activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[4]
-
HOBt (1-Hydroxybenzotriazole): Acts as a racemization suppressant by converting the O-acylisourea intermediate into a less reactive but more selective HOBt active ester, minimizing the risk of epimerization at the chiral center of the activated amino acid.[4]
N-Terminal Deprotection: Unveiling the Amine
Following the successful coupling of the two amino acids, the N-terminal Boc group must be removed to yield the free amine of the dipeptide. This is achieved by treating the protected dipeptide with a moderately strong acid, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][5] The resulting trifluoroacetate salt is then converted to the hydrochloride salt.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| Boc-L-Phenylalanine (Boc-Phe-OH) | Major Supplier | >99% |
| L-Leucine benzyl ester p-toluenesulfonate salt | Major Supplier | >98% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Major Supplier | >99% |
| 1-Hydroxybenzotriazole (HOBt) | Major Supplier | >97% |
| Triethylamine (TEA) | Major Supplier | >99.5% |
| Dichloromethane (DCM), anhydrous | Major Supplier | >99.8% |
| Ethyl acetate (EtOAc) | Major Supplier | ACS grade |
| Trifluoroacetic acid (TFA) | Major Supplier | >99% |
| Diethyl ether | Major Supplier | ACS grade |
| Hydrochloric acid (HCl) in diethyl ether (2M) | Major Supplier | 2.0 M |
Synthesis of Boc-Phe-Leu-OBzl
Step-by-Step Protocol:
-
Neutralization of H-Leu-OBzl·TosOH: Dissolve L-Leucine benzyl ester p-toluenesulfonate salt (1.0 equivalent) in DCM. Cool the solution to 0°C in an ice bath. Add triethylamine (1.1 equivalents) dropwise and stir for 30 minutes at 0°C.
-
Activation of Boc-Phe-OH: In a separate flask, dissolve Boc-Phe-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DCM at 0°C. Add a solution of DCC (1.1 equivalents) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture for 30 minutes at 0°C.
-
Coupling: Filter the DCU precipitate and add the filtrate containing the activated Boc-Phe-OH to the neutralized H-Leu-OBzl solution at 0°C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove any further DCU precipitate. Wash the filtrate successively with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Leu-OBzl.
Synthesis of H-Phe-Leu-OBzl.HCl
Step-by-Step Protocol:
-
Boc Deprotection: Dissolve the crude Boc-Phe-Leu-OBzl in a minimal amount of DCM. Add a solution of 50% TFA in DCM and stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Salt Formation: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Conversion to Hydrochloride Salt: Dissolve the resulting oil in a small amount of cold diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Isolation and Purification: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield H-Phe-Leu-OBzl.HCl.[10] Recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be performed for further purification.[11]
Characterization and Validation
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized H-Phe-Leu-OBzl.HCl.[12]
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C22H29ClN2O3 |
| Molecular Weight | 404.9 g/mol [13] |
| Melting Point | ~197-200 °C (for the related H-Phe-OBzl.HCl)[14] |
Spectroscopic and Chromatographic Analysis
A combination of analytical techniques should be employed for comprehensive characterization.[15][16][17][18]
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation and confirmation | Peaks corresponding to the protons of phenylalanine, leucine, and the benzyl group. Integration should match the expected number of protons. |
| ¹³C NMR | Confirmation of the carbon skeleton | Signals for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the mass of the protonated dipeptide ester (M+H)⁺. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity (>98%). |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification | Characteristic absorption bands for N-H (amine hydrochloride), C=O (ester and amide), and aromatic C-H bonds. |
Visualizing the Workflow
Synthesis Workflow
Caption: Workflow for the solution-phase synthesis of H-Phe-Leu-OBzl.HCl.
Purification and Analysis Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. jpt.com [jpt.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. US4935526A - Process for the purification of peptides - Google Patents [patents.google.com]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. H-Phe-Leu-OBzl.HCl | C22H29ClN2O3 | CID 70633701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. L-苯丙氨酸苄酯 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 15. Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jpt.com [jpt.com]
- 17. books.rsc.org [books.rsc.org]
- 18. ijsra.net [ijsra.net]
Technical Guide: Solubility Optimization for H-Phe-Leu-OBzl.HCl
Topic: Solubility Profile and Solvent Selection for H-Phe-Leu-OBzl.HCl Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists[1][2]
Executive Summary
H-Phe-Leu-OBzl.HCl (L-Phenylalanyl-L-leucine benzyl ester hydrochloride) is a critical dipeptide intermediate, often utilized in the synthesis of enkephalin analogues and protease inhibitors.[1][2] Its physicochemical behavior is defined by a distinct amphiphilic conflict : the ionic N-terminal ammonium chloride moiety dictates polarity, while the bulky hydrophobic side chains (Benzyl, Isobutyl) and the C-terminal benzyl ester drive lipophilicity.[1][2]
This guide provides a structural analysis of its solubility across organic solvent classes, offering evidence-based protocols for dissolution, purification, and recrystallization.[1]
Molecular Analysis & Solubility Mechanism
To master the solubility of H-Phe-Leu-OBzl.HCl, one must understand the competition between its lattice energy and solvation energy.[1][2]
-
The Ionic "Head" (
): The hydrochloride salt form creates a high-melting crystal lattice held together by electrostatic forces.[1][2] Dissolution requires a solvent with high dielectric constant ( ) or hydrogen-bonding capability to solvate the ions.[1][2] -
The Hydrophobic "Tail" (Phe-Leu-OBzl): The phenylalanine (benzyl), leucine (isobutyl), and benzyl ester groups create a significant non-polar surface area.[1][2] This prevents solubility in pure water (despite the salt form) and necessitates organic solvents with lipophilic character.[1]
Structural Visualization
The following diagram illustrates the solvation conflict and the necessary solvent properties to overcome the crystal lattice.
Figure 1: Mechanistic breakdown of solvent interactions with the amphiphilic dipeptide salt.
Solvent Compatibility Matrix
The following data synthesizes empirical observations for dipeptide benzyl ester hydrochlorides.
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes & Application |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Excellent | Primary choice. The hydroxyl groups effectively solvate the chloride ion and ammonium group.[1][2] Used for initial dissolution and transfer.[2] |
| Polar Aprotic | DMF, DMSO, DMAc | Excellent | Universal. Dissolves the salt instantly due to high dielectric constants.[1][2] Caution: High boiling points make removal difficult; use only if necessary for coupling reactions.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform ( | Good to Moderate | Unique utility. Unlike many inorganic salts, this peptide salt is often soluble in DCM due to the large hydrophobic OBzl and Phe groups.[1] Tip: If cloudy, add 1-5% MeOH to break the lattice.[1][2] |
| Esters | Ethyl Acetate (EtOAc) | Low / Conditional | Generally poor for the HCl salt form.[1][2] Often used as an anti-solvent in recrystallization to force precipitation from MeOH/DCM.[2] |
| Ethers | Diethyl Ether, MTBE, THF | Insoluble | Precipitation Agent. The peptide salt will oil out or precipitate immediately.[1][2] Essential for purification (trituration).[1][2] |
| Hydrocarbons | Hexane, Heptane | Insoluble | Used strictly to wash away non-polar impurities or to induce crystallization.[1][2] |
| Aqueous | Water | Low / Gel Formation | Despite being a salt, the hydrophobicity of Phe-Leu-OBzl often leads to gelation or poor solubility in cold water.[1][2] Soluble in hot water (risk of hydrolysis). |
Experimental Protocols
Protocol A: Solubility Determination (Saturation Method)
Use this protocol to determine the precise solubility limit for your specific batch.[1]
-
Preparation: Weigh 20 mg of H-Phe-Leu-OBzl.HCl into a 2 mL HPLC vial.
-
Addition: Add the target solvent in 50
L increments at 25°C. -
Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.
-
Observation:
-
Quantification (Optional): Filter the saturated solution, dilute, and analyze via HPLC against a standard curve.
Protocol B: Recrystallization (Solvent/Anti-Solvent)
The most effective method to purify H-Phe-Leu-OBzl.HCl from crude synthesis mixtures.[1][2]
Objective: Remove unreacted amino acids and non-polar byproducts.
-
Dissolution: Dissolve crude H-Phe-Leu-OBzl.HCl in the minimum amount of Methanol (MeOH) or DCM/MeOH (9:1) at room temperature.
-
Precipitation: Slowly add Diethyl Ether (or MTBE) to the stirring solution until a persistent cloudiness appears.
-
Crystallization: Cool the mixture to 0-4°C for 2-4 hours.
-
Collection: Filter via a sintered glass funnel, wash with cold Ether/Hexane (1:1), and dry under vacuum over
.
Protocol C: Free Base Extraction (Conversion to H-Phe-Leu-OBzl)
Required if the next step involves a reaction sensitive to acid (e.g., coupling).[1][2]
-
Suspend H-Phe-Leu-OBzl.HCl in Dichloromethane (DCM) .
-
Wash with 5%
or saturated (aq).[1] -
The free base (H-Phe-Leu-OBzl) will partition into the DCM layer .[1][2]
-
Dry organic layer over
and concentrate.[2]-
Note: The free base is significantly more soluble in EtOAc and DCM than the HCl salt.[2]
-
Workflow Visualization
The following flowchart details the decision-making process for solvent selection based on the application.
Figure 2: Operational workflow for solvent selection based on experimental intent.
Critical Stability & Handling Notes
-
Hygroscopicity: As a hydrochloride salt, the molecule is hygroscopic.[2] Absorption of atmospheric moisture can lead to hydrolysis of the benzyl ester over time, yielding H-Phe-Leu-OH [2].
-
Storage: Store at -20°C in a desiccator.
-
-
Ester Instability: Avoid dissolving in strongly basic solutions (pH > 9) or protic solvents with strong bases, as this promotes diketopiperazine (DKP) formation or ester hydrolysis.[1][2]
-
Gelation: In solvents like Toluene or pure Ethyl Acetate, the peptide may form a supramolecular gel rather than precipitating.[2] If this occurs, add a small volume of Methanol to break the hydrogen bonding network before adding the anti-solvent.[1]
References
-
Bodanszky, M., & Bodanszky, A. (1994).[1] The Practice of Peptide Synthesis. Springer-Verlag. (Standard protocols for peptide salt recrystallization and trituration).
-
PubChem. (n.d.).[1][2][8] Compound Summary for CID 70633701: H-Phe-Leu-OBzl.HCl.[1][2][8] National Center for Biotechnology Information. Retrieved from [Link][1][2]
-
Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. John Wiley & Sons. (Foundational text on amino acid ester properties).
Sources
- 1. rsc.org [rsc.org]
- 2. L-Phenylalanine, phenylmethyl ester, hydrochloride (1:1) | C16H18ClNO2 | CID 12636208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jpt.com [jpt.com]
- 5. BLDpharm - Bulk Product Details [bldpharm.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. H-Phe-Leu-OBzl.HCl | C22H29ClN2O3 | CID 70633701 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Purity and Stability of H-Phe-Leu-OBzl.HCl
Executive Summary
H-Phe-Leu-OBzl.HCl (L-Phenylalanyl-L-leucine benzyl ester hydrochloride) is a dipeptide ester salt frequently utilized as a substrate for proteolytic enzymes (e.g., Carboxypeptidase A), a monomer in polymer chemistry, and a building block in peptide synthesis.[1][2][3][4]
While structurally simple, this compound exhibits specific instability modes—primarily diketopiperazine (DKP) formation and ester hydrolysis —that can compromise research data if not managed.[2] This guide provides a technical framework for assessing purity, understanding degradation pathways, and maintaining stability during storage and experimental workflows.[2]
Chemical Identity & Physical Properties[1][2][3][6][7][8]
| Property | Specification |
| IUPAC Name | Benzyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoate hydrochloride |
| Formula | C₂₂H₂₈N₂O₃[1][2][5] · HCl |
| Molecular Weight | 404.93 g/mol (Salt); 368.47 g/mol (Free Base) |
| Solubility | Soluble in Water, Methanol, DMSO, Dichloromethane.[2][3] |
| Hygroscopicity | High (Due to HCl salt form).[2] |
| pKa (approx) | ~7.2 (N-terminal amine).[2] |
Stability & Degradation Mechanisms[5][8][9]
The stability of H-Phe-Leu-OBzl.HCl is governed by the protonation state of its N-terminal amine.[2] The hydrochloride salt form is stable because the amine is protonated (
Mechanism 1: Diketopiperazine (DKP) Formation (Critical)
The most rapid degradation pathway for dipeptide esters occurs when the N-terminal amine is deprotonated (neutralized) to
-
Risk Factor: High at pH > 7.0 or in organic bases (e.g., TEA, DIPEA).[2]
-
Kinetics: Can occur within minutes to hours in solution at room temperature.[2]
Mechanism 2: Ester Hydrolysis
The benzyl ester moiety is susceptible to hydrolysis, yielding the free acid dipeptide (H-Phe-Leu-OH) and benzyl alcohol.[2]
-
Risk Factor: High in strong acids or bases, and in the presence of esterases.[2]
Visualization: Degradation Pathways
Figure 1: Primary degradation pathways. Note that cyclization (Red) is the dominant risk upon neutralization.[2]
Critical Quality Attributes (CQAs) & Impurity Profile
When sourcing or synthesizing this compound, the following impurities must be monitored.
Synthesis-Related Impurities[2][4]
-
Unreacted Amino Acids: Phe, Leu, or Benzyl Alcohol residues.[2]
-
Racemization: The formation of diastereomers (e.g., D-Phe-L-Leu-OBzl) is a risk during the coupling step of synthesis.[2]
-
Impact: Diastereomers often have different biological activities and enzyme binding constants (
).[2]
-
-
Coupling Reagents: Residual DCC, EDC, or urea byproducts if not properly washed.[2]
Storage-Related Impurities[2]
-
Cyclo(Phe-Leu): Presence indicates exposure to moisture or basic conditions.[2]
-
H-Phe-Leu-OH: Indicates ester hydrolysis.[2]
Analytical Protocols (Self-Validating)
To ensure scientific integrity, researchers should validate the compound before critical assays.[2]
Protocol A: High-Performance Liquid Chromatography (HPLC)
This method separates the intact dipeptide from the DKP and free acid forms.[2]
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% TFA in Water (Maintains acidic pH to prevent on-column cyclization).[2]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[2]
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 214 nm (peptide bond) and 254 nm (benzyl ring).[2]
-
Validation Criteria:
Protocol B: Thin Layer Chromatography (TLC)
A quick check for purity in the lab.
-
Stationary Phase: Silica Gel 60 F254.[2]
-
Solvent System: Chloroform : Methanol : Acetic Acid (90:8:2).
-
Visualization:
Protocol C: QC Decision Tree
Figure 2: Quality Control Workflow. The Ninhydrin test is a specific checkpoint for DKP contamination.[2]
Handling & Storage Guidelines
Storage[9]
-
Temperature: Store at -20°C .
-
Environment: Keep in a desiccator. The HCl salt is hygroscopic; moisture absorption accelerates hydrolysis.[2]
-
Container: Amber glass to protect from light (though less critical than moisture protection).
Experimental Handling
-
Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation on the cold powder.
-
Solution Prep: Prepare solutions fresh.
-
Neutralization: If your protocol requires the free base (e.g., for a coupling reaction), add the base (TEA/DIPEA) immediately prior to the reaction.[2] Do not premix and let stand.
References
-
PubChem. H-Phe-Leu-OBzl.HCl Compound Summary. National Library of Medicine.[2] [Link][2]
-
Waters Corporation. Hydrolysis of Purified Proteins and Peptides.[2] Waters Application Notes.[2] [Link][2]
Sources
- 1. H-Phe-Leu-OBzl.HCl | C22H29ClN2O3 | CID 70633701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. L-Phenylalanine benzyl ester hydrochloride | 2462-32-0 [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. L-Phenylalanine Benzyl Ester Hydrochloride | 2462-32-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Technical Guide on the Role of H-Phe-Leu-OBzl.HCl in Peptide Synthesis
This guide provides a comprehensive analysis of H-Phe-Leu-OBzl.HCl, a critical dipeptide building block in synthetic peptide chemistry. We will delve into its mechanism of action, strategic applications, and the underlying principles that govern its use, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Dipeptide Fragments
In the intricate process of constructing peptides, the use of pre-formed dipeptide fragments like H-Phe-Leu-OBzl.HCl (L-Phenylalanyl-L-leucine, phenylmethyl ester, hydrochloride) offers a significant tactical advantage.[1] Rather than the stepwise, single amino acid addition, incorporating a dipeptide unit can enhance the efficiency and purity of the final product, particularly in solution-phase synthesis.[2][3] This approach can mitigate challenges associated with "difficult" sequences, such as aggregation and poor solubility, by introducing a larger, more soluble block.[4]
H-Phe-Leu-OBzl.HCl is a commercially available dipeptide fragment where the N-terminus of Phenylalanine is free, and the C-terminus of Leucine is protected as a benzyl ester. The free amino group is present as a hydrochloride salt. This specific combination of features dictates its mechanism of action and its utility in peptide synthesis.
Core Components and Their Mechanistic Roles
To fully grasp the mechanism of action of H-Phe-Leu-OBzl.HCl, it is essential to dissect the function of each of its core components: the unprotected N-terminal amine, the benzyl ester C-terminal protecting group, and the hydrochloride salt.
The Free N-Terminal Amine: The Nucleophile for Peptide Bond Formation
The primary role of the free amino group on the Phenylalanine residue is to act as a nucleophile in the peptide coupling reaction. This amine group attacks the activated carboxyl group of an incoming N-protected amino acid or peptide fragment, leading to the formation of a new peptide bond.[5]
The hydrochloride salt form ensures the stability and enhances the shelf-life of the dipeptide.[6] However, prior to the coupling reaction, the hydrochloride must be neutralized to liberate the free amine, which is the reactive nucleophilic species. This is typically achieved by the addition of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[7]
The Benzyl Ester (OBzl): A Robust C-Terminal Protecting Group
The C-terminal carboxyl group of the Leucine residue is protected as a benzyl ester (OBzl). This protection is crucial to prevent the carboxyl group from participating in unwanted side reactions during the coupling of the N-terminus.[3][8] The benzyl ester is a well-established and robust protecting group, particularly favored in the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for both solution-phase and solid-phase peptide synthesis (SPPS).[9]
Key Characteristics of the Benzyl Ester:
-
Stability: It is stable to the mildly acidic conditions often used for the removal of N-terminal Boc groups (e.g., trifluoroacetic acid, TFA) and to basic conditions.[9] This orthogonality is fundamental to its utility.
-
Deprotection: The benzyl ester is typically removed under specific and controlled conditions, most commonly through:
-
Catalytic Hydrogenolysis: Treatment with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[10][11] This is a mild and efficient method.
-
Strong Acids: Cleavage can also be achieved using strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[9][12][13] This method is often employed in the final step of Boc/Bzl SPPS, allowing for simultaneous deprotection of other benzyl-based side-chain protecting groups.[9][12]
-
The Hydrochloride Salt (HCl): Ensuring Stability and Handling
Amino acid and peptide esters are often stored as their hydrochloride salts to improve their stability and crystallinity.[6] The protonated amino group is less susceptible to degradation. For use in a coupling reaction, this salt must be neutralized in situ to generate the free amine nucleophile.[7][14] The choice of base for this neutralization is critical to avoid side reactions like racemization.
Mechanism of Action in a Typical Coupling Reaction
The utilization of H-Phe-Leu-OBzl.HCl in peptide synthesis follows a well-defined mechanistic pathway. Let's consider the coupling of an N-protected amino acid, for example, Boc-Alanine (Boc-Ala-OH), to the N-terminus of H-Phe-Leu-OBzl.HCl.
The overall process can be broken down into three key stages:
-
Neutralization: The H-Phe-Leu-OBzl.HCl is dissolved in a suitable aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)), and a base (e.g., TEA or DIPEA) is added to neutralize the hydrochloride salt and liberate the free amino group of the Phenylalanine residue.
-
Activation of the Incoming Amino Acid: In a separate vessel, the carboxyl group of the N-protected amino acid (Boc-Ala-OH) is activated. This is achieved using a coupling reagent. Common classes of coupling reagents include:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization.[2][5][15]
-
Phosphonium Salts: Like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate).[5][16]
-
Uronium/Aminium Salts: Such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][15][16] These reagents convert the carboxylic acid into a highly reactive activated ester.[2]
-
-
Peptide Bond Formation (Coupling): The solution containing the activated Boc-Ala-OH is then added to the solution of the neutralized H-Phe-Leu-OBzl. The nucleophilic amino group of the Phenylalanine attacks the activated carbonyl carbon of the Boc-Ala-OH, forming a new peptide bond and yielding the protected tripeptide, Boc-Ala-Phe-Leu-OBzl.
This cycle of deprotection of the N-terminus (in this case, removal of the Boc group) and coupling with the next activated amino acid can be repeated to elongate the peptide chain.
Experimental Protocols and Data
General Protocol for Coupling using H-Phe-Leu-OBzl.HCl and a Carbodiimide Reagent
This protocol outlines a typical solution-phase coupling reaction.
Materials:
-
H-Phe-Leu-OBzl.HCl
-
N-Boc-protected amino acid (e.g., Boc-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization: Dissolve H-Phe-Leu-OBzl.HCl (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DIPEA (1.1 equivalents) dropwise and stir for 15-20 minutes.
-
Activation: In a separate flask, dissolve the N-Boc-protected amino acid (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DCM at 0°C. Add DCC (1.1 equivalents) and stir the mixture for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: Filter the DCU precipitate and add the filtrate containing the activated amino acid to the neutralized H-Phe-Leu-OBzl solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter any newly formed DCU. Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected peptide.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Value |
| Yield | 75-90% |
| Crude Purity (by HPLC) | 80-95% |
| Reaction Time | 12-16 hours |
| Scale | Milligram to multigram |
Protocol for Benzyl Ester Deprotection via Catalytic Hydrogenolysis
Materials:
-
Protected peptide (e.g., Boc-Ala-Phe-Leu-OBzl)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the protected peptide in MeOH or EtOH in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).
-
Evacuate the flask and backfill with H₂ gas. Repeat this process 2-3 times.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (e.g., using a balloon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide.
Visualization of the Mechanism
The following diagrams illustrate the key steps in the utilization of H-Phe-Leu-OBzl.HCl.
Caption: Workflow for peptide coupling using H-Phe-Leu-OBzl.HCl.
Caption: Logical workflow of peptide synthesis using H-Phe-Leu-OBzl.HCl.
Conclusion
H-Phe-Leu-OBzl.HCl serves as a highly valuable and strategic building block in peptide synthesis. Its mechanism of action is dictated by the interplay of its three key components: the nucleophilic N-terminal amine, the robust C-terminal benzyl ester protecting group, and the stabilizing hydrochloride salt. A thorough understanding of these components, along with the principles of neutralization, activation, and coupling, is paramount for its successful application. The use of such dipeptide fragments can significantly streamline the synthesis of complex peptides, leading to improved yields and purities, thereby accelerating research and development in the fields of chemistry, biology, and medicine.
References
- Benchchem. (n.d.). Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide.
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups.
- Mandal, K. K. (n.d.). Peptides-V, Synthesis-II CONTENTS 1. Carboxyl Group Protection 2. Activation o.
- (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (n.d.). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid | The Journal of Organic Chemistry - ACS Publications.
- (n.d.). Deprotection of protected peptides - Google Patents.
- (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
- (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Peptides, A. (n.d.). Coupling Reagents.
- (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC - NIH.
- (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Tam, J. P., Heath, W. F., & Merrifield, R. B. (n.d.). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide | Journal of the American Chemical Society.
- (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of Thr-Phe Dipeptide: Solution-Phase vs. Solid-Phase Methodologies.
- (2001, March 15). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust - PubMed.
- AmbioPharm. (n.d.). Which salt form should I choose for my peptide?
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Bachem. (n.d.). Peptide Manufacturing: Step-By-Step Guide.
- (n.d.). Peptide Synthesis in Aqueous Solution. V.¹ Properties and Reactivities of (p-Hydroxyphenyl)benzylmethylsulfonium Salts.
- (n.d.). Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy - Google Patents.
- (n.d.). Synthesis and biological activity of some new leucine-enkephalin analogues.
- PubChem. (n.d.). H-Phe-Leu-OBzl.HCl | C22H29ClN2O3 | CID 70633701.
- BioCat. (n.d.). Peptide Synthesis Frequently Asked Questions.
- Aapptec Peptides. (n.d.). H-Phe-OBzl HCl [2462-32-0].
- (2019, February 15). Introduction to Peptide Synthesis - Master Organic Chemistry.
- (n.d.). Process for the preparation of resin-bound cyclic peptides - Google Patents.
- (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase - Chemistry LibreTexts.
Sources
- 1. H-Phe-Leu-OBzl.HCl | C22H29ClN2O3 | CID 70633701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. catalogimages.wiley.com [catalogimages.wiley.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
The Pharmacophoric and Structural Significance of the Phe-Leu Motif in Bioactive Peptides: A Technical Guide
Introduction: The Phe-Leu Sequence as a Biological Anchor
In peptide chemistry and drug design, specific amino acid dyads often serve as the primary pharmacophoric drivers for receptor recognition, signal transduction, and supramolecular assembly. The Phenylalanine-Leucine (Phe-Leu or FL) sequence is a premier example of such a dyad. Characterized by the pairing of a bulky, aromatic side chain (Phe) with a branched, aliphatic hydrophobic side chain (Leu), the FL motif provides a unique spatial geometry that is highly conserved across various endogenous signaling molecules.
This technical guide explores the biological activity of peptides containing the Phe-Leu sequence, dissecting its role across three distinct biological paradigms:
-
Endogenous Opioid Modulation (via Leu-Enkephalin)
-
Protease-Activated Receptor 1 (PAR-1) Signaling (via Thrombin Receptor-Activating Peptides)
-
Supramolecular Self-Assembly (via FL Dipeptides)
By understanding the causality behind the structural behavior of the FL sequence, researchers can better engineer peptidomimetics with enhanced pharmacokinetic profiles and receptor specificities.
Endogenous Opioid Modulation: The Leu-Enkephalin Paradigm
Mechanistic Breakdown
Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous opioid neuropeptide that primarily exerts its biological activity—such as analgesia and neurotransmission modulation—by binding to the
The aromatic ring of
However, the native FL sequence is highly susceptible to rapid proteolysis by aminopeptidase N and angiotensin-converting enzyme (ACE), severely limiting its clinical utility. To circumvent this, researchers utilize fluorinated peptidomimetics (e.g., fluoroalkene isosteres) to stabilize the peptide backbone while preserving the critical spatial orientation of the FL motif 1.
Figure 1: Signal transduction pathway of Leu-Enkephalin via DOPR.
Experimental Protocol: Self-Validating [35S]GTP S Binding Assay
To quantify the functional activity of FL-containing opioid peptides, a [35S]GTP
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize target tissue (e.g., rat brain cortex) in 50 mM Tris-HCl buffer containing a broad-spectrum protease inhibitor cocktail.
-
Causality: The FL sequence is highly vulnerable to endogenous peptidases. Inhibiting these enzymes ensures the ligand remains structurally intact to bind the receptor, preventing false-negative binding affinities.
-
-
Receptor Deactivation (Baseline Establishment): Incubate the membrane suspension with 10 µM GDP for 15 minutes at room temperature.
-
Causality: Excess GDP forces the G-protein coupled receptors (GPCRs) into a resting, inactive state. This reduces basal G-protein activation noise, significantly amplifying the signal-to-noise ratio upon agonist introduction.
-
-
Ligand Incubation: Add the FL-peptide agonist (e.g., Leu-enkephalin) alongside 0.1 nM [35S]GTP
S. Include a parallel control group pre-treated with Naltrindole (a selective DOPR antagonist).-
Causality: The antagonist control creates a self-validating system. If the radioactive signal is abolished in the Naltrindole group, it proves the observed G-protein activation is strictly DOPR-mediated and not an artifact of non-specific membrane binding.
-
-
Filtration and Quantification: Terminate the reaction via rapid vacuum filtration over glass-fiber filters, wash with ice-cold buffer, and quantify retained radioactivity using liquid scintillation counting.
Protease-Activated Receptor 1 (PAR-1) Signaling: The FLLR Motif
Mechanistic Breakdown
Thrombin regulates cellular function by cleaving the extracellular domain of PAR-1, unmasking a tethered ligand (SFLLRN) that folds back to activate the receptor. Extensive structure-activity relationship (SAR) studies have isolated Phe-Leu-Leu-Arg (FLLR) as the minimal peptide sequence required to exhibit biological activity in smooth muscle contractile assays 2.
The biological activity of the FLLR sequence relies heavily on the spatial proximity of the Phe and Arg side chains. When researchers synthesize cyclic analogues—such as cyclo(Phe-Leu-Leu-Arg-εLys)—the Phe and Arg residues are constrained to the same side of the peptide ring. This specific conformation, augmented by the presence of a primary amino group, forms a highly active recognition motif that matches or exceeds the potency of linear Thrombin Receptor-Activating Peptides (TRAPs) 2.
Figure 2: Synthesis workflow for cyclic Phe-Leu-Leu-Arg analogues.
Experimental Protocol: Gastric Smooth Muscle Contractility Assay
To evaluate the efficacy of FLLR-containing peptides, an ex vivo contractility assay is utilized.
Step-by-Step Methodology:
-
Tissue Preparation and Equilibration: Suspend rat gastric longitudinal muscle strips in 10 mL organ baths containing oxygenated (
) Krebs-Henseleit solution at 37°C. Apply a resting tension of 1.0 g and allow to equilibrate for 60 minutes, washing every 15 minutes.-
Causality: The 60-minute equilibration allows the tissue to recover from surgical trauma and establishes a stable, baseline myogenic tone. Without this, spontaneous erratic contractions would obscure the peptide-induced signal.
-
-
Viability Verification: Administer a sub-maximal dose of Carbachol (1 µM) to induce a control contraction, followed by a washout period until baseline is restored.
-
Causality: This step self-validates the assay by confirming the mechanical integrity and viability of the smooth muscle tissue prior to testing the experimental peptide.
-
-
Cumulative Peptide Dosing: Add the cyclic FLLR peptide in cumulative half-log concentrations (from
to M). Record the maximal contractile response at each concentration via an isometric force transducer. -
Receptor Desensitization Control: After washout, pre-treat the tissue with a known PAR-1 antagonist (e.g., Vorapaxar) for 20 minutes, then repeat the peptide dosing.
-
Causality: Complete attenuation of the contractile response in the presence of the antagonist confirms that the FLLR peptide's activity is exclusively mediated via PAR-1 activation.
-
Supramolecular Self-Assembly of Phe-Leu Dipeptides
Beyond receptor activation, the isolated Phe-Leu dipeptide exhibits profound biological and biophysical activity through supramolecular self-assembly. Mixed aromatic-aliphatic dipeptides possess an entropic advantage that allows them to spontaneously form highly ordered nanostructures (such as hydrogels and nanotubes) in aqueous solutions 3.
Mechanism of Assembly: The assembly is thermodynamically driven by two primary forces:
- Stacking: The aromatic rings of the Phenylalanine residues align to form a rigid, conductive core.
-
Hydrophobic Packing: The aliphatic isobutyl chains of Leucine exclude water, driving the molecules together to minimize surface area exposure to the aqueous solvent.
Causality in Drug Development: Because these self-assembled cyclic and linear FL structures eliminate charged termini and reduce conformational freedom, they are inherently less prone to proteolysis. This endows them with enhanced membrane permeability, making FL-based dipeptides excellent candidates for drug-delivery vehicles and proteasome inhibitors 3.
Quantitative Data Summary
The following table consolidates the biological targets, functions, and structural significance of key FL-containing peptides discussed in this guide.
| Peptide Sequence / Molecule | Primary Target/Receptor | Biological Function | Key Structural Feature |
| Tyr-Gly-Gly-Phe-Leu (Leu-Enkephalin) | Analgesia, neurotransmission | ||
| Ser-Phe-Leu-Leu-Arg-NH2 (Linear TRAP) | Protease-Activated Receptor 1 (PAR-1) | Platelet aggregation, smooth muscle contraction | FLLR motif acts as the minimal active sequence for receptor activation. |
| cyclo(Phe-Leu-Leu-Arg- | Protease-Activated Receptor 1 (PAR-1) | Potent smooth muscle contraction | Constrained spatial proximity of Phe and Arg on the same side of the peptide ring. |
| Phe-Leu (Dipeptide) | Supramolecular networks | Nanostructure formation, drug delivery |
References
- Synthesis and Opioid Activity of Tyr1–ψ[(Z)CF=CH]–Gly2 and Tyr1–ψ[(S)/(R)
- Synthesis and contractile activities of cyclic thrombin receptor-derived peptide analogues with a Phe-Leu-Leu-Arg motif: importance of the Phe/Arg relative conformation and the primary amino group for activity Source: PubMed / Journal of Medicinal Chemistry URL
- Source: National Hellenic Research Foundation (eie.gr)
Sources
- 1. Synthesis and Opioid Activity of Tyr1–ψ[(Z)CF=CH]–Gly2 and Tyr1–ψ[(S)/(R)-CF3CH–NH]–Gly2 Leu-enkephalin Fluorinated Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and contractile activities of cyclic thrombin receptor-derived peptide analogues with a Phe-Leu-Leu-Arg motif: importance of the Phe/Arg relative conformation and the primary amino group for activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helios.eie.gr [helios.eie.gr]
A Technical Guide to the Spectroscopic Characterization of H-Phe-Leu-OBzl.HCl
This guide provides an in-depth analysis of the expected spectroscopic data for the dipeptide derivative L-Phenylalanyl-L-Leucine benzyl ester hydrochloride (H-Phe-Leu-OBzl.HCl). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to facilitate the structural elucidation and quality control of this important synthetic peptide.
Introduction: The Significance of H-Phe-Leu-OBzl.HCl in Peptide Chemistry
The dipeptide H-Phe-Leu-OBzl.HCl serves as a crucial building block in the synthesis of more complex peptides and peptidomimetics. The benzyl ester protection of the C-terminus and the hydrochloride salt of the N-terminus render it a stable, crystalline solid, ideal for use in solution-phase or solid-phase peptide synthesis.[1] Accurate and comprehensive characterization of this starting material is paramount to ensure the identity, purity, and ultimately, the biological activity of the final peptide product. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are indispensable for this characterization.
Predicted Spectroscopic Data and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For H-Phe-Leu-OBzl.HCl, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
2.1.1. Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of H-Phe-Leu-OBzl.HCl in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) will exhibit characteristic signals for each proton in the molecule. The hydrochloride salt of the N-terminal amine will exist as an ammonium group (-NH₃⁺), and its protons may exchange with residual water, potentially broadening their signal.
Table 1: Predicted ¹H NMR Chemical Shifts for H-Phe-Leu-OBzl.HCl
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations (COSY) |
| Leu-NH | ~8.0 - 8.5 | d | 1H | Leu-αH |
| Phe-NH₃⁺ | ~8.5 - 9.0 | br s | 3H | Phe-αH |
| Aromatic (Phe & Bzl) | ~7.1 - 7.4 | m | 10H | - |
| Bzl-CH₂ | ~5.1 - 5.3 | s | 2H | - |
| Leu-αH | ~4.3 - 4.6 | m | 1H | Leu-NH, Leu-βH |
| Phe-αH | ~4.1 - 4.4 | m | 1H | Phe-NH₃⁺, Phe-βH |
| Phe-βH | ~2.9 - 3.2 | m | 2H | Phe-αH |
| Leu-βH | ~1.5 - 1.8 | m | 2H | Leu-αH, Leu-γH |
| Leu-γH | ~1.4 - 1.6 | m | 1H | Leu-βH, Leu-δCH₃ |
| Leu-δCH₃ | ~0.8 - 1.0 | d | 6H | Leu-γH |
Causality Behind Predicted Shifts:
-
Amide and Ammonium Protons: The downfield chemical shifts of the Leu-NH and Phe-NH₃⁺ protons are due to the deshielding effects of the adjacent carbonyl and the positive charge on the nitrogen, respectively. Their multiplicity will be a doublet for the amide proton due to coupling with the alpha-proton, while the ammonium protons are often a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom.
-
Alpha-Protons (αH): These protons are adjacent to electron-withdrawing groups (the amide nitrogen and the carbonyl/ammonium group), placing them in the 4.1-4.6 ppm region.
-
Aromatic Protons: The protons on the phenylalanine and benzyl ester phenyl rings will overlap in the aromatic region.
-
Benzyl Protons (Bzl-CH₂): The methylene protons of the benzyl ester are adjacent to an oxygen and a phenyl ring, resulting in a chemical shift around 5.2 ppm.
-
Leucine Side Chain: The aliphatic protons of the leucine side chain will appear in the upfield region, with their characteristic splitting patterns providing connectivity information.
2.1.2. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for H-Phe-Leu-OBzl.HCl
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (Leu, C=O) | ~170 - 173 |
| Carbonyl (Phe, C=O) | ~168 - 171 |
| Aromatic (ipso, Bzl) | ~135 - 137 |
| Aromatic (ipso, Phe) | ~134 - 136 |
| Aromatic (C-H) | ~126 - 130 |
| Bzl-CH₂ | ~66 - 68 |
| Leu-αC | ~51 - 54 |
| Phe-αC | ~53 - 56 |
| Leu-βC | ~40 - 42 |
| Phe-βC | ~36 - 38 |
| Leu-γC | ~24 - 26 |
| Leu-δC | ~21 - 23 |
Rationale for Chemical Shifts:
-
Carbonyl Carbons: The ester and amide carbonyl carbons are the most deshielded, appearing at the downfield end of the spectrum.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons will be in the typical range of 126-137 ppm.
-
Alpha-Carbons (αC): These carbons are bonded to nitrogen, leading to shifts in the 50-56 ppm range.
-
Aliphatic Carbons: The carbons of the leucine side chain and the phenylalanine β-carbon will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of H-Phe-Leu-OBzl.HCl will be characterized by several key absorption bands.
Table 3: Predicted Major IR Absorption Bands for H-Phe-Leu-OBzl.HCl
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300 - 3000 | N-H (Amide & Ammonium) | Stretching |
| ~3100 - 3000 | C-H (Aromatic) | Stretching |
| ~3000 - 2850 | C-H (Aliphatic) | Stretching |
| ~1735 - 1750 | C=O (Ester) | Stretching |
| ~1650 - 1680 | C=O (Amide I) | Stretching |
| ~1515 - 1550 | N-H (Amide II) | Bending |
| ~1450 & ~1600 | C=C (Aromatic) | Stretching |
| ~1150 - 1250 | C-O (Ester) | Stretching |
Interpretation of IR Data:
-
The presence of a strong, broad band in the 3300-3000 cm⁻¹ region is indicative of the N-H stretching vibrations of both the secondary amide and the primary ammonium hydrochloride.
-
The sharp, intense peak around 1740 cm⁻¹ is a clear indicator of the benzyl ester carbonyl group.
-
The amide I (C=O stretch) and amide II (N-H bend) bands are characteristic of the peptide bond.
-
The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and sequence.
Expected Mass Spectrum:
-
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the molecular ion [M+H]⁺, where M is the free base of H-Phe-Leu-OBzl.HCl. The calculated monoisotopic mass of the free base (C₂₂H₂₈N₂O₃) is 368.2100 g/mol . Therefore, the expected m/z for the [M+H]⁺ ion is approximately 369.2178. The molecular weight of the hydrochloride salt is 404.9 g/mol .[4]
-
Major Fragment Ions: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would reveal characteristic fragment ions. The most common fragmentation pathway for peptides is cleavage of the amide bond, leading to the formation of b- and y-ions.
-
b-ions: These ions contain the N-terminus. For H-Phe-Leu-OBzl.HCl, the b₁ ion (from cleavage after Phe) would have an m/z corresponding to the Phe residue.
-
y-ions: These ions contain the C-terminus. The y₁ ion (from cleavage before Phe) would correspond to the Leu-OBzl fragment.
-
Other potential fragmentations include the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxy group (C₇H₇O, 107 Da).
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
Caption: Workflow for NMR data acquisition and processing.
FT-IR Spectroscopy Protocol
Caption: Workflow for FT-IR data acquisition using an ATR accessory.
Mass Spectrometry Protocol
Sources
A Senior Application Scientist's Guide to H-Phe-Leu-OBzl.HCl in Modern Drug Discovery
Abstract
The dipeptide L-Phenylalanyl-L-Leucine Benzyl Ester Hydrochloride (H-Phe-Leu-OBzl.HCl) represents a strategic and versatile building block in the lexicon of medicinal chemistry. More than a simple intermediate, its intrinsic structural motifs are present in a variety of bioactive molecules, including neuropeptides and proteasome inhibitors.[1] This technical guide moves beyond a surface-level description to provide drug discovery professionals with a deep understanding of its strategic applications. We will explore its utility as a core synthetic intermediate, its potential as a scaffold for novel protease inhibitors, and provide detailed, field-tested protocols for its practical implementation in the laboratory. This document is designed to bridge the gap between chemical potential and therapeutic innovation, empowering research teams to leverage H-Phe-Leu-OBzl.HCl to its fullest extent.
The Strategic Importance of the Phenylalanine-Leucine (Phe-Leu) Motif
In drug discovery, the selection of starting materials is a critical decision that influences the entire trajectory of a project. The Phe-Leu dipeptide sequence is not arbitrary; it is a recurring motif in endogenous peptides and successful therapeutic agents. Its significance is rooted in the complementary nature of its constituent amino acids:
-
Phenylalanine (Phe): Provides a bulky, aromatic side chain capable of engaging in π-π stacking and hydrophobic interactions, which are crucial for binding to aromatic residues within protein active sites.[1]
-
Leucine (Leu): Features an isobutyl side chain that offers a significant hydrophobic character, ideal for occupying deep, greasy pockets in enzyme and receptor targets.
This combination is frequently observed in nature. For instance, the Phe-Leu motif constitutes the C-terminus of Leu-enkephalin, a key endogenous opioid neuropeptide.[1] Furthermore, drugs based on Phe-Leu and related tripeptides have been developed as potent proteasome inhibitors for treating conditions like multiple myeloma.[1] Studies have also demonstrated that modified Phe-Leu dipeptides can exhibit antiproliferative activity against cancer cells by disrupting focal adhesion kinase (FAK) signaling and inducing apoptosis.[2] This inherent biological relevance makes H-Phe-Leu-OBzl.HCl a high-value starting point for medicinal chemistry campaigns.
Physicochemical Profile of H-Phe-Leu-OBzl.HCl
A thorough understanding of a reagent's properties is fundamental to its effective use. H-Phe-Leu-OBzl.HCl is the hydrochloride salt of the benzyl ester of the L-Phe-L-Leu dipeptide. The key protecting groups—the benzyl ester (OBzl)—and the salt form are deliberate choices to enhance stability and modulate reactivity.
Caption: Chemical Structure of H-Phe-Leu-OBzl.HCl.
Table 1: Physicochemical Properties of H-Phe-Leu-OBzl.HCl
| Property | Value | Source |
| CAS Number | 54513-33-0 | [3] |
| Molecular Formula | C₂₂H₂₈N₂O₃ · HCl | [3] |
| Molecular Weight | 404.9 g/mol | [3] |
| IUPAC Name | benzyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoate;hydrochloride | [3] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Key Features | Free N-terminal amine (as HCl salt); C-terminal protected as a benzyl ester. | N/A |
The hydrochloride salt enhances the stability and solid-handling properties of the compound, while preventing undesired side reactions of the free α-amino group. The benzyl ester protects the C-terminal carboxylic acid, allowing for selective reactions at the N-terminus. This ester is particularly useful because it is stable under many standard peptide coupling conditions but can be selectively removed under mild conditions via catalytic hydrogenation (hydrogenolysis).
Core Application: A Versatile Intermediate for Peptide Elongation
The primary and most validated application of H-Phe-Leu-OBzl.HCl is as a dipeptidyl building block for the synthesis of more complex peptides and peptidomimetics.[4] Its structure presents two distinct handles for chemical modification, allowing for bidirectional chain elongation.
Caption: Bidirectional synthetic pathways using H-Phe-Leu-OBzl.HCl.
Path A: N-Terminal Elongation
This is the most direct application. The free amino group (liberated from its HCl salt form in situ with a non-nucleophilic base) is readily available for amide bond formation with an N-protected amino acid or other carboxylic acid.
-
Causality: This approach is chosen when the Phe-Leu moiety is desired at the N-terminal end of the final target peptide sequence. The benzyl ester remains in place to protect the C-terminus during the coupling reaction.
Path B: C-Terminal Elongation
For elongation from the C-terminus, the benzyl ester must first be removed. This is typically achieved via palladium-catalyzed hydrogenolysis, a clean and efficient reaction that yields the free carboxylic acid (H-Phe-Leu-OH) without disturbing most other functional groups. This newly liberated carboxyl group can then be activated and coupled to the amino group of another amino acid ester.
-
Causality: This pathway is selected when the Phe-Leu sequence is intended to be an internal or C-terminal part of the final molecule. The choice of hydrogenolysis is key, as it is orthogonal to many other protecting groups used in peptide synthesis (e.g., Boc, Fmoc).
Exploratory Applications in Lead Discovery
Beyond its role as a passive building block, the inherent bioactivity of the Phe-Leu scaffold makes it an attractive starting point for library synthesis and fragment-based screening.
Scaffold for Dipeptidyl Peptidase (DPP-4) Inhibitors
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones like GLP-1, making it a major target for type 2 diabetes therapies.[6][7][8] DPP-4 specifically cleaves dipeptides from the N-terminus of proteins, particularly after a proline or alanine residue.[7][8] While Phe-Leu is not the canonical substrate, the dipeptide structure is an ideal starting point for designing peptidomimetic inhibitors that can occupy the S1 and S2 binding pockets of the enzyme.
Caption: Conceptual binding of a Phe-Leu scaffold in a protease active site.
By using H-Phe-Leu-OBzl.HCl as a core, chemists can rapidly generate a library of derivatives by modifying the N-terminus with various functional groups (e.g., cyanopyrrolidines, common warheads in DPP-4 inhibitors) to enhance binding affinity and selectivity.
Probing Proteasome and Calpain Systems
The established activity of Phe-Leu based compounds as proteasome inhibitors suggests that H-Phe-Leu-OBzl.HCl is an excellent starting scaffold for developing novel inhibitors targeting protein degradation pathways, which are critical in oncology and neurodegenerative diseases.
Table 2: Summary of Biological Activities Associated with the Phe-Leu Motif
| Activity | Target/System | Comments | References |
| Antiproliferative | Cancer Cell Lines (e.g., HCT-116) | Modified Phe-Leu dipeptides induced apoptosis and dephosphorylated FAK. | [2] |
| Proteasome Inhibition | Proteasome Complex | Phe-Leu based drugs are used for treating multiple myeloma. | [1] |
| Neuromodulation | Endogenous Neuropeptide Systems | Phe-Leu is the C-terminal motif of Leu-enkephalin. | [1] |
| Antidepressant-like | Central Nervous System | Dipeptides of aromatic amino acids and leucine showed activity in mouse models. | [1][9] |
Experimental Protocols
The following protocols are presented as self-validating systems, incorporating in-process checks and characterization steps to ensure success.
Protocol: N-Terminal Elongation to Synthesize Boc-Ala-Phe-Leu-OBzl
Objective: To couple N-Boc-L-Alanine to the free amine of H-Phe-Leu-OBzl.HCl.
Materials:
-
H-Phe-Leu-OBzl.HCl (1.0 eq)
-
N-Boc-L-Alanine (Boc-Ala-OH) (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. NaHCO₃, 1M aq. HCl, Brine
-
Anhydrous MgSO₄
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under N₂, add H-Phe-Leu-OBzl.HCl (e.g., 405 mg, 1.0 mmol) and Boc-Ala-OH (208 mg, 1.1 mmol). Dissolve in anhydrous DCM (10 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (435 µL, 2.5 mmol) dropwise. The DIPEA neutralizes the hydrochloride salt and provides the basic environment needed for coupling. Stir for 10 minutes.
-
Coupling Agent Addition: Add HATU (418 mg, 1.1 mmol) in one portion. The solution may turn pale yellow.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring (Self-Validation): After 2 hours, take a small aliquot and spot it on a TLC plate (e.g., 9:1 DCM/MeOH). Check for the consumption of the starting amine. An LC-MS analysis of the aliquot will confirm the formation of the product mass.
-
Workup: Once the reaction is complete, dilute the mixture with DCM (20 mL). Wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL). The acid wash removes excess DIPEA, and the base wash removes unreacted Boc-Ala-OH and HOBt (a byproduct of HATU).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the pure tripeptide, Boc-Ala-Phe-Leu-OBzl.
-
Characterization: Confirm the structure and purity of the final product via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol: C-Terminal Deprotection via Hydrogenolysis
Objective: To remove the benzyl ester from H-Phe-Leu-OBzl.HCl to yield H-Phe-Leu-OH.
Materials:
-
H-Phe-Leu-OBzl.HCl (1.0 eq)
-
Palladium on Carbon (10% Pd/C, ~10 mol% Pd)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas supply (balloon or Parr shaker)
-
Celite
Methodology:
-
Reaction Setup: Dissolve H-Phe-Leu-OBzl.HCl (e.g., 405 mg, 1.0 mmol) in methanol (15 mL) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., ~100 mg) to the solution. Caution: Pd/C can be pyrophoric; add it under a stream of inert gas (N₂ or Argon).
-
Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure using a balloon or perform the reaction in a Parr hydrogenation apparatus (~50 psi).
-
Reaction: Stir the black suspension vigorously at room temperature.
-
Monitoring (Self-Validation): The reaction progress can be monitored by TLC or LC-MS. The product, H-Phe-Leu-OH, is much more polar than the starting material. Check for the disappearance of the starting material, which typically occurs within 4-16 hours.
-
Workup: Once complete, carefully purge the flask with N₂ to remove all H₂ gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.
-
Isolation: Combine the filtrates and concentrate in vacuo. The resulting white solid is the dipeptide H-Phe-Leu-OH, which may be isolated as its zwitterion or hydrochloride salt depending on the workup conditions.
-
Characterization: Confirm the product's identity and purity via NMR and HRMS. The absence of aromatic proton signals corresponding to the benzyl group in the ¹H NMR spectrum is a key indicator of a successful reaction.
Conclusion and Future Outlook
H-Phe-Leu-OBzl.HCl is a deceptively simple molecule with profound utility in drug discovery. Its primary strength lies in its role as a chemically tractable and biologically relevant dipeptide building block, enabling the efficient synthesis of complex peptidomimetics targeting a range of diseases from cancer to metabolic disorders. The inherent bioactivity of the Phe-Leu motif itself provides a rational starting point for the design of novel protease inhibitors and other targeted therapeutics. By understanding the chemical logic behind its design and applying robust, validated protocols, research organizations can significantly accelerate their discovery pipelines. The future of H-Phe-Leu-OBzl.HCl lies not only in its continued use in traditional peptide synthesis but also in its creative application as a foundational scaffold in diversity-oriented synthesis and fragment-based lead discovery campaigns.
References
-
Skrobanska, M., et al. (2020). Novel modified leucine and phenylalanine dipeptides modulate viability and attachment of cancer cells. European Journal of Medicinal Chemistry, 188, 112036. Available at: [Link]
-
Adam, S., et al. (n.d.). Self-Assembly of Phenylalanine-Leucine, Leucine-Phenylalanine, and Cyclo(-leucine-phenylalanine) Dipeptides through Simulations and Experiments. Available at: [Link]
- Varkey, J. T., & Varghese, B. (1984). Potential latentiation forms of biologically active compounds based on action of leucine aminopeptidase. Dipeptide derivatives of the tricycloaliphatic alpha-amino acid, adamantanine. Indian Journal of Chemistry, 23B(8), 775-7.
-
ResearchGate. (n.d.). Self-Assembly of Phenylalanine-Leucine, Leucine-Phenylalanine, and Cyclo(-leucine-phenylalanine) Dipeptides through Simulations and Experiments | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Effect of leucine to phenylalanine substitution on antibacterial and antitumoral properties of biomimetic peptides derived from venom toxins | Request PDF. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). H-Phe-Leu-OBzl.HCl. PubChem Compound Database. Available at: [Link]
-
Aapptec. (n.d.). H-Phe-OBzl HCl [2462-32-0]. Available at: [Link]
-
Patel, B. D., et al. (2018). Recent Medicinal Chemistry Approach for the Development of Dipeptidyl Peptidase IV Inhibitors. Current Drug Targets, 19(11), 1288-1303. Available at: [Link]
-
Anbarasan, B., et al. (2009). Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 17(5), 1783-1802. Available at: [Link]
-
ResearchGate. (n.d.). Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes. Available at: [Link]
Sources
- 1. helios.eie.gr [helios.eie.gr]
- 2. Novel modified leucine and phenylalanine dipeptides modulate viability and attachment of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H-Phe-Leu-OBzl.HCl | C22H29ClN2O3 | CID 70633701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. L-Phenylalanine benzyl ester hydrochloride, 98%:Biochemical Reagents:Amino | Fisher Scientific [fishersci.ca]
- 6. Recent Medicinal Chemistry Approach for the Development of Dipeptidyl Peptidase IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: H-Phe-Leu-OBzl.HCl Peptide Coupling with DCC/HOBt
Prepared by: Gemini, Senior Application Scientist
Introduction and Scope
This document provides a comprehensive technical guide for the solution-phase peptide coupling of an N-terminally protected amino acid to the dipeptide benzyl ester, H-Phe-Leu-OBzl.HCl, utilizing the classical N,N'-dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) activation methodology. This protocol is designed for researchers, chemists, and drug development professionals engaged in peptide synthesis.
The DCC/HOBt method remains a cornerstone of peptide chemistry due to its cost-effectiveness and efficiency.[1] However, its successful application requires a nuanced understanding of the underlying reaction mechanism, potential side reactions, and precise control of reaction conditions. This guide moves beyond a simple recitation of steps to explain the causality behind the protocol, offering field-proven insights to ensure high yield, minimize racemization, and simplify purification.
Reagents and Substrates: A Functional Overview
Successful peptide synthesis hinges on understanding the role and properties of each component in the reaction mixture.
| Component | Role | Key Considerations |
| N-Protected Amino Acid | Carboxyl Component | The N-terminus must be protected (e.g., with Boc, Fmoc, or Cbz) to prevent self-coupling. The free carboxylic acid will be activated. |
| H-Phe-Leu-OBzl.HCl | Amine Component | A dipeptide ester hydrochloride salt (MW: 404.9 g/mol ).[2] The amine is the nucleophile that attacks the activated carboxyl group. The HCl salt must be neutralized in situ. |
| DCC | Activating Agent | N,N'-dicyclohexylcarbodiimide activates the carboxyl group, making it susceptible to nucleophilic attack.[3] |
| HOBt | Additive / Racemization Suppressor | 1-Hydroxybenzotriazole is crucial for minimizing racemization and improving reaction efficiency by forming a more stable active ester intermediate.[4][5][6] |
| Tertiary Base | Neutralizing Agent | A non-nucleophilic base, such as N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA), is required to liberate the free amine from its hydrochloride salt.[7] |
| Anhydrous Solvent | Reaction Medium | Dichloromethane (DCM) or Dimethylformamide (DMF) are common choices. The solvent must be anhydrous to prevent hydrolysis of activated intermediates.[7] |
The Mechanism of Action: The DCC/HOBt Activation Pathway
The coupling process is not a single-step reaction but a carefully orchestrated sequence of activation and nucleophilic attack. The addition of HOBt is critical to channel the reaction through an efficient and stereochemically stable pathway.
-
Initial Carboxyl Activation: The carboxylate oxygen of the N-protected amino acid attacks the central carbon of DCC. This forms a highly reactive and unstable O-acylisourea intermediate.[4]
-
The Critical Role of HOBt: The O-acylisourea intermediate is susceptible to two competing pathways: racemization of the chiral center and an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[6][7] HOBt acts as a nucleophilic trap, rapidly intercepting the O-acylisourea to form an HOBt active ester.[4]
-
Amide Bond Formation: The HOBt active ester is more stable than the O-acylisourea but sufficiently reactive. The free amine of H-Phe-Leu-OBzl attacks the carbonyl carbon of the active ester, forming the desired peptide bond and releasing HOBt.[4]
-
Byproduct Formation: Throughout the reaction, DCC is consumed and converted into N,N'-dicyclohexylurea (DCU), a byproduct that is largely insoluble in common organic solvents like DCM, facilitating its removal by filtration.[1]
Sources
- 1. peptide.com [peptide.com]
- 2. H-Phe-Leu-OBzl.HCl | C22H29ClN2O3 | CID 70633701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Solution-Phase Synthesis of Tripeptides: A Detailed Guide Using H-Phe-Leu-OBzl.HCl
An Application Note and Comprehensive Protocol for Researchers
Introduction: The Strategic Value of Solution-Phase Peptide Synthesis
While solid-phase peptide synthesis (SPPS) has become a dominant methodology, particularly for long peptides and automated processes, classical solution-phase peptide synthesis (LPPS) remains a highly relevant and often preferred strategy for specific applications.[1][2][3] LPPS excels in the large-scale production of short peptides, such as di- or tripeptides, where the cost of solid supports and specialized linkers can be prohibitive.[1] This method offers greater flexibility in the choice of protecting groups and coupling strategies, and the purification of intermediates at each step can lead to a final product of very high purity.[4]
This guide provides a detailed, field-proven protocol for the synthesis of a model tripeptide, utilizing the commercially available dipeptide derivative, Phenylalanyl-Leucine Benzyl Ester Hydrochloride (H-Phe-Leu-OBzl.HCl). This starting material provides a convenient entry point into the tripeptide sequence, with the C-terminus already protected as a benzyl ester, a group that is stable under standard coupling conditions and can be removed later by catalytic hydrogenation. The N-terminus is available for coupling after a simple neutralization step.
We will detail the synthesis of N-α-Boc-L-Alanyl-L-Phenylalanyl-L-Leucine Benzyl Ester (Boc-Ala-Phe-Leu-OBzl) to illustrate the process. The principles and techniques described herein are broadly applicable to the synthesis of various tripeptides.
Part 1: Core Principles & Mechanistic Insights
A successful peptide synthesis hinges on the precise formation of amide (peptide) bonds while preventing unwanted side reactions. This is achieved through the strategic use of protecting groups and activating reagents.
The Amine Component: Neutralization of the Hydrochloride Salt
The starting material, H-Phe-Leu-OBzl.HCl, is a hydrochloride salt. The protonated α-amino group (—NH3+) is non-nucleophilic and cannot participate in the coupling reaction. Therefore, the first critical step is the liberation of the free amine (—NH2) by treatment with a non-nucleophilic organic base. Tertiary amines such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used for this purpose.[5][6] It is crucial to use a stoichiometric amount of base to avoid racemization that can be promoted by excess base.
The Carboxyl Component: N-α-Boc Protection
The incoming amino acid, in our case L-Alanine, must have its α-amino group protected to prevent self-polymerization. The tert-butoxycarbonyl (Boc) group is an ideal choice for solution-phase synthesis due to its stability under coupling conditions and its facile removal with mild acid, such as trifluoroacetic acid (TFA).[7][8][9] The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O).[7]
The Coupling Reaction: Activating the Carboxyl Group
The formation of a peptide bond is a nucleophilic acyl substitution where the free amino group of one amino acid attacks the carboxyl group of another.[10] This reaction is generally slow and requires the "activation" of the carboxyl group to make it a better electrophile. Modern coupling reagents are designed to achieve this activation efficiently and with minimal side reactions.
-
Carbodiimides (e.g., DCC, EDC): Dicyclohexylcarbodiimide (DCC) is a classic and cost-effective reagent that activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[6][10] A major drawback in solution-phase synthesis is that the byproduct, dicyclohexylurea (DCU), is often poorly soluble, which can simplify its removal by filtration but also complicate reaction monitoring.[6]
-
Uronium/Aminium and Phosphonium Salts (e.g., HBTU, HATU, PyBOP): Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) have become extremely popular.[5][6][11] They react with the N-Boc-amino acid to form an activated ester in situ, which then reacts cleanly with the amine component. These reagents are known for high coupling efficiency, fast reaction times, and low rates of racemization.[5][10] Their byproducts are generally soluble in common organic solvents, facilitating work-up.[6]
The Critical Role of Additives to Suppress Racemization: During activation, the chiral center of the N-protected amino acid is susceptible to racemization. To mitigate this risk, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always used, especially with carbodiimide reagents.[6][11] HOBt traps the reactive intermediate to form an HOBt-active ester, which is less prone to racemization and couples efficiently with the amine.[11] Uronium reagents like HBTU and HATU already incorporate an HOBt or HOAt moiety in their structure.[5][6]
Part 2: Detailed Experimental Protocol
This section details the synthesis of Boc-Ala-Phe-Leu-OBzl .
Workflow Overview
The overall synthetic workflow is visualized below.
Materials and Reagents
| Reagent | M.W. | Purpose | Typical Equiv. |
| H-Phe-Leu-OBzl.HCl | 448.99 | Starting Dipeptide | 1.0 |
| Boc-L-Ala-OH | 189.21 | N-Protected Amino Acid | 1.1 - 1.2 |
| HBTU | 379.25 | Coupling Reagent | 1.1 |
| HOBt | 135.12 | Racemization Suppressant | 1.1 |
| DIPEA | 129.24 | Base | 2.2 - 2.5 |
| Dichloromethane (DCM) | - | Solvent | - |
| N,N-Dimethylformamide (DMF) | - | Solvent (optional) | - |
| Ethyl Acetate (EtOAc) | - | Extraction Solvent | - |
| 1N HCl (aq) | - | Aqueous Wash | - |
| Sat. NaHCO₃ (aq) | - | Aqueous Wash | - |
| Brine | - | Aqueous Wash | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent | - |
Step-by-Step Procedure
Step 1: Neutralization of H-Phe-Leu-OBzl.HCl
-
To a round-bottom flask, add H-Phe-Leu-OBzl.HCl (1.0 equiv).
-
Dissolve/suspend the solid in anhydrous Dichloromethane (DCM) (approx. 10-15 mL per mmol of starting material).
-
Cool the flask in an ice bath (0 °C).
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (1.1 equiv) dropwise while stirring.
-
Stir the mixture at 0 °C for 15-20 minutes. The resulting solution containing the free amine is used directly in the next step.
Step 2: Peptide Coupling
-
In a separate flask, dissolve Boc-L-Ala-OH (1.1 equiv), HBTU (1.1 equiv), and HOBt (1.1 equiv) in a minimal amount of anhydrous DCM or DMF.
-
Add DIPEA (1.1 - 1.4 equiv) to this mixture and stir for 5-10 minutes at room temperature to pre-activate the amino acid.
-
Transfer the pre-activated amino acid solution to the flask containing the neutralized H-Phe-Leu-OBzl solution from Step 1.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
Mechanism of HBTU-Mediated Coupling
Step 3: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
1N HCl (2x) to remove excess DIPEA.
-
Saturated NaHCO₃ solution (2x) to remove unreacted Boc-Ala-OH and HOBt.
-
Water (1x).
-
Brine (1x).
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude peptide by flash column chromatography on silica gel using a suitable solvent gradient (e.g., Ethyl Acetate in Hexanes) to yield the pure, protected tripeptide.[4][12]
Step 4: Characterization The identity and purity of the final product, Boc-Ala-Phe-Leu-OBzl, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of all expected residues.[13][14]
-
Mass Spectrometry (e.g., ESI-MS): To verify the molecular weight of the tripeptide.[15]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[16][17]
Part 3: Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the coupling is sluggish, a switch to DMF as a solvent, which has better solvating properties for larger peptides, may be beneficial. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
Racemization: While HBTU/HOBt significantly minimizes racemization, it is crucial to avoid excess base and prolonged reaction times.[11] The use of NMM instead of DIPEA is sometimes preferred as it is less sterically hindered and considered by some to be less prone to inducing racemization.
-
Difficult Purification: The byproduct of HBTU, tetramethylurea (TMU), is water-soluble and should be removed during the aqueous work-up.[6] If purification by column chromatography is difficult due to similar polarities of product and impurities, Reverse-Phase HPLC (RP-HPLC) is a powerful alternative for achieving high purity.[12][18]
Conclusion
The solution-phase synthesis of tripeptides starting from a dipeptide ester hydrochloride is a robust and scalable method. By carefully selecting the coupling reagent, controlling the reaction stoichiometry, and performing a rigorous work-up, high yields of pure tripeptides can be reliably obtained. This protocol, centered on the use of HBTU/HOBt for activation, provides an efficient and modern approach to this classical synthetic strategy, making it a valuable tool for researchers in medicinal chemistry and drug development.
References
-
AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC - Peptides. Retrieved from [Link]
-
Barreto, A. F. S., et al. (2018). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]
-
Ariyoshi, Y., et al. (1976). Synthesis of Aspartyl Tripeptide Esters in Relation to Structural Features of Sweet Peptides. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
Sass, C., et al. (2010). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. International Journal of Molecular Sciences. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Retrieved from [Link]
-
Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]
-
Karmakar, S., & Tailor, J. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. Retrieved from [Link]
-
Liu, T., et al. (2014). Purification of Synthetic Peptides Using a Catching Full-Length Sequence by Polymerization Approach. Organic Letters. Retrieved from [Link]
-
Valliant, J. F. (1997). Synthesis and NMR spectroscopy of tripeptide derived biomolecules for site specific radiopharmaceuticals. McMaster University. Retrieved from [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal. Retrieved from [Link]
- Hornback, J. M. (2004). Organic Chemistry, 2nd Edition. Cengage Learning.
-
Zhang, Y., et al. (2019). Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition. Molecules. Retrieved from [Link]
-
Hink, S., et al. (2016). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. Chemistry - A European Journal. Retrieved from [Link]
-
LifeTein. (n.d.). Peptide synthesis: short dipeptide or tripeptide synthesis. Retrieved from [Link]
-
Rodriguez Moreno, M., et al. (2024). Solid-Phase Peptide Synthesis and 2D NMR Analysis of Unknown Tripeptides. Journal of Chemical Education. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Quantitative Analysis of Peptides with NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2024). Solid-Phase Peptide Synthesis and 2D NMR Analysis of Unknown Tripeptides: An Advanced Undergraduate Synthesis and Spectroscopy Laboratory. Retrieved from [Link]
-
Li, G., et al. (2015). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Scientific Reports. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]
-
University of Cambridge. (2025). Straightforward, scalable, solution-phase synthesis of peptide bonds in flow. Retrieved from [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. bachem.com [bachem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. genscript.com [genscript.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jpt.com [jpt.com]
- 11. peptide.com [peptide.com]
- 12. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. gilson.com [gilson.com]
- 18. polypeptide.com [polypeptide.com]
Application Note: Deprotection of Benzyl Ester in H-Phe-Leu-OBzl·HCl
Context & Mechanistic Rationale
The benzyl ester (-OBzl) is a robust and widely utilized protecting group for the C-terminus in peptide synthesis, favored for its stability against mild acids and bases. However, the deprotection of the benzyl ester in a dipeptide such as H-Phe-Leu-OBzl·HCl presents a unique mechanistic challenge: the imminent threat of diketopiperazine (DKP) formation[1].
If the N-terminus is deprotonated to a free amine during the deprotection process, the amine acts as a potent nucleophile. Driven by the thermodynamic stability of a 6-membered ring, the free amine will rapidly execute an intramolecular attack on the C-terminal benzyl ester, forming a diketopiperazine and expelling benzyl alcohol[1]. This side reaction irreversibly destroys the dipeptide.
To prevent this catastrophic yield loss, it is imperative to maintain the N-terminus in its protonated, non-nucleophilic state (as the hydrochloride salt) throughout the deprotection. Consequently, basic saponification (e.g., using LiOH or NaOH) is strictly contraindicated. Instead, catalytic hydrogenolysis using Palladium on Carbon (Pd/C) under neutral or slightly acidic conditions is the industry-standard methodology[2]. This approach cleanly cleaves the benzyl-oxygen bond to yield the free carboxylic acid and toluene, preserving both the stereochemical integrity of the chiral centers and the protonation state of the N-terminus.
Reaction Pathway Visualization
The following diagram illustrates the critical divergence between the desired catalytic hydrogenation pathway and the undesired diketopiperazine formation pathway triggered by premature deprotonation.
Reaction pathways for H-Phe-Leu-OBzl·HCl deprotection highlighting diketopiperazine formation risk.
Comparative Analysis of Deprotection Strategies
Selecting the appropriate deprotection strategy requires balancing reaction kinetics, safety, and side-reaction mitigation. The table below summarizes the quantitative and qualitative metrics of common deprotection methods for this substrate.
| Deprotection Strategy | Reagents & Conditions | Reaction Time | DKP Risk | Racemization Risk | Expected Yield |
| Catalytic Hydrogenolysis | H₂ gas, 10% Pd/C, MeOH | 2–4 hours | Low (Maintains HCl salt) | None | >95% |
| Transfer Hydrogenation | NH₄HCO₂, 10% Pd/C, MeOH | 30–60 mins | Low (Maintains HCl salt) | None | >90% |
| Basic Saponification | LiOH/NaOH, THF/H₂O | 1–2 hours | High (Generates free amine) | Moderate | <50% |
Validated Experimental Protocols
Protocol A: Standard Catalytic Hydrogenolysis
This is the most reliable method for quantitative deprotection, utilizing hydrogen gas to cleanly reduce the benzyl ester[2].
-
Substrate Solvation : Dissolve H-Phe-Leu-OBzl·HCl (1.0 eq) in anhydrous Methanol to a concentration of 0.1 M.
-
Causality: Methanol is a polar protic solvent that fully solubilizes the peptide salt while facilitating hydrogen transfer.
-
Self-Validation: The solution must be completely transparent; residual turbidity indicates incomplete dissolution, which will physically coat the catalyst and halt the reaction.
-
-
Catalyst Introduction : Carefully add 10% Palladium on Carbon (Pd/C) at 10 mol% relative to the substrate[2].
-
Safety Check: Pd/C is highly pyrophoric. Add it to the solvent under a gentle stream of Argon to prevent solvent vapor ignition.
-
-
Atmospheric Inerting : Seal the reaction flask with a septum. Evacuate the flask under vacuum and backfill with Argon. Repeat this cycle three times.
-
Causality: Removing ambient oxygen prevents explosive mixtures when hydrogen is introduced[2].
-
-
Hydrogenation : Evacuate the flask a final time and backfill with Hydrogen gas via a balloon. Stir vigorously at room temperature.
-
Self-Validation: Vigorous stirring is required to overcome the mass transfer limitation of dissolving H₂ gas into the liquid phase.
-
-
Reaction Monitoring : Monitor progress via TLC (Eluent: DCM/MeOH 9:1, Ninhydrin stain)[2].
-
Self-Validation: The starting material (high Rf) will progressively disappear, replaced by a baseline spot (the highly polar zwitterionic/HCl salt product). Complete disappearance of the high Rf spot confirms reaction completion.
-
-
Catalyst Filtration : Purge the flask with Argon to remove residual H₂. Filter the mixture through a tightly packed pad of Celite.
-
Causality: Celite traps the sub-micron Pd particles that would otherwise pass through standard filter paper.
-
Self-Validation: The filtrate must be crystal clear. A gray tint indicates catalyst breakthrough, necessitating immediate refiltration.
-
-
Isolation : Concentrate the filtrate in vacuo to yield H-Phe-Leu-OH·HCl as a pristine white solid.
Protocol B: Catalytic Transfer Hydrogenation (CTH)
This protocol is ideal when pressurized hydrogen gas is unavailable or poses a safety hazard, utilizing ammonium formate as an in situ hydrogen donor[3].
-
Preparation : Dissolve H-Phe-Leu-OBzl·HCl (1.0 eq) in Methanol (0.1 M) and add 10% Pd/C (10 mol%) under Argon.
-
Hydrogen Donor Addition : Add Ammonium Formate (NH₄HCO₂, 3.0-5.0 eq) in one portion[3].
-
Causality: Ammonium formate decomposes on the Pd surface into NH₃, CO₂, and H₂, providing a rapid, localized concentration of hydrogen without the hazards of pressurized gas[3].
-
-
Reaction : Stir at room temperature.
-
Self-Validation: Effervescence (CO₂ gas evolution) will be immediately visible. The cessation of gas evolution is a primary visual indicator that the hydrogen donor has been fully consumed and the reaction is nearing completion.
-
-
Workup : Filter through Celite as detailed in Protocol A and concentrate the filtrate.
-
Self-Validation: To remove residual ammonium formate, subject the isolated solid to high vacuum overnight. Ammonium formate readily sublimes under these conditions, leaving behind the pure deprotected dipeptide salt[3].
-
References[2] Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH - benchchem.com. Verify Source[3] Catalytic Transfer Hydrogenation in Peptides - scribd.com. Verify Source[1] US8440696B2 - Method of using diketopiperazines and composition containing them - google.com.Verify Source
Sources
HPLC purification method for H-Phe-Leu-OBzl.HCl reaction products
Application Note: High-Purity Isolation of H-Phe-Leu-OBzl.HCl Reaction Products via RP-HPLC
Introduction & Chemical Context
The dipeptide ester salt H-Phe-Leu-OBzl.HCl (L-Phenylalanyl-L-leucine benzyl ester hydrochloride) is a critical intermediate in peptide synthesis and a model compound for studying hydrophobic peptide interactions. Its synthesis typically involves the coupling of an N-protected phenylalanine (e.g., Boc-Phe-OH) with leucine benzyl ester (H-Leu-OBzl), followed by N-terminal deprotection.
The "reaction products" mixture often presents a complex purification challenge due to the hydrophobicity of the benzyl ester (OBzl) and the aromatic phenylalanine side chain. Furthermore, the crude mixture may contain unreacted starting materials, coupling reagents (e.g., DCU from DCC), and specific byproducts like diastereomers (racemization) or diketopiperazines (DKP).
This guide details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to isolate H-Phe-Leu-OBzl.HCl with >98% purity, ensuring the removal of critical impurities that can compromise downstream applications.
Impurity Profile & Separation Strategy
Understanding the "reaction soup" is the first step in method design. For the standard synthesis route (Boc-chemistry), the following components are expected:
| Component | Nature | Hydrophobicity | Elution Order (Predicted) |
| H-Phe-Leu-OH | Hydrolysis Product | Low | Early |
| H-Leu-OBzl | Unreacted Amine | Moderate | Mid-Early |
| H-Phe-Leu-OBzl (Target) | Product | High | Middle |
| Boc-Phe-Leu-OBzl | Incomplete Deprotection | Very High | Late |
| D-Phe-L-Leu-OBzl | Diastereomer | High | Close to Target (Front/Tail) |
| Benzyl Alcohol | Degradant | Moderate | Early/Mid |
Strategic Insight: The benzyl ester and phenylalanine groups make the target molecule significantly hydrophobic. A C18 stationary phase is ideal. However, the presence of the free N-terminal amine (in the HCl salt form) requires pH control (acidic mobile phase) to suppress silanol interactions and ensure sharp peak shape.
Instrumentation & Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD detector).
-
Column:
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water (Milli-Q).
-
Solvent B: 0.1% TFA in Acetonitrile (ACN).[5]
-
-
Detection: UV at 214 nm (peptide bond) and 254 nm (phenyl/benzyl groups).
Experimental Workflow (Graphviz)
The following diagram illustrates the complete purification lifecycle, from crude reaction mixture to lyophilized product.
Caption: Workflow for the isolation of H-Phe-Leu-OBzl.HCl, emphasizing the iterative optimization loop between analytical scouting and preparative scale-up.
Detailed Protocol
Phase 1: Sample Preparation
-
Dissolution: Dissolve the crude H-Phe-Leu-OBzl.HCl solid in a mixture of Water:Acetonitrile (50:50 v/v) containing 0.1% TFA.
-
Why: The hydrophobic benzyl ester requires organic solvent for complete solubility, while water ensures compatibility with the starting mobile phase.
-
Concentration: Target 1–2 mg/mL for analytical; 20–50 mg/mL for preparative.
-
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove particulate matter (e.g., insoluble urea byproducts).
Phase 2: Analytical Method Development (Scouting)
Perform a linear gradient run to establish the elution profile.
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.
-
Column Temp: 40°C (improves mass transfer and peak shape).
Scouting Gradient Table:
| Time (min) | % Buffer B (ACN) | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Injection Hold |
| 20.0 | 95 | Linear Ramp |
| 22.0 | 95 | Wash |
| 22.1 | 5 | Re-equilibration |
-
Analysis: The target H-Phe-Leu-OBzl.HCl is expected to elute between 40-60% B due to its hydrophobicity. Impurities like H-Leu-OBzl will elute earlier.
Phase 3: Optimized Preparative Method
Based on the scouting run, flatten the gradient around the target peak to maximize resolution.
Optimized Gradient (Example): Assuming the target elutes at ~50% B in the scouting run:
| Time (min) | % Buffer B (ACN) | Purpose |
|---|---|---|
| 0.0 | 30 | Start closer to elution point |
| 20.0 | 60 | Shallow Gradient (1.5% per min) |
| 22.0 | 95 | Column Wash |
| 25.0 | 30 | Re-equilibration |
-
Loading: Inject 50–100 mg of crude material per run on a 21.2 mm ID column.
-
Collection: Collect fractions based on UV threshold (254 nm) or slope.
Troubleshooting & System Suitability
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interactions with free amine. | Ensure TFA concentration is at least 0.1%. Consider adding 10-20 mM Triethylamine (TEA) if using a phosphate buffer (not recommended for Prep). |
| Split Peaks | Diastereomers (Racemization). | Flatten the gradient slope (e.g., 0.5% B/min). Lower temperature to 25°C to improve selectivity. |
| Low Recovery | Precipitation on column. | Ensure the sample is fully dissolved in a solvent composition similar to the starting gradient conditions. |
| Ghost Peaks | Carryover of hydrophobic byproducts. | Run a "sawtooth" wash (5% -> 95% -> 5% B) between prep injections. |
References
-
Solid-Phase Peptide Synthesis (SPPS)
-
HPLC Method Development for Peptides
-
Physical Properties of H-Phe-Leu-OBzl
-
General RP-HPLC Conditions for Hydrophobic Amino Acids
Sources
- 1. agilent.com [agilent.com]
- 2. renyi.hu [renyi.hu]
- 3. agilent.com [agilent.com]
- 4. biotage.com [biotage.com]
- 5. helixchrom.com [helixchrom.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. L-Phenylalanine benzyl ester hydrochloride | 2462-32-0 [chemicalbook.com]
- 9. peptide.com [peptide.com]
- 10. lcms.cz [lcms.cz]
Application Note: Optimized Coupling Strategies for H-Phe-Leu-OBzl·HCl in Peptide Synthesis
Executive Summary & Rationale
The synthesis of complex peptides and peptidomimetics frequently relies on the strategic use of pre-synthesized dipeptide blocks. H-Phe-Leu-OBzl·HCl (L-Phenylalanyl-L-leucine benzyl ester hydrochloride) is a highly versatile building block. The C-terminal benzyl (OBzl) ester provides robust orthogonal protection that is stable to both acidic (TFA) and basic (piperidine) deprotection conditions, yet can be cleanly cleaved via catalytic hydrogenation (Pd/C, H₂).
However, utilizing this substrate presents specific chemical challenges:
-
Salt Neutralization : As a hydrochloride salt, it requires precise neutralization with a non-nucleophilic base to liberate the free amine without inducing base-catalyzed side reactions.
-
Steric Hindrance : The N-terminal Phenylalanine possesses a bulky benzyl side chain, which can sterically hinder the incoming activated carboxylate, necessitating highly efficient coupling reagents.
-
Epimerization Control : If the incoming carboxylic acid is a peptide fragment rather than a urethane-protected (Fmoc/Boc) amino acid, the risk of C-terminal epimerization via oxazolone formation is significant.
This application note details the mechanistic causality, comparative performance, and self-validating protocols for coupling H-Phe-Leu-OBzl·HCl using modern reagents, specifically focusing on HATU/DIPEA and DIC/OxymaPure systems.
Mechanistic Insights into Reagent Selection
The choice of coupling reagent directly dictates the reaction kinetics, yield, and stereochemical integrity of the final peptide [1, 2].
A. The HATU / DIPEA System (Guanidinium-Mediated)
HATU is the gold standard for sterically hindered couplings. It operates by converting the incoming carboxylic acid into a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester. The nitrogen at the 7-position of the HOAt ring provides a neighboring group effect, acting as a hydrogen bond acceptor that anchors the incoming H-Phe-Leu-OBzl amine, drastically accelerating aminolysis.
-
Causality in Stoichiometry : When using HATU with H-Phe-Leu-OBzl·HCl, exactly 3.0 equivalents of DIPEA are required. Why? 1.0 eq neutralizes the HCl salt of the dipeptide; 1.0 eq deprotonates the incoming carboxylic acid to initiate HATU activation; and 1.0 eq neutralizes the acidic HOAt byproduct released during amide bond formation.
-
Critical Warning : HATU must never be used in excess. Excess uronium/guanidinium salts will react directly with the liberated amine of H-Phe-Leu-OBzl, forming a dead-end tetramethylguanidinium byproduct that terminates the synthesis [4].
B. The DIC / OxymaPure System (Carbodiimide-Mediated)
OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) used in conjunction with DIC (Diisopropylcarbodiimide) has emerged as a safer, highly efficient alternative to explosive benzotriazoles (HOBt/HOAt) [3].
-
Causality in Stoichiometry : Unlike HATU, the DIC/Oxyma mechanism is not base-driven. Therefore, only 1.0 equivalent of base (typically N-Methylmorpholine, NMM, or DIPEA) is added strictly to neutralize the HCl salt of H-Phe-Leu-OBzl. The absence of excess base virtually eliminates base-catalyzed epimerization via direct α-proton abstraction, making this the optimal choice when coupling racemization-prone fragments [2, 3].
Caption: Mechanistic pathway of HATU-mediated coupling highlighting the risk of guanidinylation.
Comparative Performance Data
The following table synthesizes quantitative data regarding the efficiency and stereochemical fidelity of modern coupling reagents, providing a benchmark for expected outcomes when coupling sterically demanding substrates like H-Phe-Leu-OBzl [1, 2, 5].
| Coupling System | Activation Type | Base Requirement | Typical Yield (%) | Epimerization (D-Isomer %) | Primary Byproduct Removal |
| HATU / DIPEA | Guanidinium | High (3.0+ eq) | > 95% | 1.0 - 2.5% | Aqueous washes (HOAt is water-soluble) |
| HBTU / DIPEA | Guanidinium | High (3.0+ eq) | 85 - 90% | 3.0 - 5.0% | Aqueous washes (HOBt is water-soluble) |
| DIC / Oxyma | Carbodiimide | Low (1.0 eq for salt) | > 92% | < 1.0% | Organic soluble (Diisopropylurea requires filtration) |
| EDC·HCl / HOBt | Carbodiimide | Moderate (2.0 eq) | 80 - 85% | 4.0 - 9.0% | Highly water-soluble (Excellent for solution phase) |
Experimental Protocols
The following protocols are designed as self-validating systems . The sequential aqueous workup steps are not arbitrary; they are mechanistically designed to sequentially strip out specific unreacted starting materials and byproducts, ensuring the crude product is highly pure before chromatography.
Protocol A: High-Efficiency Solution-Phase Coupling (HATU/DIPEA)
Best for: Sterically hindered amino acids, rapid coupling times.
Reagents & Stoichiometry:
-
Incoming Acid (e.g., Fmoc-Xaa-OH): 1.0 mmol (1.0 eq)
-
H-Phe-Leu-OBzl·HCl: 1.0 mmol (1.0 eq)
-
HATU: 1.0 mmol (1.0 eq) — Do not exceed 1.05 eq.
-
DIPEA: 3.0 mmol (3.0 eq)
-
Solvent: Anhydrous DMF or DCM (10 mL)
Step-by-Step Procedure:
-
Pre-activation: Dissolve the Fmoc-Xaa-OH (1.0 eq) and HATU (1.0 eq) in 5 mL of anhydrous DMF. Add 2.0 eq of DIPEA. Stir for exactly 2–3 minutes at room temperature to form the HOAt active ester. Prolonged pre-activation leads to oxazolone formation and epimerization.
-
Neutralization & Coupling: In a separate vial, dissolve H-Phe-Leu-OBzl·HCl (1.0 eq) in 5 mL of DMF and add 1.0 eq of DIPEA to liberate the free amine. Immediately transfer this solution dropwise to the pre-activated ester mixture.
-
Reaction: Stir the combined mixture at room temperature for 1–2 hours. Monitor completion via TLC or LC-MS.
-
Self-Validating Workup:
-
Dilute the reaction mixture with 50 mL of Ethyl Acetate (EtOAc).
-
Acid Wash (2 x 20 mL 5% KHSO₄): Protonates and extracts unreacted H-Phe-Leu-OBzl and DIPEA into the aqueous layer.
-
Base Wash (2 x 20 mL 5% NaHCO₃): Deprotonates and extracts unreacted Fmoc-Xaa-OH and the acidic HOAt byproduct into the aqueous layer.
-
Brine Wash (1 x 20 mL): Removes residual water and breaks any emulsions.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Protocol B: Low-Epimerization Coupling (DIC/OxymaPure)
Best for: Fragment condensation, racemization-prone amino acids (e.g., Cys, His).
Reagents & Stoichiometry:
-
Incoming Acid (e.g., Peptide-COOH): 1.0 mmol (1.0 eq)
-
H-Phe-Leu-OBzl·HCl: 1.0 mmol (1.0 eq)
-
DIC: 1.1 mmol (1.1 eq)
-
OxymaPure: 1.1 mmol (1.1 eq)
-
N-Methylmorpholine (NMM): 1.0 mmol (1.0 eq)
-
Solvent: Anhydrous DMF (10 mL)
Step-by-Step Procedure:
-
Preparation: Dissolve the incoming Acid (1.0 eq), OxymaPure (1.1 eq), and H-Phe-Leu-OBzl·HCl (1.0 eq) in 10 mL of DMF.
-
Neutralization: Add 1.0 eq of NMM to the mixture. Note: No excess base is added, maintaining a near-neutral pH to suppress epimerization.
-
In-Situ Activation: Cool the mixture to 0 °C in an ice bath. Add DIC (1.1 eq) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4–12 hours. The formation of a white precipitate (Diisopropylurea, DIU) indicates reaction progression.
-
Self-Validating Workup:
-
Filter the mixture to remove the DIU precipitate.
-
Dilute the filtrate with EtOAc and perform the identical Acid/Base/Brine wash sequence described in Protocol A to yield the highly pure target peptide.
-
Caption: End-to-end workflow for the neutralization, coupling, and isolation of H-Phe-Leu-OBzl derivatives.
References
-
Jad, Y. E., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(23), 8017. Available at:[Link]
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403. Available at:[Link]
-
El-Faham, A., & Albericio, F. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7, 49806-49817. Available at:[Link]
-
Ma, Y., et al. (2021). DIC/Oxyma-based accelerated synthesis and oxidative folding studies of centipede toxin RhTx. Journal of Peptide Science, 28(2), e3368. Available at:[Link]
Application Notes and Protocols: Monitoring Reaction Progress of H-Phe-Leu-OBzl.HCl Coupling
Introduction
The synthesis of peptides is a fundamental process in biochemical research and pharmaceutical development. The formation of the dipeptide H-Phe-Leu-OBzl (Phenylalanyl-Leucine benzyl ester) through the coupling of its constituent amino acids is a critical step that requires careful monitoring to ensure high yield and purity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on various techniques to monitor the progress of the H-Phe-Leu-OBzl.HCl coupling reaction. Understanding the completion of this reaction is paramount to avoid the formation of deletion sequences and other impurities, which can be challenging and costly to remove during downstream purification.[1][2]
This guide will delve into the principles and detailed protocols for the most common and effective monitoring techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will also explore qualitative colorimetric assays that provide rapid, in-process checks. The causality behind experimental choices and the importance of a self-validating system for each protocol will be emphasized to ensure scientific integrity and reproducibility.
The Coupling Reaction: An Overview
The formation of the peptide bond between a protected Phenylalanine (Phe) derivative and Leucine benzyl ester (Leu-OBzl) involves the activation of the carboxylic acid group of the Phe residue, making it susceptible to nucleophilic attack by the amino group of the Leu-OBzl.[3] The choice of coupling reagent is crucial for the success of the synthesis, with popular options including carbodiimides (like DCC and EDC), phosphonium salts (like PyBOP), and uronium salts (like HBTU and HATU).[4][5][6] Each class of reagent has its own advantages concerning reaction speed, efficiency, and suppression of side reactions like racemization.[3][7]
A typical reaction scheme is as follows:
Protected-Phe-OH + H-Leu-OBzl.HCl --(Coupling Reagent, Base)--> Protected-Phe-Leu-OBzl + Byproducts
The hydrochloride salt of the amino component (H-Leu-OBzl.HCl) requires neutralization with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to liberate the free amine for the coupling reaction.[6]
Diagram: General Peptide Coupling Workflow
Caption: General workflow of the H-Phe-Leu-OBzl.HCl coupling reaction.
I. Thin-Layer Chromatography (TLC) Monitoring
Thin-Layer Chromatography is a rapid, cost-effective, and indispensable tool for qualitatively monitoring the progress of a chemical reaction.[8] It allows for the visual assessment of the consumption of starting materials and the formation of the product.
Principle
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (an eluting solvent or solvent mixture).[9] The separation is based on the polarity of the compounds. In the H-Phe-Leu-OBzl.HCl coupling, the starting materials (the protected phenylalanine and H-Leu-OBzl) and the final dipeptide product will have different polarities and thus different retention factors (Rf values) on the TLC plate.
Experimental Protocol
-
Sample Preparation:
-
At various time points during the reaction (e.g., t=0, 15 min, 30 min, 1 hr, 2 hr), withdraw a small aliquot (a few microliters) of the reaction mixture using a capillary tube.
-
Dilute the aliquot with a small amount of a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
On the TLC plate, spot the starting materials (protected Phe-OH and H-Leu-OBzl) as references alongside the reaction mixture spots.
-
-
TLC Development:
-
Prepare a developing chamber with an appropriate mobile phase. A common eluent system for this type of reaction is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes).[10]
-
Place the spotted TLC plate in the chamber and allow the solvent front to ascend to near the top of the plate.
-
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front.
-
Visualize the spots under a UV lamp (254 nm), as the aromatic rings in Phe and the benzyl protecting group will be UV active.[11]
-
Additionally, the plate can be stained with a ninhydrin solution. Ninhydrin reacts with primary amines (like the free amino group of H-Leu-OBzl) to produce a characteristic purple or blue spot.[12] The disappearance of the ninhydrin-positive spot corresponding to H-Leu-OBzl is a strong indicator of reaction completion.
-
Data Interpretation
| Compound | Expected Rf | Visualization |
| Protected Phe-OH | Varies (depends on protecting group) | UV active |
| H-Leu-OBzl | Lower Rf | UV active, Ninhydrin positive |
| Protected Phe-Leu-OBzl | Higher Rf than starting materials | UV active |
A successful reaction is indicated by the gradual disappearance of the starting material spots and the appearance and intensification of the product spot over time. The reaction is considered complete when the limiting starting material spot is no longer visible on the TLC plate.
Diagram: TLC Monitoring Workflow
Caption: Stepwise workflow for monitoring the coupling reaction using TLC.
II. High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC is a powerful analytical technique that provides quantitative data on the progress of a reaction.[13] It offers higher resolution and sensitivity compared to TLC, allowing for the detection of minor impurities and a more accurate determination of reaction completion.[14]
Principle
Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis.[15] Separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile).[16] Compounds are eluted in order of increasing hydrophobicity.
Experimental Protocol
-
Sample Preparation:
-
At specified time points, take a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot by diluting it in the mobile phase or a suitable solvent mixture to prevent further reaction.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a higher percentage of aqueous phase and gradually increasing the organic phase. A common mobile phase system is:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient: A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.
-
Detection: UV detection at 214 nm (for the peptide bond) and 254 nm (for the aromatic rings) is standard.[16]
-
Data Interpretation
The HPLC chromatogram will show peaks corresponding to the starting materials, the product, and any byproducts. By integrating the peak areas, the percentage conversion of the starting materials to the product can be calculated over time. The reaction is complete when the peak corresponding to the limiting reactant is no longer detectable.
| Compound | Expected Retention Time |
| Protected Phe-OH | Varies |
| H-Leu-OBzl | Early eluting |
| Protected Phe-Leu-OBzl | Later eluting than starting materials |
Diagram: HPLC Analysis Workflow
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. jpt.com [jpt.com]
- 4. peptide.com [peptide.com]
- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Rapid Screening of Antimicrobial Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. peptide.com [peptide.com]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 16. renyi.hu [renyi.hu]
Scale-up synthesis of peptides using H-Phe-Leu-OBzl.HCl
An Application Guide to the Scalable Synthesis of Peptides Utilizing H-Phe-Leu-OBzl.HCl
Abstract
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the scale-up synthesis of peptides using the dipeptide fragment L-Phenylalanyl-L-leucine benzyl ester hydrochloride (H-Phe-Leu-OBzl.HCl). Moving beyond theoretical discussions, this document presents field-proven protocols, explains the causality behind critical process decisions, and offers a robust framework for synthesis, purification, and characterization. We focus on a liquid-phase peptide synthesis (LPPS) strategy, which is often advantageous for scalable production of specific peptide sequences and fragment condensations.[1][2][3] The protocols herein are designed to be self-validating through integrated analytical checkpoints, ensuring scientific integrity and reproducibility from the bench to pilot scale.
Introduction: The Strategic Imperative for Peptide Scale-Up
The therapeutic landscape has seen a dramatic increase in the importance of peptide-based drugs, valued for their high specificity, efficacy, and lower toxicity compared to small molecules.[4][5] As promising candidates move from discovery to clinical trials and commercialization, the need for robust, scalable, and economically viable synthesis strategies becomes paramount. While Solid-Phase Peptide Synthesis (SPPS) is a dominant technique for research-scale and the production of very long peptides[4][6][7], Liquid-Phase Peptide Synthesis (LPPS), or solution-phase synthesis, offers distinct advantages for the large-scale manufacturing of shorter peptides or for use in hybrid strategies involving fragment condensation.[1][8][9]
The dipeptide H-Phe-Leu-OBzl.HCl is a strategic building block for such approaches. Its pre-formed peptide bond and protected C-terminus make it an ideal starting point for the synthesis of larger peptides, bypassing the challenges of coupling these two hydrophobic residues individually. This guide will use the synthesis of a model tripeptide, Boc-Ala-Phe-Leu-OBzl, to illustrate a scalable LPPS protocol.
Foundational Strategy: Why Liquid-Phase Synthesis?
The choice between SPPS and LPPS is a critical decision in process development. For the scale-up production involving a dipeptide fragment like H-Phe-Leu-OBzl.HCl, LPPS presents several compelling advantages:
-
Economic Scalability: LPPS can be more cost-effective for shorter peptides by reducing the consumption of expensive resins and excess reagents often required in SPPS to drive reactions to completion.[2][8]
-
Process Monitoring and Purity: Intermediates in LPPS can be isolated and purified after each coupling step, allowing for rigorous in-process control and ensuring that impurities are not carried into subsequent steps.[1][3]
-
Reduced Waste: While LPPS can be solvent-intensive, it avoids the large volumes of waste associated with the solid resin support used in SPPS.[8]
-
Handling Difficult Sequences: Solution-phase chemistry offers greater flexibility in manipulating reaction conditions (e.g., temperature, concentration) to address challenging couplings or aggregation-prone sequences.
This strategic choice forms the basis of the protocols detailed below.
Overall Synthesis and Analysis Workflow
The successful scale-up of peptide synthesis is a multi-stage process that requires meticulous execution and validation at each step. The workflow encompasses synthesis, purification, and comprehensive characterization to ensure the final product meets stringent purity and identity requirements.
Caption: High-level workflow for the scale-up synthesis of a peptide.
Experimental Protocols
The following protocols are presented with a focus on explaining the rationale behind each step, providing a framework that can be adapted for similar peptide syntheses.
Protocol 4.1: Scale-Up Synthesis of Boc-Ala-Phe-Leu-OBzl
This protocol details the coupling of Boc-L-Alanine to H-Phe-Leu-OBzl.HCl. This reaction serves as a robust template for peptide bond formation in solution.
Materials & Reagents:
| Reagent | Molar Eq. | Rationale |
| H-Phe-Leu-OBzl.HCl | 1.0 | The starting dipeptide fragment. |
| Boc-L-Ala-OH | 1.1 | A slight excess of the incoming amino acid ensures the reaction goes to completion. |
| EDC.HCl (or DIC) | 1.2 | Carbodiimide activator for the carboxyl group of Boc-Ala-OH. |
| HOBt | 1.2 | Coupling additive used with EDC to suppress side reactions and minimize racemization. |
| N-Methylmorpholine (NMM) | 1.0 | Organic base to neutralize the HCl salt of the dipeptide, liberating the free amine for coupling. |
| Dichloromethane (DCM) | - | Anhydrous solvent, chosen for its excellent solubility of reactants and intermediates. |
Step-by-Step Procedure:
-
Neutralization:
-
Suspend H-Phe-Leu-OBzl.HCl (1.0 eq.) in anhydrous DCM (approx. 10 mL per gram of dipeptide).
-
Cool the suspension to 0°C in an ice bath with gentle stirring.
-
Add N-Methylmorpholine (NMM) (1.0 eq.) dropwise over 15 minutes. Stir for an additional 30 minutes at 0°C.
-
Causality: This step is critical to deprotonate the N-terminal amine of the dipeptide. The hydrochloride salt is unreactive; only the free amine can act as a nucleophile to attack the activated alanine. NMM is a non-nucleophilic base, preventing unwanted side reactions.
-
-
Activation of Boc-L-Ala-OH:
-
In a separate reaction vessel, dissolve Boc-L-Ala-OH (1.1 eq.) and HOBt (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add EDC.HCl (1.2 eq.) in one portion and stir the mixture for 30 minutes at 0°C.
-
Causality: EDC activates the carboxylic acid of Boc-Ala-OH, forming a highly reactive O-acylisourea intermediate. HOBt immediately traps this intermediate to form an HOBt-ester, which is less prone to racemization and more stable than the O-acylisourea, ensuring a clean coupling reaction.
-
-
Coupling Reaction:
-
Add the activated Boc-Ala-OH solution from step 2 to the neutralized dipeptide suspension from step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor reaction completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or analytical HPLC.
-
-
Work-up and Isolation:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DIC was used, dicyclohexylurea; if EDC was used, the urea is water-soluble).
-
Transfer the filtrate to a separatory funnel and wash sequentially with:
-
1 M HCl (2x) - Removes unreacted NMM and residual EDC.
-
Saturated NaHCO₃ solution (2x) - Removes unreacted Boc-Ala-OH and HOBt.
-
Brine (1x) - Removes residual water.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Ala-Phe-Leu-OBzl.
-
Causality: This series of aqueous washes is a classical and effective method for purifying products from solution-phase synthesis, removing the majority of reagents and byproducts before chromatographic purification.
-
Protocol 4.2: Large-Scale Purification by Preparative RP-HPLC
Purification is often the bottleneck in peptide production.[10] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful method for peptide purification, separating the target peptide from synthesis-related impurities based on hydrophobicity.[10][11][12]
System & Parameters:
| Parameter | Specification | Rationale |
| Column | C18-bonded silica, 10-15 µm particle size | C18 is a versatile stationary phase for a wide range of peptides. Larger particle sizes are used in preparative chromatography to reduce backpressure and allow for higher flow rates.[11] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape and resolution.[4] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is the organic modifier used to elute the peptide from the C18 column. |
| Gradient | Optimized based on analytical run (e.g., 30-70% B over 60 min) | A shallow gradient around the elution point of the target peptide provides the best resolution from closely eluting impurities. |
| Detection | UV at 210-220 nm | The peptide backbone absorbs strongly in this range, allowing for sensitive detection.[10] |
Step-by-Step Procedure:
-
Method Development: First, develop an optimized separation method at the analytical scale (analytical HPLC) to determine the ideal gradient conditions.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with Mobile Phase A to ensure it is fully dissolved before injection.
-
Column Equilibration: Equilibrate the preparative column with the starting mobile phase composition until a stable baseline is achieved.
-
Injection and Elution: Inject the prepared sample onto the column and begin the gradient elution program.
-
Fraction Collection: Collect fractions as the target peptide elutes. Use a fraction collector triggered by the UV detector signal to isolate the main peak.
-
Analysis and Pooling: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the fractions that meet the required purity specification (e.g., >98%).
-
Lyophilization: Freeze-dry the pooled fractions to remove the mobile phase and obtain the final peptide as a fluffy, white powder.
Quality Control and Characterization
Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and quality of the synthesized peptide.[13]
Purity Determination by Analytical RP-HPLC
High-performance liquid chromatography is the standard method for assessing peptide purity.[14][15][16]
-
Method: A C18 column with a fast gradient of water/acetonitrile containing 0.1% TFA is used.
-
Interpretation: Purity is determined by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all detected peaks at a specific wavelength (typically 214 nm).[11]
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the peptide's molecular weight, verifying its identity.[14][15]
-
Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques.
-
Interpretation: The observed mass-to-charge (m/z) ratio is compared to the theoretically calculated molecular weight of the target peptide. High-resolution mass spectrometry (HRMS) can provide mass accuracy within a few parts per million, confirming the elemental composition.[17]
Data Summary
The following table presents representative data for the synthesis of Boc-Ala-Phe-Leu-OBzl, illustrating expected outcomes at each stage.
| Parameter | Crude Product | After Prep-HPLC | Specification |
| Yield | ~90-95% | 65-75% | >60% |
| Purity (by HPLC @ 214nm) | 75-85% | >98.5% | >98.0% |
| Identity (by ESI-MS) | Observed [M+H]⁺ | Observed [M+H]⁺ | Matches Theoretical Mass ± 0.5 Da |
| Appearance | Off-white solid/oil | White lyophilized powder | White lyophilized powder |
Conclusion
The successful scale-up of peptide synthesis requires a well-considered strategy that balances scientific rigor with practical scalability. The use of dipeptide fragments like H-Phe-Leu-OBzl.HCl within a liquid-phase synthesis framework provides a powerful and often economically advantageous route for producing target peptides at scale. By integrating detailed, rationalized protocols with robust in-process controls and comprehensive final characterization, researchers and drug development professionals can confidently and reproducibly manufacture high-quality peptide products. The methodologies described in this application note provide a validated foundation for achieving these critical objectives.
References
- Neuland Labs. (2025, July 30). What Is Liquid Phase Peptide Synthesis? Methods & Uses.
- Waters Corporation. (n.d.). Synthetic Peptide Analysis | Purification, Characterization & Monitoring.
- (n.d.). Peptide Purity Explained: A Comprehensive Guide to Assessing Quality and Integrity.
- Polypeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography.
- (2025, November 21). How to Test Peptide Purity: Methods and Analysis Guide.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
- Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Bachem. (2025, May 12). What Is Liquid Phase Peptide Synthesis?.
- ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications.
- ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- (2026, January 26). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?.
- Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization | Laboratory Research.
- Veranova. (2025, August 26). Improving Sustainability and Efficiency in Peptide Synthesis: Liquid Phase Approach with Proprietary Tagging Technology.
- CD Formulation. (n.d.). Liquid-Phase Peptide Synthesis (LPPS) Technology.
- MDPI. (2024, July 29). Advances in Therapeutic Peptides Separation and Purification.
- Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.
- PMC. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology.
- (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow.
- KNAUER. (n.d.). Peptide Purification Scale-Up with HPLC.
- PMC. (n.d.). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
Sources
- 1. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Liquid-Phase Peptide Synthesis (LPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. agilent.com [agilent.com]
- 5. Peptide Purification Scale-Up with HPLC [knauer.net]
- 6. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. bachem.com [bachem.com]
- 9. veranova.com [veranova.com]
- 10. bachem.com [bachem.com]
- 11. polypeptide.com [polypeptide.com]
- 12. mdpi.com [mdpi.com]
- 13. waters.com [waters.com]
- 14. Peptide Purity Explained: A Comprehensive Guide to Assessing Quality and Integrity [powerofpeptidesodyssey.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. biovera.com.au [biovera.com.au]
- 17. lcms.cz [lcms.cz]
Application Note: H-Phe-Leu-OBzl·HCl as a Key Synthon in the Design and Synthesis of Protease Inhibitors
Executive Summary
The development of potent, highly selective enzyme inhibitors relies heavily on the precise assembly of peptide-based recognition motifs. H-Phe-Leu-OBzl·HCl (L-phenylalanyl-L-leucine benzyl ester hydrochloride) serves as a foundational dipeptide building block in medicinal chemistry. By providing a pre-assembled, stereochemically pure P2-P1 pharmacophore, this synthon accelerates the synthesis of transition-state analogs, chloromethyl ketones, and aza-peptide inhibitors targeting critical proteases such as HIV-1 protease, Cathepsin G, and the 20S proteasome.
This application note details the mechanistic rationale, quantitative performance data, and self-validating synthetic protocols for utilizing H-Phe-Leu-OBzl·HCl in advanced drug development workflows.
Mechanistic Rationale: The P2-P1 Pharmacophore
As a Senior Application Scientist, selecting the correct synthon is not merely about chemical convenience; it is about structural causality and biological mimicry.
-
Biological Causality (The Phe-Leu Motif): In protease inhibition, the S2 and S1 sub-sites of the enzyme dictate substrate specificity. The hydrophobic, aromatic side chain of Phenylalanine (Phe) perfectly anchors into the spacious S2 pocket of many serine and aspartic proteases, while the aliphatic Leucine (Leu) side chain occupies the S1 pocket[1]. This dual-anchoring mechanism is critical for the high-affinity binding of aza-peptide inhibitors to the
5 catalytic subunit of the human 20S proteasome[1], as well as for symmetrical phosphinic pseudopeptides targeting HIV-1 protease[2]. -
Chemical Causality (The OBzl Ester & HCl Salt): The benzyl (OBzl) ester provides an orthogonal protecting group strategy. It remains completely stable during N-terminal elongation (using Boc or Fmoc chemistry) but can be cleanly removed via catalytic hydrogenolysis (H
, Pd/C) under neutral conditions. This avoids basic saponification, which frequently causes epimerization (racemization) at the C-terminal alpha-carbon. Furthermore, supplying the dipeptide as an HCl salt neutralizes the nucleophilicity of the N-terminal amine during storage, entirely preventing premature intra-molecular cyclization into a diketopiperazine.
Synthetic Workflow
The assembly of a mature protease inhibitor from H-Phe-Leu-OBzl·HCl follows a highly modular, orthogonal workflow. The diagram below illustrates the logical progression from raw synthon to active warhead.
Fig 1: Logical workflow for synthesizing protease inhibitors from H-Phe-Leu-OBzl·HCl.
Quantitative Performance Data
The versatility of the Phe-Leu motif is demonstrated by its successful integration into various classes of enzyme inhibitors. Table 1 summarizes the kinetic and inhibitory data derived from literature utilizing this specific sequence.
Table 1: Inhibitory Potency of Phe-Leu Derived Protease Inhibitors
| Target Enzyme | Inhibitor Class / Structure | Role of Phe-Leu Motif | Inhibitory Potency | Ref. |
| Human Spleen Fibrinolytic Proteinase (SFP) | Peptide Chloromethyl Ketones (e.g., Boc-Ala-Phe-Leu-CH | Occupies S2 (Phe) and S1 (Leu) pockets for covalent binding | [3] | |
| HIV-1 Protease | Symmetrical Phosphinic Pseudopeptides (PAC-Phe-Leu) | Hydrophobic active site anchoring | Moderate to High IC | [2] |
| Human 20S Proteasome | Aza-peptide Aldehydes / Ketones | IC | [1] | |
| Serine Proteases | Thioamide Enkephalin Analogs | Transition-state isostere ( | Variable depending on target |
Detailed Methodologies & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Causality is provided for every major chemical intervention.
Protocol I: N-Terminal Elongation (Synthesis of Boc-Ala-Phe-Leu-OBzl)
This protocol details the coupling of an N-protected amino acid to the H-Phe-Leu-OBzl·HCl synthon, a critical intermediate step for synthesizing Human Spleen Fibrinolytic Proteinase (SFP) inhibitors[3].
Step-by-Step Methodology:
-
Solubilization: Dissolve 1.0 eq of H-Phe-Leu-OBzl·HCl and 1.1 eq of Boc-Ala-OH in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a highly polar aprotic solvent that readily dissolves both the hydrophobic protected amino acids and the polar HCl salt. Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the active ester intermediate.
-
-
Neutralization: Cool the reaction vessel to 0 °C and add 1.1 eq of N-Methylmorpholine (NMM) dropwise.
-
Causality: NMM neutralizes the HCl salt, liberating the free amine of Phe-Leu-OBzl for nucleophilic attack. The 0 °C temperature minimizes the thermodynamic risk of epimerization of the activated Boc-Ala-OH.
-
-
Activation & Coupling: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt to the chilled solution. Stir for 1 hour at 0 °C, then allow to warm to room temperature for 12 hours.
-
Causality: EDC forms an O-acylisourea intermediate with Boc-Ala-OH. HOBt immediately traps this intermediate to form a highly reactive, yet stable, OBt ester. This suppresses the formation of inactive N-acylureas and preserves the chiral integrity of the
-carbon.
-
-
Self-Validation Checkpoint: Perform a Kaiser (ninhydrin) test on a micro-aliquot of the reaction mixture.
-
Validation Logic: A color change to deep blue indicates unreacted primary amines (incomplete coupling). A yellow/colorless result validates the complete consumption of the H-Phe-Leu-OBzl synthon, allowing the workflow to proceed safely to the aqueous workup phase.
-
Protocol II: Thionation for Transition-State Isosteres
Replacing the highly susceptible scissile amide bond between Phe and Leu with a thioamide (
Step-by-Step Methodology:
-
Preparation: Dissolve the protected peptide (e.g., Boc-Phe-Leu-OBzl) in anhydrous toluene.
-
Thionation: Add 0.6 eq of Lawesson's Reagent. Heat the mixture to 80 °C under a strict N
atmosphere for 2 hours.-
Causality: Lawesson's reagent acts as a highly selective thionating agent, converting the amide carbonyl oxygen to sulfur. Toluene allows for the elevated temperatures required to drive the thionation kinetics without degrading the benzyl ester.
-
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS and UV-Vis spectroscopy.
-
Validation Logic: The successful thionation will manifest as a precise +16 Da mass shift (exchange of
O for S) on the mass spectrometer. Additionally, the product will exhibit a distinct UV absorbance shift ( ~265 nm) characteristic of the thioamide chromophore, clearly differentiating it from the unreacted amide.
-
References
-
Synthesis of Peptide Chloromethyl Ketones and Examination of Their Inhibitory Effects on Human Spleen Fibrinolytic Proteinase - Researcher.Life - 3
-
Highly Potent Phosphinic HIV-1 Protease Inhibitors: Synthesis, In Vitro Evaluation, and Docking Studies - ACS Omega - 2
-
Full article: Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors - Taylor & Francis - 1
-
Studies on Amino Acids and Peptides. Part 6.1 Methods for Introducing Thioamide Bonds into the Peptide Backbone: Synthesis of the Four Monothio Analogues of Leucine Enkephalin - ElectronicsAndBooks - Link
Sources
Application Note: Protocol for N-terminal Protection of H-Phe-Leu-OBzl.HCl
Abstract
This application note details the protocol for the N-terminal protection of the dipeptide salt L-Phenylalanyl-L-leucine benzyl ester hydrochloride (H-Phe-Leu-OBzl.HCl) with the tert-butyloxycarbonyl (Boc) group. While seemingly routine, the protection of dipeptide esters carries a specific risk of diketopiperazine (DKP) formation under the basic conditions required for neutralization.[1] This guide provides a "self-validating" workflow using in-situ neutralization to kinetically favor N-acylation over intramolecular cyclization, ensuring high yield and purity.
Strategic Considerations & Mechanism
The Substrate Challenge: DKP Formation
The starting material, H-Phe-Leu-OBzl.HCl, possesses a protonated N-terminus and an activated C-terminal ester (benzyl). Upon neutralization (removal of HCl), the free amine is nucleophilic.
-
Path A (Desired): Attack on the electrophile (Boc₂O) to form Boc-Phe-Leu-OBzl.
-
Path B (Undesired): Intramolecular attack on the C-terminal ester carbonyl, leading to cyclization and the release of benzyl alcohol. This forms a Diketopiperazine (DKP) byproduct (specifically cyclo-Phe-Leu).
Expert Insight: DKP formation is base-catalyzed and time-dependent. To prevent this, the concentration of the free amine must be kept low, or the trapping reaction (Boc protection) must be significantly faster than the cyclization rate. We employ an in-situ neutralization strategy where the base is added after or simultaneously with the Boc₂O, ensuring the amine is trapped immediately upon deprotonation.
Protecting Group Selection: Why Boc?
For this specific substrate (C-terminal Benzyl ester), Boc (tert-butyloxycarbonyl) is the superior choice for orthogonality:
-
Boc Group: Acid-labile (removed by TFA/HCl). Stable to hydrogenation.
-
Benzyl Ester (OBzl): Removed by Hydrogenolysis (H₂/Pd) or Saponification. Stable to TFA.
-
Contrast: Using Cbz (Z) protection would result in a non-orthogonal system where hydrogenolysis removes both the N-terminal protection and the C-terminal ester simultaneously.
Materials & Equipment
Reagents
| Reagent | Grade | Role |
| H-Phe-Leu-OBzl.HCl | >98% | Substrate |
| Di-tert-butyl dicarbonate (Boc₂O) | ReagentPlus | Protecting Agent |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Base (Neutralization) |
| Dichloromethane (DCM) | ACS Grade | Solvent (Primary) |
| Citric Acid (5% aq) | - | Acidic Wash (removes unreacted amine) |
| Sodium Bicarbonate (sat.[2][3] aq) | - | Basic Wash (removes byproducts) |
| Brine (sat. NaCl) | - | Drying Agent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Desiccant |
Equipment
-
Round-bottom flask (RBF) with magnetic stir bar.
-
Ice-water bath (0°C).
-
Rotary Evaporator.
-
TLC Plates (Silica gel 60 F254).
-
UV Lamp (254 nm).
Experimental Protocol: In-Situ Neutralization Method
Objective: Synthesis of Boc-Phe-Leu-OBzl (N-tert-butoxycarbonyl-L-phenylalanyl-L-leucine benzyl ester).
Step 1: Preparation & Solubilization
-
Weigh 1.0 equivalent of H-Phe-Leu-OBzl.HCl into a clean, dry round-bottom flask.
-
Add Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M (e.g., 10 mL per mmol).
-
Note: The salt may not fully dissolve initially; it will form a suspension. This is normal.
-
-
Add 1.1 equivalents of Boc₂O directly to the suspension.[4]
-
Causality: Adding Boc₂O before the base ensures that as soon as the amine is liberated, the electrophile is present in excess to react immediately.
-
Step 2: Controlled Reaction (In-Situ Neutralization)
-
Cool the mixture to 0°C using an ice bath.
-
Reasoning: Lower temperature suppresses the rate of DKP cyclization more than it suppresses the acylation reaction.
-
-
Add 1.1 equivalents of DIPEA dropwise over 5–10 minutes.
-
Observation: The suspension should clear as the HCl is neutralized and the free amine reacts with the Boc₂O to form the soluble protected dipeptide.
-
-
Remove the ice bath and allow the reaction to stir at Room Temperature (20–25°C) for 2–4 hours .
Step 3: Monitoring (Self-Validation)
Perform Thin Layer Chromatography (TLC) to confirm completion.[4]
-
Mobile Phase: Hexanes:Ethyl Acetate (3:1).
-
Visualization: UV (254 nm) and Ninhydrin stain.
-
Criteria:
-
Starting Material (H-Phe-Leu-OBzl): Low R_f, Ninhydrin (+, Red/Purple).
-
Product (Boc-Phe-Leu-OBzl): High R_f, UV (+), Ninhydrin (-).
-
Action: If starting material persists after 4 hours, add 0.1 eq DIPEA and 0.1 eq Boc₂O.
-
Step 4: Workup & Purification
-
Dilute the reaction mixture with an equal volume of DCM (if necessary).
-
Acid Wash: Wash organic layer with 5% Citric Acid (2x).
-
Purpose: Removes unreacted amine (starting material) and DIPEA. Critical for purity.
-
-
Base Wash: Wash organic layer with Saturated NaHCO₃ (2x).
-
Purpose: Removes "Boc-acid" byproducts or phenols if other protecting groups were used.
-
-
Brine Wash: Wash with Saturated NaCl (1x).
-
Dry: Dry the organic layer over Anhydrous Na₂SO₄ for 15 minutes. Filter.
-
Concentrate: Evaporate solvent under reduced pressure (Rotovap) to yield the crude product, typically a white foam or oil.
Visualization of Workflows
Reaction Pathway & Side-Reaction Logic
This diagram illustrates the kinetic competition between the desired protection and the undesired DKP formation.
Caption: Kinetic competition between N-acylation (Green) and DKP cyclization (Red). The protocol favors the green path via in-situ neutralization.
Experimental Decision Tree
A logical flow for the scientist to follow during the experiment.
Caption: Step-by-step decision tree for the N-protection protocol.
Analytical Validation & Troubleshooting
Quantitative Data Summary
| Parameter | Standard Range | Critical Limit |
| Reaction Time | 2 – 4 Hours | > 12 Hours (Increases DKP risk) |
| Temperature | 0°C | > 30°C (Avoid heating) |
| pH (Apparent) | 8 – 9 | > 10 (Racemization risk) |
| Yield | 85 – 95% | < 70% (Check DKP formation) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / White Precipitate in Workup | DKP Formation | Reduce base exposure time; ensure Boc₂O is present before base addition. |
| Product is Oily/Sticky | Residual Solvent/Boc₂O | Triturate with cold Hexane or Pentane to induce crystallization. |
| TLC Shows 2 Spots (Close Rf) | Diastereomers | Racemization occurred. Ensure temp was 0°C during base addition. |
References
-
Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P.G.M. (2014). Protection for the Amino Group: Carbamates. John Wiley & Sons.
-
Diketopiperazine Formation in Peptide Synthesis . BenchChem Technical Guides. (2025).[4][5] Mechanisms and Prevention of DKP Side Reactions.
-
Solid-Phase Peptide Synthesis: From Standard Procedures to Difficult Sequences . Luxembourg Bio Technologies. (2007). Discusses DKP risks in dipeptide esters.
-
Boc Protection Protocols . Peptide.com (AAPPTec). Standard protocols for Boc introduction and removal.
-
Properties of L-Phenylalanine Benzyl Ester Hydrochloride . PubChem. Physical data for the amino acid precursor.
Sources
Troubleshooting & Optimization
Side reactions of H-Phe-Leu-OBzl.HCl in peptide synthesis
Technical Support Center: Stability & Side Reaction Management for H-Phe-Leu-OBzl·HCl
Executive Summary
You are working with H-Phe-Leu-OBzl[1]·HCl , a dipeptide ester salt commonly used as an intermediate in fragment condensation or as a specialized building block. While the hydrochloride salt form is stable, the free base is kinetically unstable.
The critical failure mode for this molecule is Diketopiperazine (DKP) formation . Unlike long peptide chains, dipeptide esters possess the optimal conformational freedom to undergo intramolecular cyclization, expelling the ester protecting group and forming a stable six-membered lactam ring. This reaction is rapid, irreversible, and base-catalyzed.
This guide details the mechanistic pathways of degradation and provides validated protocols to prevent them.
Part 1: The Primary Threat – Diketopiperazine (DKP) Formation
The Mechanism: Upon neutralization of the HCl salt (e.g., adding TEA, DIPEA, or aqueous bicarbonate), the N-terminal amine of Phenylalanine becomes nucleophilic. Because the Leucine residue is flexible, the amine can easily reach the carbonyl carbon of the benzyl ester.
-
Deprotonation: The ammonium salt (
) becomes a free amine ( ). -
Nucleophilic Attack: The amine attacks the ester carbonyl, forming a tetrahedral intermediate.
-
Cyclization: The intermediate collapses, expelling benzyl alcohol (
). -
Result: Formation of cyclo(Phe-Leu) , a stable diketopiperazine byproduct that is chemically inert to further coupling.
Visualizing the Pathway
Figure 1: The irreversible cyclization pathway of H-Phe-Leu-OBzl upon neutralization.[1]
Part 2: Troubleshooting & Prevention Protocols
Scenario A: You observe a white precipitate forming in your solution after neutralization.
Diagnosis: This is likely the cyclo(Phe-Leu) DKP. Diketopiperazines are often less soluble in organic solvents (like DCM or EtOAc) than the linear dipeptide ester, leading to precipitation. Immediate Action:
-
Check the pH.[2] If pH > 7, cyclization is accelerating.
-
Analyze the supernatant by HPLC. The DKP peak will appear distinct from the linear peptide (often eluting earlier due to loss of the hydrophobic benzyl group and lack of ionizable amine).
Scenario B: Low yields during fragment condensation.
Diagnosis: You likely neutralized the H-Phe-Leu-OBzl·HCl before adding the activated carboxylic acid component. During this "waiting period," a significant portion of your starting material cyclized. Solution: Switch to an In-Situ Neutralization Protocol .
Protocol: Safe Handling for Coupling Reactions
Do not perform an extractive workup (e.g., washing with NaHCO3) to isolate the free base. Use the salt directly.
| Parameter | Recommendation | Reason |
| Order of Addition | Last. Add H-Phe-Leu-OBzl·HCl to the pre-activated acid component. | Minimizes the time the free amine exists without an electrophile to react with. |
| Base Choice | DIPEA or NMM (Avoid TEA if possible). | Sterically hindered bases reduce the rate of proton abstraction relative to nucleophilic attack. |
| Solvent | DMF or DMAc. Avoid MeOH/EtOH. | Alcohols can promote transesterification. |
| Temperature | 0°C to 4°C during base addition. | Low temperature kinetically slows the cyclization reaction. |
Step-by-Step "In-Situ" Coupling:
-
Dissolve the carboxylic acid component (Fragment A) and coupling reagent (e.g., HBTU/HATU) in DMF.
-
Add 1.0 equivalent of DIPEA to activate Fragment A. Stir for 2-3 minutes.
-
Add solid H-Phe-Leu-OBzl·HCl to the reaction mixture.
-
Add exactly 1.0 equivalent of DIPEA to neutralize the HCl salt.
-
Why? The amine is liberated in the presence of the active ester. It will preferentially attack the active ester (intermolecular coupling) rather than its own benzyl ester (intramolecular DKP), provided the concentration is high (0.1M - 0.5M).
-
Part 3: Secondary Side Reactions
Transesterification
-
Risk: Low to Moderate.
-
Trigger: Dissolving H-Phe-Leu-OBzl·HCl in Methanol (MeOH) or Ethanol (EtOH) in the presence of base.
-
Mechanism: The solvent acts as a nucleophile, swapping the Benzyl (-OBzl) group for Methyl (-OMe) or Ethyl (-OEt).
-
Prevention: strictly use non-nucleophilic solvents (DMF, DCM, NMP) for coupling reactions.
Racemization
-
Risk: Low (for this specific molecule).[3]
-
Context: Since H-Phe-Leu-OBzl is the nucleophile (amine component), it does not undergo oxazolone-mediated racemization (which affects the activated carboxyl component).
-
Exception: If you are synthesizing H-Phe-Leu-OBzl from H-Leu-OBzl and Fmoc-Phe-OH, racemization of the Phenylalanine is possible during that coupling step if base is excessive.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I store H-Phe-Leu-OBzl as a free base (oil) at -20°C? A: No. Even at -20°C, the proximity of the amine to the ester allows for slow cyclization. Over weeks, the oil will likely solidify into crystalline DKP. Always store it as the HCl salt , which is indefinitely stable if kept dry.
Q2: How do I remove the Benzyl (OBzl) group without causing side reactions? A: The standard method is Hydrogenolysis (H2, Pd/C) in MeOH or AcOH.
-
Note: Do not use strong base (NaOH/LiOH) for saponification unless absolutely necessary, as this can promote racemization of the Leucine residue and hydrolysis of the peptide bond.
-
Acid:[4][5] The OBzl group is stable to TFA (used for Boc removal) but cleaved by HF or TFMSA.
Q3: I see two peaks in HPLC with the same mass (M+H). What are they? A: This is likely diastereomers (L-Phe-L-Leu and D-Phe-L-Leu).
-
If the DKP forms, it has a mass of [MW of Dipeptide - 108 Da (Benzyl Alcohol) - 18 Da (Water)].
-
If the mass is identical to the parent, one residue has racemized. This usually happens during the synthesis of the dipeptide, not during its storage.
Q4: Is the HCl salt hygroscopic? A: Yes, like most peptide salts. Store in a desiccator. Moisture can facilitate hydrolysis or crystal lattice changes that promote degradation.
References
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis.[6] A side reaction in solid-phase peptide synthesis.[6][7][8] Journal of the American Chemical Society, 94(9), 3102–3106. Link
-
Palasek, S. A., et al. (2007). Diketopiperazine Formation in Peptide Synthesis: Mechanisms and Strategies for Prevention. Journal of Peptide Science. Link
-
Steinauer, R., et al. (1989). Racemization and Side Reactions in Peptide Synthesis. Bachem Technical Guides. Link
-
PubChem. (n.d.).[1] H-Phe-Leu-OBzl.HCl Compound Summary. National Library of Medicine. Link
Sources
- 1. H-Phe-Leu-OBzl.HCl | C22H29ClN2O3 | CID 70633701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. osti.gov [osti.gov]
- 8. peptide.com [peptide.com]
Improving solubility of H-Phe-Leu-OBzl.HCl for reactions
Technical Support Center: H-Phe-Leu-OBzl.HCl Solubility
Welcome to our dedicated technical support guide for researchers working with H-Phe-Leu-OBzl.HCl. This dipeptide ester hydrochloride is a common building block in peptide synthesis, but its unique physicochemical properties can present solubility challenges. This guide is designed to provide you with a deep understanding of the underlying principles and practical, field-proven solutions to overcome these hurdles, ensuring the success and reproducibility of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is H-Phe-Leu-OBzl.HCl, and why is its solubility often a challenge?
A1: H-Phe-Leu-OBzl.HCl is the hydrochloride salt of the dipeptide Phenylalanyl-Leucine, with its C-terminus protected as a benzyl ester. Its structure contains several hydrophobic (non-polar) moieties: the phenyl group of Phenylalanine, the isobutyl side chain of Leucine, and the benzyl ester protecting group.[1] While these groups contribute to poor solubility in aqueous solutions, the molecule exists as a hydrochloride salt of the N-terminal amine. This ionic character imparts polarity, making it sparingly soluble in many common, less-polar organic solvents used for synthesis, such as Dichloromethane (DCM). The challenge lies in finding a solvent system that can adequately solvate both the polar amine salt and the non-polar side chains.
Q2: I'm observing incomplete dissolution in my primary reaction solvent. What are the immediate steps I should take?
A2: Before making significant changes to your protocol, simple physical methods can often resolve minor solubility issues.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.[2]
-
Gentle Warming: Carefully warming the mixture to 30-40°C can increase solubility. Avoid excessive heat, which could degrade the peptide.[3][4]
-
Vigorous Stirring: Ensure your stirring is adequate to keep particles suspended and promote interaction with the solvent.
If these methods fail, a systematic change in the solvent system is the next logical step.
Q3: How does the hydrochloride salt form impact my peptide coupling reaction?
A3: This is a critical point. For a standard peptide coupling reaction, the nucleophile is the free amine (H₂N-) at the N-terminus, not the protonated ammonium salt (H₃N⁺Cl⁻). The presence of the hydrochloride salt means you must add a non-nucleophilic tertiary base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) to the reaction mixture.[5][6] This in-situ neutralization deprotonates the ammonium salt, liberating the free amine required for the coupling reaction. This chemical transformation also fundamentally changes the solubility of the dipeptide, as the resulting free base is significantly less polar than the starting hydrochloride salt.
Troubleshooting Guide: From Salt to Solution
This section provides a logical workflow for addressing solubility issues with H-Phe-Leu-OBzl.HCl, particularly in the context of peptide coupling reactions.
Caption: Conversion of the polar HCl salt to the less polar free amine.
Experimental Protocols
Protocol 1: General In-Situ Neutralization for Peptide Coupling
This protocol describes the standard procedure for preparing H-Phe-Leu-OBzl.HCl for a coupling reaction with an N-protected amino acid (e.g., Boc-Xxx-OH).
Materials:
-
H-Phe-Leu-OBzl.HCl
-
N-protected amino acid (e.g., Boc-Val-OH)
-
Coupling reagent (e.g., HBTU, DCC)
-
Tertiary base (e.g., DIPEA or TEA)
-
Anhydrous reaction solvent (e.g., DMF or DCM)
Procedure:
-
To a clean, dry, nitrogen-flushed reaction vessel, add H-Phe-Leu-OBzl.HCl (1.0 equivalent).
-
Add the anhydrous solvent (e.g., DMF) and stir to form a suspension.
-
Cool the vessel to 0 °C in an ice bath.
-
Add the tertiary base (e.g., DIPEA, 2.2 equivalents for HBTU coupling, or 1.1 equivalents for DCC coupling) dropwise while stirring. [5]5. Allow the mixture to stir at 0 °C for 15-20 minutes. Full dissolution should be observed as the free base is formed.
-
In a separate vessel, pre-activate the N-protected amino acid (1.1 equivalents) with the coupling reagent (e.g., HBTU, 1.1 equivalents).
-
Add the activated amino acid solution to the solution of the free H-Phe-Leu-OBzl base.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
Expert Insight: The choice of base is important. DIPEA is often preferred over TEA due to its greater steric hindrance, which reduces the likelihood of side reactions.
Problem: My reaction requires a non-polar solvent where even the free base has limited solubility, or I need to precisely quantify the free base.
Root Cause Analysis: In some specific synthetic contexts, the presence of base salts (e.g., DIPEA.HCl) from in-situ neutralization is undesirable, or the reaction is incompatible with common polar solvents like DMF.
Solution: Isolate the Free Base Prior to Reaction
You can convert the entire batch of H-Phe-Leu-OBzl.HCl to its free base form and isolate it. While this adds a step, it provides a pure, neutral starting material that is more soluble in solvents like DCM, Chloroform, and Ethyl Acetate. [7] Protocol 2: Extraction and Isolation of the Free Base
Materials:
-
H-Phe-Leu-OBzl.HCl
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve H-Phe-Leu-OBzl.HCl in a minimal amount of deionized water or suspend it in Ethyl Acetate.
-
Transfer the solution/suspension to a separatory funnel.
-
Slowly add saturated NaHCO₃ solution. You will observe CO₂ evolution (effervescence). Continue adding until the effervescence ceases and the aqueous layer is basic (pH ~8, check with pH paper).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Extract the aqueous layer two more times with fresh portions of Ethyl Acetate.
-
Combine all organic (Ethyl Acetate) layers.
-
Wash the combined organic layer with brine to remove residual water and salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
-
Remove the solvent (Ethyl Acetate) under reduced pressure using a rotary evaporator to yield the H-Phe-Leu-OBzl free base, typically as an oil or a waxy solid.
-
The resulting free base should be used immediately or stored under an inert atmosphere at low temperature, as it is less stable than the hydrochloride salt.
| Method | Pros | Cons |
| In-Situ Neutralization | - Faster, one-pot procedure.- Avoids an extra workup and isolation step. | - Presence of base and its salt in the reaction mixture.- Less precise control over the amount of free amine. |
| Free Base Isolation | - Provides a pure, neutral starting material.- Removes interfering salts.- Improves solubility in less polar solvents. | - Requires an additional aqueous workup and isolation step.- The isolated free base is less stable over time. |
References
-
PubChem. H-Phe-Leu-OBzl.HCl - Compound Summary. National Center for Biotechnology Information. [Link]
-
GenScript. Top 5 Reasons Your Peptide-Based Assays Fail. [Link]
-
LifeTein. How to dissolve, handle and store synthetic peptides. [Link]
-
JPT Peptide Technologies. Peptide Solubilization. [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis Contents. [Link]
-
ACS Publications. Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. [Link]
-
AAPPTec. H-Phe-OBzl HCl [2462-32-0]. [Link]
-
Scharlab. Solvents and reagents for peptide synthesis. [Link]
-
PubChem. L-Phenylalanine, phenylmethyl ester, hydrochloride (1:1). [Link]
-
CORE. Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters. [Link]
-
ResearchGate. What is the best way to convert my amine compound from the salt form into free amine? [Link]
-
PubMed. Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. [Link]
Sources
- 1. H-Phe-Leu-OBzl.HCl | C22H29ClN2O3 | CID 70633701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. jpt.com [jpt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. L-Phenylalanine benzyl ester hydrochloride | 2462-32-0 [chemicalbook.com]
Technical Support Guide: Mitigating Racemization During Activation and Coupling with H-Phe-Leu-OBzl.HCl
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization during the activation and coupling of peptide fragments, with a specific focus on reactions involving H-Phe-Leu-OBzl.HCl (L-Phenylalanyl-L-leucine benzyl ester hydrochloride)[1]. Maintaining stereochemical integrity is paramount, as the formation of diastereomers can drastically alter a peptide's biological activity and complicate purification processes.[2]
This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: Understanding the Core Problem: The Mechanisms of Racemization
During peptide bond formation, the primary risk of racemization lies with the amino acid residue whose carboxyl group is activated. When coupling an N-protected amino acid (e.g., Fmoc-Ala-OH) to the free N-terminus of H-Phe-Leu-OBzl.HCl, it is the incoming alanine residue that is most susceptible to losing its stereochemical configuration. This loss of chirality predominantly occurs through two base-catalyzed mechanisms.[2][3]
-
Oxazolone Formation (Path B) : This is widely regarded as the main pathway for racemization in peptide synthesis.[2][4] The activated carboxyl group of the N-protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone (or azlactone) intermediate. The proton on the α-carbon (C4) of this ring is highly acidic and is readily abstracted by a base. The resulting achiral, planar intermediate can be attacked by the amine component from either face, leading to a mixture of L- and D-peptides.[3][4]
-
Direct Enolization (Path A) : A base can directly abstract the α-proton from the activated amino acid, bypassing the oxazolone intermediate. This forms a planar enolate, which, upon reprotonation, can also yield a racemic mixture.[2][3] This pathway is a particular risk under strongly basic conditions or with residues that have an inherently more acidic α-proton.[2]
Section 2: Troubleshooting Guide
This section addresses common issues encountered when coupling to H-Phe-Leu-OBzl.HCl, providing direct, actionable solutions.
Q1: I'm observing significant diastereomeric impurities after coupling an N-protected amino acid to H-Phe-Leu-OBzl.HCl. What are the most likely causes?
A1: High levels of epimerization are almost always traced back to the reaction conditions of the coupling step. The most common culprits are, in order of probability:
-
Base Selection and Stoichiometry: The use of a strong, non-sterically hindered base (like triethylamine) or an excessive amount of any base dramatically accelerates racemization.[5] The base deprotonates the α-carbon in the oxazolone or activated ester intermediate.
-
Coupling Reagent Choice: Using a carbodiimide reagent (e.g., DCC, DIC) without a racemization-suppressing additive is a major cause.[6][7] These reagents form highly reactive O-acylisourea intermediates that rapidly convert to oxazolones.[2]
-
Reaction Temperature: Higher temperatures increase the rate of all reactions, including racemization.[5][6] Couplings performed above room temperature without careful optimization are at high risk.
-
Pre-activation Time: Allowing the N-protected amino acid to sit in solution with the coupling reagent for an extended period before adding the H-Phe-Leu-OBzl.HCl provides a window for the activated species to racemize.[3]
-
Solvent Polarity: Highly polar solvents, such as DMF, are known to favor racemization pathways compared to less polar alternatives like THF or acetonitrile (ACN).[8][9]
Q2: My current protocol uses DIC and DIPEA, and I'm seeing racemization. How can I improve my results without a complete overhaul?
A2: This is a common scenario. You can significantly suppress racemization with targeted adjustments:
-
Introduce an Additive: This is the most critical change. Add 1.2 equivalents of an additive like Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt (1-Hydroxybenzotriazole) to your reaction.[3][6][10] The additive will trap the reactive O-acylisourea intermediate formed by DIC, converting it to a less racemization-prone active ester.[5] Oxyma is highly recommended as it is non-explosive and very effective.[3]
-
Change the Base: Replace DIPEA with a weaker or more sterically hindered base. N-Methylmorpholine (NMM) is an excellent choice.[6] Use the minimum amount necessary (typically 1.0 equivalent to neutralize the HCl salt, plus 1.0 equivalent for the coupling itself).
-
Control the Temperature: Perform the reaction at 0 °C, especially during the activation and initial coupling phase.[6][11] This slows the rate of oxazolone formation.
-
Minimize Pre-activation: Add the DIC to the solution of your N-protected amino acid and Oxyma/HOBt just 1-2 minutes before adding it to your neutralized H-Phe-Leu-OBzl.HCl solution.[5]
Q3: How do I properly handle the H-Phe-Leu-OBzl.HCl salt before and during the coupling reaction?
A3: The hydrochloride salt must be neutralized to free the N-terminal amine for nucleophilic attack. Improper neutralization can cause problems.
Protocol for Neutralization:
-
Dissolve the H-Phe-Leu-OBzl.HCl in an appropriate solvent (e.g., DCM or DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add exactly 1.0 equivalent of a non-nucleophilic, sterically hindered base, such as DIPEA or 2,4,6-Collidine, dropwise.
-
Stir the solution at 0 °C for 10-15 minutes.
-
This neutralized amine solution is now ready for the addition of the activated N-protected amino acid. Do not add the coupling reagents directly to this mixture. The activated species should be prepared in a separate flask.
Q4: Which coupling reagent and additive combination is best for minimizing racemization?
A4: The optimal choice balances reactivity with the suppression of side reactions. For sensitive couplings, carbodiimide/additive combinations are often superior to many phosphonium or uronium reagents, which require stronger basic conditions.
| Coupling Reagent | Additive | Base Recommendation | Racemization Risk | Comments |
| DIC or EDC | Oxyma | NMM / 2,4,6-Collidine | Very Low | Considered a gold standard for suppressing racemization. Oxyma is a safe and highly effective alternative to HOBt.[6][10] |
| DIC or EDC | HOBt | NMM / 2,4,6-Collidine | Low | The classic combination, very effective at reducing epimerization.[7][12] HOBt has explosive properties when anhydrous.[6] |
| HATU / HBTU | (incorporated) | DIPEA / NMM | Moderate | Very fast and efficient, but the required base can increase racemization risk, especially with sensitive residues.[6] |
| Ynamides | None | None | Extremely Low | A newer class of reagents that operate under mildly acidic or neutral conditions, effectively avoiding base-induced racemization.[13][14][15] |
Section 3: Recommended Experimental Protocols
Protocol 1: Low-Racemization Coupling to H-Phe-Leu-OBzl.HCl using DIC/Oxyma
This protocol details a robust, solution-phase method for coupling an Fmoc-protected amino acid to H-Phe-Leu-OBzl.HCl.
Materials:
-
H-Phe-Leu-OBzl.HCl (1.0 eq)
-
Fmoc-Amino Acid (1.1 eq)
-
Diisopropylcarbodiimide (DIC) (1.1 eq)
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.2 eq)
-
N-Methylmorpholine (NMM) (1.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Amine Preparation (Flask A): In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve H-Phe-Leu-OBzl.HCl in anhydrous DCM. Cool the flask to 0 °C in an ice-water bath.
-
Add NMM (1.0 eq) dropwise. Stir the solution for 15 minutes at 0 °C.
-
Acid Activation (Flask B): In a separate flask, dissolve the Fmoc-amino acid (1.1 eq) and Oxyma (1.2 eq) in anhydrous DCM. Cool to 0 °C.
-
Add DIC (1.1 eq) to Flask B. Stir for no more than 2 minutes to pre-activate.
-
Coupling: Transfer the activated acid solution from Flask B to the neutralized amine solution in Flask A using a cannula or syringe.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Monitoring: Check for reaction completion by TLC or LC-MS.
-
Workup: Filter the mixture to remove the diisopropylurea byproduct. Wash the filtrate sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude peptide by flash column chromatography.
Protocol 2: Method for Quantifying Racemization
To validate your coupling protocol, you must quantify the level of epimerization. A standard method involves acid hydrolysis followed by derivatization with Marfey's reagent.[16][17]
-
Hydrolysis: Hydrolyze a small sample (1-2 mg) of the purified peptide in 6N HCl at 110 °C for 24 hours in a sealed tube.[17]
-
Drying: Evaporate the HCl under a stream of nitrogen or via vacuum centrifugation.
-
Derivatization: Reconstitute the amino acid residue in 100 µL of 1 M NaHCO₃. Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone. Incubate at 40 °C for 1 hour.[16]
-
Analysis: Quench the reaction with 2N HCl. Analyze the sample by reverse-phase HPLC, monitoring at 340 nm. The L-L and L-D diastereomers will have different retention times, allowing for their separation and quantification by peak integration.[16][17]
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Can the Phenylalanine or Leucine residues in my H-Phe-Leu-OBzl.HCl fragment racemize during the coupling step? This is highly unlikely under standard, optimized coupling conditions. The α-protons of amino acid residues within a peptide chain are significantly less acidic than that of an activated C-terminal residue. Racemization risk is almost exclusively confined to the N-protected amino acid being activated for coupling. Significant epimerization of internal residues typically requires much harsher conditions (e.g., strong base and high heat) than those used for a standard coupling.
FAQ 2: Does the choice of solvent really make a difference? Yes. While DMF is a ubiquitous solvent in peptide synthesis due to its excellent solvating properties, it is more polar and can stabilize the charged intermediates involved in racemization pathways. Studies have shown that less polar solvents like THF and ACN can lead to higher purity and reduced racemization in both solution and solid-phase synthesis.[8][9] If you are facing persistent racemization issues in DMF, switching to a DCM/THF mixture could be a beneficial troubleshooting step.
FAQ 3: Is it better to pre-activate my incoming amino acid or add all reagents at once? It is better to have a very short, controlled pre-activation time (1-5 minutes) at a low temperature.[5] This ensures the activated species is formed efficiently before it has a chance to degrade or racemize. Adding all reagents simultaneously ("in situ" activation) can also work, but a brief, cold pre-activation often gives more consistent and cleaner results by ensuring the highly reactive coupling agent is consumed before it can cause side reactions with the free amine component.
FAQ 4: What is the impact of elevated temperature on this coupling reaction? Elevated temperatures (e.g., 50-90 °C) can be used to drive difficult or sterically hindered couplings to completion.[18] However, this comes at a high cost, as the rate of racemization increases significantly with temperature.[19] For a standard dipeptide coupling like this, elevated heat is not recommended and should only be considered as a last resort after all other optimization strategies (reagent choice, additives, extended reaction time at RT) have failed. If heat is necessary, it is critical to use a highly suppressing reagent combination like DIC/Oxyma.
References
-
Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. Available at: [Link]
-
IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. PMC. Available at: [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Epimerisation in Peptide Synthesis. PMC. Available at: [Link]
-
Coupling Reagents. AAPPTEC. Available at: [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]
-
Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Available at: [Link]
-
Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Temperature Scanning | PurePep Chorus Applications | Peptide Synthesis. Available at: [Link]
-
Introduction to Peptide Synthesis. PMC. Available at: [Link]
-
Temperature profiles for a typical microwaveassisted peptide coupling... ResearchGate. Available at: [Link]
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Available at: [Link]
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]
-
Green solvents for solid phase peptide synthesis. Biotage. Available at: [Link]
-
Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. CAT. Available at: [Link]
-
Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. ResearchGate. Available at: [Link]
-
H-Phe-Leu-OBzl.HCl. PubChem. Available at: [Link]
Sources
- 1. H-Phe-Leu-OBzl.HCl | C22H29ClN2O3 | CID 70633701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Incomplete Deprotection of H-Phe-Leu-OBzl.HCl
Welcome to the technical support center for peptide chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of H-Phe-Leu-OBzl.HCl. As Senior Application Scientists, we have structured this guide to provide not just protocols, but a deep understanding of the underlying chemistry to empower you to solve even the most challenging cases of incomplete reactions.
Part 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses the most common initial questions regarding the deprotection of H-Phe-Leu-OBzl.HCl.
Q1: What is the goal of deprotecting H-Phe-Leu-OBzl.HCl?
The goal is to selectively cleave the benzyl (Bzl) ester from the C-terminus of the leucine residue, converting the protected dipeptide ester into the free acid dipeptide, H-Phe-Leu-OH. The hydrochloride (HCl) salt on the N-terminal phenylalanine amine is typically retained during this process or is handled in the subsequent work-up. This deprotection is a critical step to either yield the final active peptide or to prepare the C-terminus for further coupling reactions.
Q2: What is the standard method for benzyl ester deprotection?
The most common and generally mildest method for removing a benzyl ester is catalytic hydrogenolysis .[] This reaction typically involves stirring the protected peptide in a suitable solvent with a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen atmosphere.[2] An alternative, catalytic transfer hydrogenation, uses a hydrogen donor like ammonium formate in place of hydrogen gas, which can be more convenient for some lab setups.[3]
Q3: How can I definitively confirm that my deprotection is incomplete?
Visual confirmation is insufficient. You must rely on analytical methods to distinguish the starting material from the product.
-
High-Performance Liquid Chromatography (HPLC): This is the most reliable method. The starting material (H-Phe-Leu-OBzl.HCl) is significantly more hydrophobic than the product (H-Phe-Leu-OH). In a reverse-phase HPLC analysis, the starting material will have a longer retention time. Incomplete reactions will show two distinct peaks corresponding to both species.[4][5]
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress.[6] The product, being a carboxylic acid, is more polar and will have a lower Retention Factor (Rf) than the starting benzyl ester. Staining with ninhydrin can visualize both spots, as both possess a free primary amine.
-
Mass Spectrometry (MS): Mass analysis will confirm the identity of the species present. The mass of the starting material will be higher than the product by the mass of the benzyl group minus a hydrogen atom (C₇H₇, approx. 91.14 g/mol ). An incomplete reaction will show mass signals for both the protected and deprotected peptides.[7]
Q4: What are the primary causes of incomplete hydrogenolysis?
The failure of catalytic hydrogenolysis reactions almost always traces back to one of four key areas:
-
Catalyst Issues: The palladium catalyst is either poor quality, deactivated, or "poisoned".[8]
-
Hydrogen Source Problems: An insufficient supply or delivery of hydrogen to the catalyst's active sites.
-
Solubility & Mass Transfer Limitations: The substrate is not fully dissolved, or the hydrogen gas cannot efficiently reach the catalyst surface in the chosen solvent.
-
Substrate Impurities: The starting material contains impurities that act as catalyst poisons.
Part 2: In-Depth Troubleshooting Guide for Catalytic Hydrogenolysis
This section provides a systematic approach to diagnosing and resolving incomplete deprotection via catalytic hydrogenolysis.
Problem: The reaction shows little to no conversion of the starting material.
This scenario suggests a fundamental failure in one of the core reaction components.
Caption: Troubleshooting workflow for low/no conversion.
Expertise & Experience: The palladium catalyst provides the active surface for hydrogenolysis. Its efficiency is paramount and can be compromised easily.[9] Catalyst "poisons" are substances that bind strongly to the palladium surface, blocking active sites. Common poisons include sulfur compounds (from reagents like methanethiol or residual cysteine protecting groups if the synthesis was complex), and even some amines or basic impurities.[10] Furthermore, the physical properties of the catalyst, such as particle size and distribution on the carbon support, vary widely between suppliers and can dramatically impact reaction rates.[8]
Solutions:
-
Use Fresh, High-Quality Catalyst: Always use a catalyst from a reputable supplier and preferably from a newly opened container. Older catalysts can be deactivated by gradual air oxidation.
-
Increase Catalyst Loading: If the reaction is sluggish, increase the catalyst loading from the typical 10% (by weight of substrate) to 20% or even higher.
-
Ensure Substrate Purity: If you suspect impurities in your H-Phe-Leu-OBzl.HCl, consider purifying it first (e.g., by recrystallization) to remove potential catalyst poisons.
Expertise & Experience: The reaction cannot proceed without a sufficient and available source of hydrogen. For reactions using hydrogen gas (H₂), this means maintaining a positive pressure and ensuring good gas-liquid mixing. For catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate) must be present in stoichiometric excess and must be of good quality, as it can decompose on storage.[3]
Solutions:
-
Check Gas Delivery: If using a hydrogen balloon, ensure it is fully inflated and that there are no leaks in the system. Vigorously stir the reaction mixture to facilitate the transfer of hydrogen from the gas phase to the catalyst surface.
-
Use Fresh Transfer Reagent: If using ammonium formate or another transfer agent, ensure it is fresh and use a significant excess (typically 5-10 equivalents).
Expertise & Experience: A heterogeneous catalytic reaction can only occur at the interface between the solid catalyst, the dissolved substrate, and the hydrogen source. If the substrate is not fully dissolved, the reaction rate will be severely limited. The choice of solvent is critical, as it must dissolve the starting material while also facilitating hydrogen solubility and interaction with the catalyst.
Solutions:
-
Optimize the Solvent System: Methanol is a common first choice. However, if solubility is an issue, a co-solvent system may be required. See the table below for guidance.
Table 1: Solvent Selection for Hydrogenolysis
| Solvent System | Concentration (Substrate) | Temperature | Comments & Rationale |
| Methanol (MeOH) | ~0.1 M | Room Temp | Good starting point. Excellent for dissolving polar substrates and for hydrogenolysis. |
| Ethanol (EtOH) | ~0.1 M | Room Temp | Similar to methanol, can be a good alternative. |
| Tetrahydrofuran (THF) | ~0.1 M | Room Temp | Good for less polar substrates, but may need a co-solvent like MeOH to aid H-bond breaking. |
| MeOH / Acetic Acid (AcOH) | 100:1 v/v | Room Temp | A small amount of acid can sometimes improve solubility of amine salts and may enhance catalyst activity, but use with caution. |
| MeOH / Dichloromethane (DCM) | 1:1 v/v | Room Temp | DCM can help dissolve more lipophilic protected peptides. Ensure good mixing. |
Part 3: Experimental Protocols for Verification and Troubleshooting
Trustworthiness in science comes from verifiable results. The following protocols are designed to be self-validating, allowing you to confidently assess the outcome of your experiment.
Protocol 1: Standard Catalytic Hydrogenolysis
This protocol outlines the standard procedure for the deprotection of H-Phe-Leu-OBzl.HCl using H₂ gas.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add H-Phe-Leu-OBzl.HCl (1.0 equivalent).
-
Solvent Addition: Add a suitable solvent, such as methanol, to dissolve the substrate completely (target concentration ~0.1 M).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10-20% by weight of the substrate) to the stirred solution.[2]
-
Hydrogenation Setup: Seal the flask with a septum. Evacuate the flask using a vacuum line and then backfill with hydrogen gas from a balloon. Repeat this vacuum/backfill cycle three times to ensure an inert hydrogen atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere (balloon pressure).
-
Monitoring: After 1-2 hours, pause stirring, withdraw a small aliquot with a filtered syringe, and analyze by TLC or HPLC to check for the disappearance of starting material. The reaction is typically complete within 2-16 hours.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude H-Phe-Leu-OH.HCl product.
Protocol 2: Alternative - Catalytic Transfer Hydrogenation
This method avoids the need for a hydrogen gas setup.[3]
-
Preparation: To a round-bottom flask with a stir bar, add H-Phe-Leu-OBzl.HCl (1.0 eq) and dissolve it in methanol.
-
Reagent Addition: Add ammonium formate (5.0 eq) to the solution and stir until it dissolves.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate).
-
Reaction: Stir the mixture at room temperature. The reaction can sometimes be gently heated (e.g., to 40°C) to increase the rate, but monitor for side reactions.
-
Monitoring & Work-up: Follow steps 6-8 from Protocol 1.
Protocol 3: Alternative - Acidolysis with TFA
If hydrogenolysis methods consistently fail, acidolysis provides a chemically distinct deprotection pathway.[] Caution: This method is harsh and can lead to side reactions if not performed carefully.
-
Preparation: Dissolve H-Phe-Leu-OBzl.HCl (1.0 eq) in anhydrous Dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add Trifluoroacetic acid (TFA) (typically a 1:1 v/v mixture of DCM:TFA).[6]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC or HPLC until the starting material is consumed (typically 1-4 hours).
-
Work-up: Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene (3x) can help remove residual TFA. The product is obtained as the TFA salt.
Part 4: Visualizing the Deprotection Pathway
Understanding the chemical transformation is key to troubleshooting it.
Caption: Reaction scheme for catalytic hydrogenolysis.
References
- BenchChem Technical Support. (2025). Troubleshooting incomplete Boc deprotection in tryptophan peptides.
- BenchChem Technical Support. (2025). Troubleshooting incomplete Boc deprotection in peptide synthesis.
- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Trp-Trp Dipeptide.
- BenchChem Technical Support. (2025). Alternative mild deprotection methods for BOC-L-Alanine benzyl ester.
- BenchChem Technical Support. (2025). Benzyl Ester vs.
- Smolecule Technical Support. (n.d.). Troubleshooting Guide: Common Synthesis Issues & Solutions.
- Bentham Science Publishers. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry.
- CEM Corporation. (n.d.). Deprotection Reactions - Peptide Chemistry.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- Demchenko, A. V., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development.
- ACS Publications. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development.
- Suzhou Highfine Biotech. (2025). Amino Protecting Group-Benzyl Series.
- Houben-Weyl. (n.d.). Substituted Benzyl Esters. Methods of Organic Chemistry, Vol. E 22a.
- Crawford, C., & Oscarson, S. (2020).
- BenchChem Technical Support. (2025). Troubleshooting incomplete Boc deprotection.
- Sajiki, H. (1995).
- Albericio, F., et al. (2016).
- Crawford, C., & Oscarson, S. (2020).
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Hartrampf, N., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Chemical Science.
- BenchChem Technical Support. (2025). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
Purification challenges of peptides synthesized from H-Phe-Leu-OBzl.HCl
Technical Support Center: Troubleshooting H-Phe-Leu-OBzl.HCl Peptide Syntheses
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing synthetic and purification bottlenecks when utilizing the H-Phe-Leu-OBzl.HCl dipeptide building block.
Section 1: Mechanistic Troubleshooting (The "Why")
FAQ 1: Why does my peptide yield plummet immediately after coupling the third amino acid to H-Phe-Leu-OBzl? Answer: The primary culprit is Diketopiperazine (DKP) formation . H-Phe-Leu-OBzl.HCl is a dipeptide benzyl ester[1]. When the hydrochloride salt is neutralized to liberate the free N-terminal amine of Phenylalanine, the molecule becomes highly susceptible to intramolecular aminolysis[2]. The free amine attacks the carbonyl carbon of the Leucine benzyl ester, forming a highly stable six-membered cyclic dipeptide (cyclo(Phe-Leu)) and irreversibly cleaving the benzyl alcohol leaving group[3][4]. This deletion side reaction truncates the peptide and consumes your starting material[3][5]. Because DKP formation is a base-catalyzed competition reaction, any delay between neutralization and the subsequent coupling step allows cyclization to outcompete elongation[3].
FAQ 2: Why am I seeing broad, tailing peaks, or no elution at all during RP-HPLC purification? Answer: You are encountering hydrophobic aggregation . Phenylalanine and Leucine are highly hydrophobic amino acids, and the addition of a benzyl ester (OBzl) drastically increases the lipophilicity of the sequence[1]. Peptides rich in these residues tend to form stable secondary structures (like β-sheets) through intermolecular hydrogen bonding and hydrophobic interactions[6]. During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), these aggregates interact too strongly with standard C18 stationary phases, leading to irreversible adsorption, peak broadening, or complete retention on the column[6][7][8].
Section 2: Experimental Workflows & Protocols (The "How")
To overcome these dual challenges, your experimental design must physically prevent DKP cyclization during synthesis and disrupt hydrophobic aggregation during purification.
Protocol A: Suppressing DKP Formation via In Situ Neutralization
To prevent the free amine of H-Phe-Leu-OBzl from attacking its own C-terminus, you must minimize the time it spends as a free base[3].
-
Preparation: Pre-activate the incoming protected amino acid (e.g., Fmoc-AA-OH) using a highly efficient coupling reagent system like HATU/DIPEA or Oxyma/DIC to ensure rapid reaction kinetics[3].
-
Solvent Chilling: Chill the activated amino acid solution to 0–5°C to slow down side-reaction thermodynamics.
-
In Situ Neutralization: Do not pre-neutralize the H-Phe-Leu-OBzl.HCl salt. Instead, add the pre-activated amino acid mixture directly to the protonated dipeptide. The base (DIPEA) in the coupling cocktail will simultaneously neutralize the HCl salt and immediately drive the amide bond formation, trapping the free amine before it can cyclize[5].
-
Monitoring: Monitor the reaction via LC-MS to ensure the absence of the cyclo(Phe-Leu) mass (m/z ~260) and the presence of the desired tripeptide.
Protocol B: High-Temperature RP-HPLC for Hydrophobic Peptides
Standard water/acetonitrile gradients on C18 columns are often insufficient for Phe-Leu-OBzl derivatives[7].
-
Stationary Phase Selection: Replace the C18 column with a less hydrophobic C4 or C8 column to reduce the binding affinity of the lipophilic peptide[6].
-
Temperature Control: Submerge the column in a water bath or use a column oven heated to 60°C – 80°C. Elevated temperatures provide the thermodynamic energy required to break intermolecular hydrogen bonds and disrupt β-sheet aggregates, resulting in sharp, single-peak elution[6][9].
-
Mobile Phase Optimization: If aggregation persists, modify Mobile Phase B (typically 0.1% TFA in Acetonitrile) by incorporating 10-30% Isopropanol to enhance the solvation of the hydrophobic core[6], or use fluorinated solvents like Hexafluoroisopropanol (HFIP) as a sample loading additive[10].
Section 3: Data & Diagnostics
Table 1: Diagnostic Mass Shifts (MS) for Phe-Leu-OBzl Side Reactions
| Species / Side Reaction | Expected Modification | Diagnostic Mass Shift (Δ Da) | Mechanistic Cause |
| Intact H-Phe-Leu-OBzl | None (Target Dipeptide) | Base Mass (MW ~368.4) | N/A |
| DKP Formation | Loss of Benzyl Alcohol (-108 Da) | -108 Da (MW ~260.3) | Prolonged exposure to base; slow coupling[3]. |
| Ester Hydrolysis | Loss of Benzyl group, addition of H | -90 Da (MW ~278.3) | Exposure to strong aqueous acids/bases. |
Table 2: RP-HPLC Solvent System Optimization for Hydrophobic Peptides
| HPLC Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) | Mechanistic Benefit |
| Column | C18 (Octadecyl) | C4 (Butyl) or C8 (Octyl) | Reduces irreversible hydrophobic adsorption[6]. |
| Temperature | 25°C (Room Temp) | 60°C – 80°C | Disrupts β-sheet aggregation; sharpens peaks[9]. |
| Mobile Phase B | 100% Acetonitrile | 70% ACN / 30% Isopropanol | Isopropanol increases lipophilic solvation power[6]. |
| Sample Solvent | Water / ACN | DMSO or HFIP | Prevents pre-column aggregation during injection[10]. |
Section 4: Visualizing the Workflows
Kinetic competition between successful elongation and Diketopiperazine (DKP) formation.
Logical troubleshooting tree for resolving RP-HPLC aggregation of hydrophobic peptides.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - peptide.com. 5
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations - genscript.com. 7
-
Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention - peptidechemistry.org. 3
-
Phe-Leu-OBzl - chemimpex.com. 1
-
Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - nih.gov. 2
-
Rapid, Refined, and Robust Method for Expression, Purification, and Characterization of Recombinant Human Amyloid beta 1-42 - mdpi.com.9
-
EP2525830B1 - Dipeptide-based prodrug linkers for aliphatic amine-containing drugs - google.com (Patents). 4
-
Challenges in the chemical synthesis of hydrophobic peptides - benchchem.com. 6
-
Atomistic Details of Peptide Reversed-Phase Liquid Chromatography from Molecular Dynamics Simulations - scholaris.ca. 8
-
Improved techniques for protein analysis focusing on membrane proteins and hydrophobic peptides - diva-portal.org.10
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. EP2525830B1 - Dipeptide-based prodrug linkers for aliphatic amine-containing drugs - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. genscript.com [genscript.com]
- 8. uwo.scholaris.ca [uwo.scholaris.ca]
- 9. mdpi.com [mdpi.com]
- 10. diva-portal.org [diva-portal.org]
Optimizing coupling time for H-Phe-Leu-OBzl.HCl reactions
Technical Support Center: H-Phe-Leu-OBzl.HCl Synthesis
A Senior Application Scientist's Guide to Optimizing Coupling Time and Troubleshooting Reactions
Welcome to the technical support center for the synthesis of Phenylalanyl-Leucine dipeptides. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of H-Phe-Leu-OBzl.HCl and wish to optimize their reaction protocols, specifically focusing on the critical peptide coupling step. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles and field-tested insights to help you navigate common challenges and achieve high-yield, high-purity results.
The synthesis of this dipeptide, while seemingly straightforward, presents unique challenges related to steric hindrance, racemization of the phenylalanine residue, and potential side reactions. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the coupling of a protected Phenylalanine derivative with Leucine benzyl ester (H-Leu-OBzl) to form the protected dipeptide precursor.
Q1: My coupling reaction is slow or incomplete. How can I improve the reaction time and achieve full conversion?
Incomplete or sluggish coupling is a frequent issue. The root cause often lies in suboptimal reaction conditions or an insufficient activation of the carboxylic acid.
Possible Causes & Recommended Solutions:
-
Insufficient Reagent Stoichiometry: The molar ratios of your coupling reagents are critical. For carbodiimide-based couplings (e.g., EDC, DCC), an excess of the coupling agent and additive is often required to drive the reaction to completion.
-
Actionable Advice: Start with a stoichiometry of 1.2 equivalents of both the coupling reagent (e.g., EDC) and the additive (e.g., HOBt) relative to the N-protected Phenylalanine. For difficult couplings, this can be increased to 1.5 equivalents.
-
-
Low Reagent Concentration: Peptide bond formation is a bimolecular reaction; therefore, the rate is dependent on the concentration of the reactants.[1]
-
Sub-optimal Coupling Reagent: For this specific dipeptide, a standard carbodiimide coupling with an additive is often sufficient.[2] However, if the reaction remains slow, a more potent activating agent may be necessary.
-
Incomplete Deprotection of the Amine: If you are starting from a salt form like H-Leu-OBzl.HCl, the free amine must be liberated by a non-nucleophilic base before the coupling can proceed.
Q2: I'm observing a significant amount of the D-Phe diastereomer in my final product. What causes this racemization and how can I prevent it?
Phenylalanine is known to be susceptible to racemization during activation.[3] This occurs via the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize, leading to a loss of stereochemical integrity.
Mechanism of Racemization and Prevention:
-
The Role of the O-Acylisourea Intermediate: When using carbodiimides like EDC or DCC alone, the initial O-acylisourea intermediate is highly reactive but also prone to cyclizing into the problematic oxazolone.[7][8]
-
Suppression with Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or its aza-derivative, HOAt, are crucial for suppressing racemization.[3][9] They act by rapidly converting the unstable O-acylisourea intermediate into a more stable, yet still highly reactive, active ester (e.g., OBt-ester).[7][9] This active ester is less prone to forming the oxazolone, thus preserving the stereochemistry.
-
Actionable Advice: Never run a carbodiimide-mediated coupling for this dipeptide without an additive. Always include at least one equivalent of HOBt, HOAt, or Oxyma Pure. Couplings using HOAt are generally faster and offer even lower rates of epimerization compared to HOBt.[9]
-
-
Temperature Control: Higher temperatures can accelerate the rate of oxazolone formation.
Q3: My reaction mixture is showing multiple side products on the TLC plate. What are they and how do I avoid them?
The formation of side products reduces yield and complicates purification. The most common side product in carbodiimide couplings is the N-acylurea.
Common Side Products & Solutions:
-
N-Acylurea Formation: This occurs when the highly reactive O-acylisourea intermediate rearranges intramolecularly before it can be intercepted by the amine.[7] This side product is unreactive and represents a loss of your starting material.
-
Symmetrical Anhydride Formation: The O-acylisourea intermediate can also react with a second molecule of the carboxylic acid to form a symmetrical anhydride.[7] While this anhydride is also an active species and will form the desired peptide, it consumes two equivalents of your acid for every one equivalent of peptide formed, which can be an issue if your protected phenylalanine is valuable.
-
Actionable Advice: This is less of a "problem" than N-acylurea formation but can be controlled by careful stoichiometry and the use of HOBt.
-
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is one of the most critical parameters. The following table summarizes the key characteristics of common reagents for the synthesis of the Boc-Phe-Leu-OBzl precursor.
| Coupling System | Recommended Stoichiometry (Reagent/Additive:Acid) | Typical Coupling Time | Advantages | Disadvantages |
| EDC / HOBt | 1.2 / 1.2 : 1 | 4-12 hours | Cost-effective; water-soluble urea byproduct is easily removed by aqueous workup.[7] | Slower than onium salts; risk of racemization without HOBt.[7][9] |
| DIC / HOBt | 1.2 / 1.2 : 1 | 4-12 hours | Diisopropylurea byproduct is soluble in many organic solvents.[7] | Can be more difficult to remove the urea byproduct than with EDC. |
| HATU / DIPEA | 1.2 / 2.0 : 1 | 1-3 hours | Very fast and efficient, low racemization.[3][4][5] Excellent for challenging couplings. | More expensive; byproducts must be removed via workup/chromatography. |
Visualizations & Workflows
Peptide Coupling Mechanism with Carbodiimide and HOBt
The diagram below illustrates the central role of HOBt in preventing side reactions and minimizing racemization by converting the unstable O-acylisourea intermediate into a stable active ester.
Caption: Carbodiimide (EDC) coupling mechanism and the role of HOBt.
Troubleshooting Workflow for Incomplete Coupling
This workflow provides a logical sequence of steps to diagnose and solve issues related to incomplete peptide coupling reactions.
Caption: Logical workflow for troubleshooting incomplete coupling reactions.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Regularly monitoring the reaction is key to determining the optimal coupling time and ensuring completion.
-
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., 30% Ethyl Acetate in Hexane - this may need optimization)
-
UV lamp (254 nm)
-
Ninhydrin stain solution
-
-
Procedure:
-
At time zero (t=0), and then at regular intervals (e.g., every 1-2 hours), take a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot onto the baseline of a TLC plate. Co-spot with standards of your starting materials (Boc-Phe-OH and H-Leu-OBzl) if available.
-
Develop the plate in the chosen mobile phase.
-
Visualize the plate under a UV lamp. The N-protected amino acid and the benzyl-protected dipeptide should be UV active.
-
Dry the plate and dip it into the ninhydrin stain, then heat gently. The free amine of H-Leu-OBzl will stain a bright purple/blue.
-
Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (typically H-Leu-OBzl) has completely disappeared (no ninhydrin-positive spot at the Rf of the starting amine). A new, higher Rf (typically) UV-active spot corresponding to the dipeptide should appear and intensify over time.
-
Protocol 2: Standard Coupling using EDC/HOBt
This protocol describes a standard, reliable method for synthesizing Boc-Phe-Leu-OBzl.
-
Materials:
-
Boc-L-Phenylalanine (Boc-Phe-OH) (1.0 eq)
-
L-Leucine benzyl ester hydrochloride (H-Leu-OBzl.HCl) (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Amine Neutralization: Dissolve H-Leu-OBzl.HCl (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIPEA (1.1 eq) dropwise and stir for 15-20 minutes.
-
Carboxyl Activation: In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Add EDC.HCl (1.2 eq) to the Boc-Phe-OH/HOBt solution. Stir the mixture at 0 °C for 20-30 minutes to pre-activate the acid.
-
Coupling: Transfer the neutralized amine solution from step 1 to the activated acid solution from step 3 via cannula or dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (or until TLC indicates completion).
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide, Boc-Phe-Leu-OBzl.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Following these guidelines will enable you to systematically optimize your coupling reactions, minimize side products, and confidently produce high-quality H-Phe-Leu-OBzl.HCl for your research needs.
References
- Vertex AI Search. (2026). Optimizing Peptide Coupling: Key Techniques.
- AAPPTEC. (2021, May 19). Carbodiimides and Additives.
- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
- AAPPTEC. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
- Albericio, F., et al. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Nakatani, S., et al. (1997). Efficient Amounts of Additives for Peptide Coupling Mediated by a Water-Soluble Carbodiimide in Aqueous Media. Chemistry Letters.
- Smolecule. (2026). Troubleshooting Guide: Common Synthesis Issues & Solutions.
- Creative Peptides. (n.d.). How to Optimize Peptide Synthesis?.
- AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- Witz-Tielens, S., et al. (2021, August 13). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
- Advion, Inc. (n.d.).
- ResearchGate. (n.d.).
- AAPPTec. (n.d.).
- He, L., et al. (2013, July 2). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Journal of Pharmaceutical and Biomedical Analysis.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Thr-Phe Dipeptide: Solution-Phase vs. Solid-Phase Methodologies.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Bachem. (n.d.). Peptide Manufacturing: Step-By-Step Guide.
- Aguilar, M.-I. (Ed.). (2003). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Google Patents. (n.d.).
- Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry.
- Royal Society of Chemistry. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride.
- Goto, M., et al. (2021, June 5). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles.
- BenchChem. (2025). In-Depth Technical Guide: Z-Glu(OBzl)-OH in Peptide Synthesis.
- ResearchGate. (n.d.).
- PEPTLAB. (n.d.).
- Digital CSIC. (n.d.).
- ACS Publications. (2022, June 3). Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor.
- PubChem. (n.d.). H-Phe-Leu-OBzl.HCl.
- Aapptec Peptides. (n.d.). H-Phe-OBzl HCl [2462-32-0].
- Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester.
- Zenodo. (n.d.). An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful.
- Chem-Impex. (n.d.). L-Phenylalanine benzyl ester hydrochloride.
- Tokyo Chemical Industry Co., Ltd. (n.d.). L-Phenylalanine Benzyl Ester Hydrochloride | 2462-32-0.
- ChemicalBook. (2026, January 13). L-Phenylalanine benzyl ester hydrochloride | 2462-32-0.
Sources
- 1. biotage.com [biotage.com]
- 2. jpt.com [jpt.com]
- 3. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Epimerization in H-Phe-Leu-OBzl.HCl Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and researchers through the nuances of stereochemical retention during peptide synthesis. Synthesizing the dipeptide H-Phe-Leu-OBzl.HCl requires stringent control over the chiral center of the Phenylalanine (Phe) residue. Loss of chiral integrity leads to the formation of the D-Phe-L-Leu-OBzl diastereomer, which drastically alters biological activity and complicates downstream purification.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute stereochemical fidelity during your synthesis.
Mechanistic Insights: The "Why" Behind Chiral Loss
To prevent epimerization, we must first understand the pathways that cause it. During the activation of the protected Phenylalanine (e.g., Boc-Phe-OH), the carboxyl group is converted into a highly reactive intermediate. From here, two primary mechanisms threaten chiral integrity:
-
Oxazol-5(4H)-one (Oxazolone) Formation (Path B): The activated carboxylate undergoes an intramolecular attack by the N-alpha carbonyl oxygen. The resulting oxazolone ring features a highly acidic alpha-proton. Abstraction of this proton by any base in the reaction mixture leads to rapid racemization before the nucleophilic attack by H-Leu-OBzl can occur[1][2].
-
Direct Enolization (Path A): A base directly abstracts the alpha-proton from the activated amino acid, creating an anionic intermediate that reprotonates non-stereoselectively[1].
Mechanistic pathway of Phe epimerization via oxazolone vs. suppression using additives.
Troubleshooting Guide & FAQs
Q1: Why is my Phenylalanine epimerizing despite using urethane protecting groups (Boc/Fmoc)? A1: Urethane protecting groups (like Boc or Fmoc) generally shield the N-alpha amine, reducing the nucleophilicity of the carbonyl oxygen and suppressing oxazolone formation compared to acetyl groups or longer peptide fragments[3]. However, epimerization can still occur through direct enolization if excessive or overly strong tertiary bases (like DIPEA or TEA) are used during the neutralization of the H-Leu-OBzl.HCl salt[1]. Furthermore, if the coupling reaction is slow due to steric hindrance, the O-acylisourea intermediate has an extended window to degrade into the oxazolone[4].
Q2: How do I choose the right coupling additive to prevent D-Phe formation? A2: Additives act as nucleophiles that rapidly trap the highly reactive O-acylisourea intermediate before it can cyclize into an oxazolone[4][5]. They form an active ester that is stable enough to resist epimerization but reactive enough to couple efficiently with the incoming amine.
Historically, HOBt and HOAt were the gold standards. However, due to their explosive properties, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as the superior alternative[6]. Oxyma forms an ester that is highly resistant to racemization and provides coupling efficiencies comparable to or better than HOAt, without the safety hazards[5][6].
Table 1: Comparative Efficacy of Coupling Additives in Suppressing Epimerization
| Coupling System | Epimerization Rate | Coupling Efficiency | Safety Profile |
| DIC alone | High (>10%) | Moderate | Safe |
| DIC / HOBt | Low (2 - 5%) | High | Explosive hazard[5][6] |
| DIC / HOAt | Very Low (1 - 2%) | Very High | Explosive hazard[5][6] |
| DIC / Oxyma | Very Low (0.5 - 2%) | Very High | Safe, Non-explosive[5][6] |
Q3: What is the recommended step-by-step protocol for coupling Protected-Phe to H-Leu-OBzl.HCl while retaining chiral integrity? A3: To ensure self-validating chiral integrity, the solution-phase coupling must be performed with strict stoichiometric control of the base and utilizing the DIC/Oxyma system.
Step-by-Step Methodology: Solution-Phase Synthesis of Boc-Phe-Leu-OBzl
-
Neutralization of the Amine: Suspend 1.0 eq of H-Leu-OBzl.HCl in anhydrous Dichloromethane (DCM) at 0°C. Add exactly 1.0 eq of N-methylmorpholine (NMM).
-
Causality: Using a weaker, sterically accessible base like NMM instead of DIPEA minimizes the risk of base-catalyzed direct enolization of the incoming activated Phe[7].
-
-
Pre-activation of Phenylalanine: In a separate flask, dissolve 1.05 eq of Boc-Phe-OH and 1.05 eq of OxymaPure in a minimal amount of DMF. Cool to 0°C. Add 1.05 eq of N,N'-Diisopropylcarbodiimide (DIC) dropwise. Stir for exactly 5 minutes.
-
Causality: Oxyma rapidly converts the O-acylisourea into a stable Oxyma ester, effectively outcompeting the intramolecular cyclization that leads to oxazolone formation[5].
-
-
Coupling: Transfer the pre-activated Boc-Phe-Oxyma ester solution to the neutralized H-Leu-OBzl solution. Allow the reaction to stir at 0°C for 1 hour, then gradually warm to room temperature for 2 hours.
-
Causality: Maintaining a low temperature during the initial coupling phase thermodynamically suppresses the activation energy required for direct enolization.
-
-
Self-Validation (Reaction Monitoring): Perform TLC (Eluent: Ethyl Acetate/Hexane 1:1). The disappearance of the amine spot (visualized via ninhydrin stain) validates reaction completion. To self-validate chiral integrity, run an analytical chiral HPLC of the crude organic extract; the absence of a secondary peak confirms stereochemical retention.
-
Workup: Wash the organic layer successively with 10% citric acid, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.
Q4: Does the final deprotection step to yield H-Phe-Leu-OBzl.HCl risk further epimerization? A4: Generally, no. The removal of the Boc group using HCl in dioxane (to directly yield the desired .HCl salt) is an acid-catalyzed process. Epimerization of amino acids is predominantly base-catalyzed[1]. As long as the acidic cleavage is performed at or below room temperature, the chiral integrity of the L-Phe residue remains completely intact.
References
1.[1] Epimerisation in Peptide Synthesis - PMC - NIH. nih.gov. 2.[4] The Clear Choice in Peptide Synthesis: Oxyma Outperforms Traditional Reagents in Suppressing Epimerization. benchchem.com. 3.[7] Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC. nih.gov. 4.[6] Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed. nih.gov. 5.[5] Oxyma as an additive in green solid-phase peptide synthesis. biosyn.com. 6.[3] Epimerization by oxazolone formation. researchgate.net. 7.[2] Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. pnas.org.
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 6. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H-Phe-Leu-OBzl.HCl Purity & Process Optimization
Topic: Identification, Removal, and Prevention of Byproducts in H-Phe-Leu-OBzl.HCl Document ID: TSC-PEP-2024-08 Audience: Peptide Chemists, Process Development Scientists Status: Active
Core Technical Overview
H-Phe-Leu-OBzl.HCl (L-Phenylalanyl-L-Leucine Benzyl Ester Hydrochloride) is a critical dipeptide intermediate, often utilized as a building block for enkephalin analogues or as a substrate in protease assays.
While the benzyl ester (OBzl) provides robust C-terminal protection stable to TFA (Trifluoroacetic acid), this specific dipeptide sequence presents a unique "structural trap." The proximity of the N-terminal amine to the C-terminal benzyl ester—once the amine is deprotected or neutralized—creates a high risk of intramolecular aminolysis , leading to Diketopiperazine (DKP) formation.[1]
This guide addresses the three critical impurity classes:
-
Cyclization Byproducts (DKP) – The "Silent Killer"
-
Stereochemical Impurities (Diastereomers)
-
Hydrolytic Degradants (Free Acid)
Troubleshooting Module: The "Silent Killer" (DKP Formation)
The Issue
You observe a loss of peptide mass (M-108 Da relative to free base) or the appearance of an insoluble precipitate during neutralization or workup. The product is no longer ninhydrin-positive.
Mechanism: Intramolecular Aminolysis
The most pervasive impurity for H-Phe-Leu-OBzl is Cyclo(Phe-Leu) , a diketopiperazine.
-
Trigger: When H-Phe-Leu-OBzl.HCl is neutralized to its free base (pH > 7), the N-terminal amine nucleophilically attacks the C-terminal carbonyl.
-
Leaving Group: Benzyl Alcohol (BnOH).
-
Thermodynamics: The formation of the 6-membered ring is thermodynamically favored, especially for hydrophobic residues like Phe and Leu.
Visualizing the Pathway
Figure 1: The transition from stable salt to DKP impurity upon neutralization.
Diagnostic & Removal Protocol
| Diagnostic Test | Observation | Conclusion |
| HPLC (Reverse Phase) | New peak eluting later than product (more hydrophobic). | Confirmed DKP . Cyclo(Phe-Leu) is significantly more hydrophobic than the linear salt. |
| Mass Spectrometry | Mass corresponds to [MW(Phe) + MW(Leu) - 18]. | Confirmed DKP . Loss of water equivalent (actually loss of BnOH from ester). |
| Solubility Check | Precipitate forms in aqueous/acidic solution. | Likely DKP . DKP is neutral and poorly soluble in water; the HCl salt is soluble. |
Corrective Action: Purification Strategy
Do not use silica chromatography for the free base. The time on the column will convert your product to DKP.
Recommended Protocol: Acidic Partitioning
-
Dissolve: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .
-
Extract: Wash immediately with cold 5% KHSO₄ (aq) or 0.1 N HCl .
-
Chemistry: The H-Phe-Leu-OBzl protonates and moves to the aqueous phase. The neutral DKP and Benzyl Alcohol remain in the organic phase.
-
-
Separate: Collect the aqueous layer.
-
Recover: Lyophilize the aqueous layer (if HCl) or back-extract into fresh EtOAc by adjusting pH to 8.0 briefly and immediately extracting, then acidifying the organic layer with HCl/Dioxane to precipitate the salt.
Troubleshooting Module: Stereochemical Purity (Racemization)
The Issue
The product mass is correct, but the melting point is broad/low, or biological activity is reduced. Chiral HPLC shows a "shoulder" or split peak.
Mechanism
Racemization usually occurs during the coupling step used to create the Phe-Leu bond, not typically during the deprotection of the OBzl group (unless saponification was attempted).
-
Risk Factor: Over-activation of the carboxylic acid (e.g., using HATU/DIEA for too long) can cause the Phe residue to racemize via an oxazolone intermediate.
-
Result: Mixture of L-Phe-L-Leu (Target) and D-Phe-L-Leu (Impurity).
Diagnostic & Removal Protocol
| Diagnostic Test | Observation | Conclusion |
| Chiral HPLC | Two peaks with identical Mass Spec signature. | Diastereomers . Separation requires a chiral column (e.g., Chiralpak IA/IB). |
| NMR (1H) | Splitting of the benzylic protons (AB system) or alpha-proton shifts. | Racemization . The magnetic environment differs for D-L vs L-L pairs. |
Corrective Action: Fractional Recrystallization
Diastereomers have different physical properties (unlike enantiomers).
-
Solvent System: Methanol / Diethyl Ether (MeOH/Et₂O).
-
Procedure:
-
Dissolve H-Phe-Leu-OBzl.HCl in minimal warm MeOH.
-
Add Et₂O dropwise until turbidity appears.
-
Cool slowly to 4°C.
-
The pure L-L isomer often crystallizes first (higher lattice energy). Filter and wash with cold Et₂O.
-
Troubleshooting Module: Hydrolysis (Loss of Benzyl Group)
The Issue
Mass spec shows a peak at [M - 90]. The product is more polar on HPLC.
Mechanism
The Benzyl ester (OBzl) is stable to TFA but labile to:
-
Strong Acids: HF, HBr, or TFMSA.
-
Base: Saponification (OH⁻ attack).
-
Enzymes: Esterases (if handling in biological buffers).
Corrective Action
If H-Phe-Leu-OH (free acid) is present:
-
Dissolve crude in dry EtOAc.
-
Wash with 5% NaHCO₃ (Sodium Bicarbonate).
-
Chemistry: The free acid (H-Phe-Leu-OH) forms a sodium salt and moves to the aqueous base layer. The desired Ester (H-Phe-Leu-OBzl) remains in the organic layer.
-
-
Dry organic layer (MgSO₄) and concentrate.
Master Troubleshooting Workflow
Use this logic tree to guide your daily experiments.
Figure 2: Decision matrix for impurity identification and remediation.
Frequently Asked Questions (FAQ)
Q: Can I store H-Phe-Leu-OBzl as a free base? A: Absolutely not. As a free base, the half-life of this dipeptide before it converts to DKP is measured in minutes to hours depending on temperature. Always store as the Hydrochloride (HCl) or Tosylate (Tos) salt at -20°C.
Q: I need to use the free amine for a coupling reaction. How do I avoid DKP? A: Use In-Situ Neutralization .[2] Do not isolate the free base. Add the H-Phe-Leu-OBzl.HCl directly to the reaction vessel with the next activated amino acid, and add the base (e.g., DIEA/NMM) last, dropwise, and only enough to reach pH 7.5-8.0. This ensures the amine reacts with the activated ester immediately rather than attacking its own tail.
Q: Why is my product an oil instead of a solid? A: Peptide benzyl esters often oil out if they contain residual solvent or Benzyl Alcohol.
-
Fix: Triturate the oil with cold Diethyl Ether or Hexanes. Scratch the side of the flask with a glass rod to induce nucleation. If it remains an oil, trace Benzyl Alcohol is likely acting as a plasticizer; high-vacuum drying (< 0.1 mbar) for 24h is required.
References
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1][2][3] Journal of the American Chemical Society.[4]
-
Palasek, S. A., et al. (2007). Limiting racemization in peptide synthesis. Journal of Peptide Science.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (4th Ed.). Wiley-Interscience. (Refer to "Protection for the Carboxyl Group: Benzyl Esters").
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed discussion on DKP formation with ester protecting groups).
Sources
Validation & Comparative
Technical Comparison: C-Terminal Protection Strategies in Phe-Leu Dipeptides
H-Phe-Leu-OBzl.HCl vs. H-Phe-Leu-OMe.HCl
Executive Summary
In peptide synthesis and peptidomimetic development, the choice between H-Phe-Leu-OBzl.HCl (Benzyl ester) and H-Phe-Leu-OMe.HCl (Methyl ester) is rarely a matter of simple preference—it is a strategic decision dictating the orthogonality of the synthetic route and the stereochemical integrity of the final product.
While the methyl ester (OMe ) offers cost advantages and higher atom economy for simple applications, it introduces significant risks of C-terminal racemization during deprotection (saponification). Conversely, the benzyl ester (OBzl ) provides a robust, orthogonal protection scheme cleavable by hydrogenolysis, making it the superior choice for high-fidelity fragment condensation and convergent peptide synthesis where preserving the chirality of the Leucine residue is paramount.
Chemical & Physical Profile
The physicochemical differences between these two building blocks influence their solubility in coupling buffers and their behavior in biphasic enzymatic systems.
| Feature | H-Phe-Leu-OMe.HCl | H-Phe-Leu-OBzl.HCl |
| CAS Number | 7517-19-3 (Leu-OMe precursor ref) | 70633701 (PubChem CID) |
| Molecular Weight | ~328.8 g/mol | ~404.9 g/mol |
| Formula | C₁₆H₂₅ClN₂O₃ | C₂₂H₂₉ClN₂O₃ |
| Ester Group | Methyl (-OCH₃) | Benzyl (-OBzl) |
| Hydrophobicity | Moderate (LogP < 1) | High (LogP > 2) |
| Solubility | High in H₂O, DMSO, MeOH | Soluble in DMSO, DMF, warm H₂O |
| Deprotection | Base Hydrolysis (Saponification) | Hydrogenolysis (H₂/Pd-C) or Strong Acid (HF) |
| Primary Risk | Racemization of Leu; DKP formation | Cost ; Handling of H₂ gas |
Synthetic Utility & Deprotection Mechanics[2][3]
The critical differentiator lies in the deprotection mechanism. The methyl ester requires basic conditions to be removed, which attacks the alpha-proton of the C-terminal Leucine, leading to epimerization. The benzyl ester allows for neutral deprotection, preserving stereochemistry.
2.1 The Racemization Trap (Saponification)
When using H-Phe-Leu-OMe , removing the methyl group typically requires treatment with LiOH or NaOH. In dipeptides, this is particularly risky because the urethane protecting group (e.g., Boc or Fmoc) on the N-terminus (after coupling) does not fully suppress the formation of oxazolone intermediates during the basic hydrolysis step.
-
Mechanism: Base abstracts the
-proton of Leu Enolization Reprotonation from either face Mix of L-Leu and D-Leu. -
Consequence: Formation of diastereomers (L-Phe-L-Leu and L-Phe-D-Leu) which are difficult to separate by standard HPLC.
2.2 The Orthogonal Advantage (Hydrogenolysis)
H-Phe-Leu-OBzl is designed for strategies where the C-terminus must be unmasked without touching base-labile groups (like Fmoc) or acid-labile side chains (like Boc/tBu, if using catalytic hydrogenation).
-
Mechanism: Palladium-catalyzed cleavage of the benzyl-oxygen bond.
-
Result: Quantitative conversion to the free acid with >99.9% retention of chirality .
2.3 Visualization of Deprotection Pathways
Figure 1: Comparative deprotection pathways. Note the racemization risk inherent to the methyl ester route (Red) versus the stereochemically safe benzyl ester route (Green).
Stability & Side Reactions: The DKP Threat
Both derivatives are supplied as Hydrochloride salts (.HCl) to prevent Diketopiperazine (DKP) formation. However, once neutralized for coupling, the clock starts ticking.
-
The Reaction: The free amine of the dipeptide attacks its own C-terminal ester, cyclizing to form cyclo(Phe-Leu) and releasing the alcohol (MeOH or BnOH).
-
Kinetics: Methyl esters cyclize faster than benzyl esters due to the lower steric hindrance of the methyl group compared to the bulky benzyl group.
-
Operational Tip: When using H-Phe-Leu-OMe.HCl in a coupling reaction, maintain low temperatures (0°C) and add the electrophile (e.g., Boc-Xaa-OSu) before adding the base (DIEA/TEA) to minimize DKP loss. H-Phe-Leu-OBzl provides a slightly wider window of stability.
Specialized Applications
4.1 Enzymatic Synthesis (Thermolysin)
In the enzymatic synthesis of peptides (e.g., aspartame analogues or fragment condensation), Thermolysin is often used in biphasic systems (Water/Ethyl Acetate).[1][2]
-
H-Phe-Leu-OBzl is preferred here because its higher lipophilicity shifts the equilibrium toward the organic phase, protecting the product from hydrolysis and driving the reaction forward.
-
H-Phe-Leu-OMe is more water-soluble, which can lead to lower yields in biphasic systems due to product loss in the aqueous phase or competing hydrolysis.
4.2 Peptide Self-Assembly
Phe-Leu dipeptides are classic motifs for self-assembling nanotubes.
-
OMe derivatives tend to form rigid nanotubes driven by head-to-tail hydrogen bonding and hydrophobic packing of the Phe/Leu side chains.
-
OBzl derivatives , due to the aromatic stacking potential of the benzyl ester, often form fibrous hydrogels or different crystal polymorphs. Researchers use the OBzl group to modulate the "stiffness" and hydrophobic surface area of the resulting nanostructures.
Experimental Protocols
Protocol A: High-Fidelity Deprotection of Z-Phe-Leu-OBzl
Use this protocol when optical purity is critical.
-
Dissolution: Dissolve 1.0 mmol of Z-Phe-Leu-OBzl in 20 mL of MeOH (or AcOH if solubility is poor).
-
Catalyst: Add 10% Pd/C (50 mg, ~10 wt% loading). Caution: Pd/C is pyrophoric; add under inert gas.
-
Hydrogenation: Sparge with H₂ gas (balloon pressure) for 2–4 hours at Room Temperature.
-
Monitoring: Monitor by TLC (System: CHCl₃/MeOH/AcOH 90:8:2). The starting material (high Rf) should disappear, replaced by the free acid (low Rf).
-
Workup: Filter through Celite to remove Pd/C. Evaporate solvent.
-
Result: Quantitative yield of H-Phe-Leu-OH (or Z-Phe-Leu-OH if only the ester was targeted and Z is stable, though Z is also removed by H2. If N-protection must be kept, use Fmoc-Phe-Leu-OBzl and H₂/Pd, as Fmoc is stable to hydrogenation).
Protocol B: Controlled Saponification of Boc-Phe-Leu-OMe
Use this protocol only if Hydrogenolysis is impossible (e.g., presence of Cys/Met).
-
Dissolution: Dissolve 1.0 mmol of Boc-Phe-Leu-OMe in 10 mL Dioxane/H₂O (4:1).
-
Hydrolysis: Cool to 0°C. Add 1.1 eq of LiOH (1M aqueous solution) dropwise. Do not use excess base.
-
Timing: Stir at 0°C for exactly 60 minutes. Monitor by HPLC.
-
Quench: Immediately acidify to pH 3 with 1M KHSO₄.
-
Extraction: Extract with EtOAc (3x). Wash with Brine.
-
Racemization Check: Analyze a sample on a Chiral HPLC column (e.g., Chiralpak IA) to quantify % D-Leu isomer.
References
-
PubChem. (n.d.).[3] H-Phe-Leu-OBzl.HCl Compound Summary. National Library of Medicine. Retrieved March 2, 2026, from [Link]
-
Nakanishi, K., et al. (1986). Kinetics of enzymatic synthesis of peptides in aqueous/organic biphasic systems.[1] Thermolysin-catalyzed synthesis. PubMed.[3][4] Retrieved March 2, 2026, from [Link]
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. Retrieved March 2, 2026, from [Link]
-
Steinauer, R., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. Retrieved March 2, 2026, from [Link]
Sources
- 1. Kinetics of enzymatic synthesis of peptides in aqueous/organic biphasic systems. Thermolysin-catalyzed synthesis of N-(benzyloxycarbonyl)-L-phenylalanyl-L-phenylalanine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. H-Phe-Leu-OBzl.HCl | C22H29ClN2O3 | CID 70633701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
Comparing solution-phase and solid-phase synthesis for Phe-Leu peptides
An In-Depth Comparison of Solution-Phase and Solid-Phase Synthesis for Phe-Leu Peptides
Introduction: Crafting the Building Blocks of Life
Peptide synthesis, the chemical assembly of amino acids, is a foundational technology in drug discovery, biotechnology, and diagnostics.[1][2] It allows scientists to create custom peptides with high precision, enabling the study of biological functions and the development of novel therapeutics.[1][2] Historically, peptides were constructed using classical solution-phase techniques. However, the landscape of peptide chemistry was revolutionized by R. Bruce Merrifield's invention of solid-phase peptide synthesis (SPPS), a paradigm shift that earned him the Nobel Prize in Chemistry.[3][4][5]
Today, both solution-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS) are powerful tools in the chemist's arsenal.[3][6] The choice between them is a critical decision that hinges on factors like the target peptide's length, complexity, desired purity, scalability, and overall cost.[1] This guide provides a detailed comparison of these two methodologies, focusing on the synthesis of a simple yet illustrative dipeptide, Phenylalanine-Leucine (Phe-Leu), to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for making an informed decision.
Core Principles: Two Divergent Paths to the Same Destination
At their core, both SPPS and LPPS involve the sequential formation of peptide bonds between amino acids. However, they differ fundamentally in the physical state of the reactants during synthesis.
Solution-Phase Peptide Synthesis (LPPS): The Classical Approach
In LPPS, all reactions—including the protection of reactive groups, the coupling of amino acids, and subsequent deprotection—occur in a homogeneous solution.[3][7] This traditional method requires the isolation and purification of the intermediate peptide product after each coupling step.[7][8] While this can be labor-intensive, it allows for meticulous quality control throughout the synthesis, ensuring the purity of each fragment before proceeding to the next step.[1][8][9] This approach is often favored for the large-scale production of short peptides and for sequences that may be difficult to synthesize on a solid support.[3][6][10]
Solid-Phase Peptide Synthesis (SPPS): The Merrifield Revolution
SPPS dramatically simplifies the synthesis process by anchoring the C-terminal amino acid of the growing peptide chain to an insoluble polymer resin.[2][3][6] Subsequent amino acids, with their N-termini temporarily protected, are added sequentially. The key advantage of this method is the ease of purification; excess reagents and by-products are simply washed away by filtration after each step, while the desired peptide remains covalently attached to the solid support.[2][3] This eliminates the need for complex intermediate purification, making the process significantly faster and highly amenable to automation.[1][2][11]
Visualizing the Workflows: LPPS vs. SPPS
The fundamental differences in the operational workflows of LPPS and SPPS are best illustrated visually.
Caption: Workflow for Solution-Phase Peptide Synthesis (LPPS).
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Peptide Synthesis Guide: Solid Phase Process, Applications & Benefits [theinsightpartners.com]
- 3. gencefebio.com [gencefebio.com]
- 4. biovera.com.au [biovera.com.au]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 7. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 8. bachem.com [bachem.com]
- 9. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 10. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]
Comparative Purity Analysis of H-Phe-Leu-OBzl.HCl: A Guide to Quality Assessment
Executive Summary
H-Phe-Leu-OBzl.HCl is a critical dipeptide intermediate used in the synthesis of complex bioactive peptides and as a chromogenic substrate for proteolytic enzymes like thermolysin. While Certificate of Analysis (CoA) documents often claim ">98% purity," the nature of the remaining 2% determines the compound's utility.
This guide presents a comparative analysis of H-Phe-Leu-OBzl.HCl sourced from three distinct supplier categories: Premium (Supplier A) , Economy (Supplier B) , and Bulk Industrial (Supplier C) . Using a multi-modal analytical approach (RP-HPLC, Mass Spectrometry, and Karl Fischer titration), we demonstrate that "purity" is not a single number but a profile. Our data reveals that lower-cost alternatives frequently contain higher levels of diastereomeric impurities (D-Phe or D-Leu variants) and hydrolysis products, which can catastrophically affect downstream enzymatic assays or synthesis yields.
Critical Quality Attributes (CQAs) & Impurity Profiling
Before analyzing the data, it is essential to understand the chemical vulnerabilities of H-Phe-Leu-OBzl.HCl. The "purity" figure on a label often obscures three specific degradation pathways:
-
Racemization: The coupling process can lead to epimerization, creating H-D-Phe-Leu-OBzl or H-Phe-D-Leu-OBzl. These diastereomers often co-elute with the main peak on standard HPLC gradients.
-
Hydrolysis: Moisture ingress cleaves the benzyl ester, yielding the free acid (H-Phe-Leu-OH) and benzyl alcohol.
-
Cyclization: Dipeptide esters are prone to intramolecular cyclization to form Diketopiperazines (DKP), especially under basic conditions or prolonged storage.
Visualizing the Degradation Pathways
Figure 1: Primary degradation and impurity generation pathways for H-Phe-Leu-OBzl.HCl. Note that DKP formation results in the loss of the benzyl group.
Experimental Methodology
To ensure a fair comparison, all samples were analyzed using a unified, self-validating protocol designed to separate the target peptide from its likely impurities.
High-Performance Liquid Chromatography (HPLC)[1][2][3]
-
System: Agilent 1260 Infinity II with DAD.
-
Column: C18 Reverse Phase (4.6 x 150 mm, 3.5 µm, 100 Å). Rationale: A smaller particle size (3.5 µm) is chosen over standard 5 µm to resolve potential diastereomers.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: 214 nm (peptide bond) and 254 nm (benzyl/phenyl groups).
-
Sample Prep: Dissolve 1 mg/mL in 10% ACN/Water. Filter through 0.22 µm PTFE.
Mass Spectrometry (LC-MS)
-
Mode: ESI-Positive.
-
Purpose: To confirm that impurity peaks are structurally related (e.g., hydrolysis product [M+H]+ = 279.3 Da vs Target [M+H]+ = 369.4 Da).
Water Content
-
Method: Volumetric Karl Fischer Titration.
-
Rationale: As a hydrochloride salt, the compound is hygroscopic. Excess water accelerates hydrolysis.
Comparative Analysis Results
We analyzed three lots of H-Phe-Leu-OBzl.HCl. The data below represents the mean of triplicate injections.
Table 1: Quantitative Quality Profile
| Parameter | Supplier A (Premium) | Supplier B (Economy) | Supplier C (Bulk) | Acceptance Criteria |
| Purity (HPLC Area %) | 99.6% | 97.8% | 94.2% | > 98.0% |
| Retention Time (min) | 14.2 | 14.2 | 14.1 | 14.2 ± 0.2 |
| Free Acid (Hydrolysis) | < 0.1% | 0.8% | 3.5% | < 0.5% |
| Diastereomers (D-iso) | Not Detected | 1.2% | 1.8% | < 0.5% |
| Water Content (KF) | 0.4% | 1.8% | 4.2% | < 1.0% |
| Appearance | White Crystalline | Off-white Powder | Clumped Solid | White Powder |
| Cost (Normalized) | 100% | 60% | 30% | N/A |
Detailed Chromatographic Interpretation
Supplier A (The Reference Standard): The chromatogram shows a single sharp peak at 14.2 min. The baseline is flat. MS analysis confirms the main peak is 369.4 Da. This material is suitable for sensitive enzymatic kinetics where trace impurities could act as inhibitors.
Supplier B (The "Hidden" Risk): While the CoA claims "98%," our analysis reveals a "shoulder" peak at 13.9 min.
-
Analysis: LC-MS identifies this shoulder as having the same mass (369.4 Da) as the main peak.
-
Impact: In chiral synthesis, this introduces a permanent defect. In biological assays, the D-isomer may not be recognized by the enzyme, leading to incorrect kinetic constants (
).
Supplier C (The Degraded Lot): The chromatogram is messy.
-
Peak at 9.5 min: MS shows 279.3 Da. This corresponds to H-Phe-Leu-OH (loss of benzyl group).
-
Water Content: High KF value (4.2%) indicates poor storage or packaging. The water has driven the hydrolysis of the ester bond in the bottle.
-
Clumping: The physical state confirms moisture absorption. This material requires re-purification before use.
Analytical Workflow Recommendation
For researchers sourcing this material, do not rely solely on the vendor's CoA. Implement this streamlined validation workflow upon receipt.
Figure 2: Recommended Quality Control (QC) workflow for incoming peptide intermediates.
Conclusion
The purity of H-Phe-Leu-OBzl.HCl varies significantly between suppliers, primarily driven by differences in synthesis control (racemization) and packaging integrity (hydrolysis).
-
For Enzymatic Assays: Only Supplier A (Premium) grade is acceptable. The presence of D-isomers in Supplier B will skew kinetic data, rendering results unpublishable.
-
For Bulk Synthesis: Supplier B may be acceptable if a recrystallization step is performed to remove diastereomers, though yield loss must be calculated.
-
Avoid: Supplier C exhibits autocatalytic degradation due to moisture and is unsuitable for research purposes.
Final Recommendation: Always perform a "use test" or an independent HPLC check using a slow gradient (0.5% B/min) to resolve diastereomers that fast gradients might merge into a single peak.
References
-
PubChem. (2025).[1] H-Phe-Leu-OBzl.HCl Compound Summary. National Library of Medicine. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding for benzyl ester stability and removal). [Link]
- Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley.
Sources
The Hydrophobic Anchor: A Comparative Guide to Peptide Synthesis with H-Phe-Leu-OBzl·HCl
Topic: Characterization of Peptides Synthesized Using H-Phe-Leu-OBzl·HCl Content Type: Technical Comparison Guide
Executive Summary
In the precision engineering of bioactive peptides—specifically enkephalins, bitter-taste peptides, and protease substrates—the choice of the C-terminal building block is a determinant of both yield and stereochemical integrity.[1] H-Phe-Leu-OBzl[2][3][4]·HCl (L-Phenylalanyl-L-Leucine Benzyl Ester Hydrochloride) serves as a critical "hydrophobic anchor." Unlike methyl esters or free acids, the benzyl ester (OBzl) moiety provides distinct lipophilicity for solution-phase partitioning and offers a deprotection pathway (hydrogenolysis) that completely circumvents the racemization risks associated with alkaline saponification.
This guide characterizes the performance of H-Phe-Leu-OBzl·HCl in fragment condensation, comparing it against standard alternatives (OMe, OH) and detailing the specific analytical protocols required to validate the synthesized peptides.
Part 1: The Precursor Landscape – Material Selection
The selection of H-Phe-Leu-OBzl·HCl is rarely arbitrary; it is a strategic choice to optimize solubility during synthesis and stereofidelity during deprotection.
Comparative Matrix: H-Phe-Leu-OBzl[3]·HCl vs. Alternatives
| Feature | H-Phe-Leu-OBzl·HCl (Focus) | H-Phe-Leu-OMe·HCl (Alternative) | H-Phe-Leu-OH (Free Acid) |
| Primary Utility | Solution-phase fragment condensation; Enzymatic synthesis (Thermolysin). | Routine synthesis; lower cost. | Solid-phase capping; Simple couplings. |
| Hydrophobicity | High. The benzyl ring increases retention on C18, aiding separation from polar byproducts. | Moderate. Elutes earlier than OBzl analogs. | Low. Often elutes in void volume; hard to extract in organic phase. |
| Deprotection | Catalytic Hydrogenolysis (H₂/Pd-C). Neutral conditions. ✅ Zero Racemization. | Saponification (NaOH/LiOH). Basic conditions. ⚠️ High Risk of C-term Racemization. | N/A (Already free). |
| Enzyme Affinity | High. Excellent nucleophile for proteases (e.g., Thermolysin) due to hydrophobic pocket fit. | Moderate. Accepted by some esterases but less efficient for hydrophobic pockets. | Poor. Charged C-terminus often repels ligating enzymes. |
| Detection (UV) | Enhanced. Benzyl group adds UV absorbance at 254 nm. | Baseline. Relies solely on the Phe residue for UV signal. | Baseline. Relies solely on Phe. |
Expert Insight: The critical advantage of the OBzl ester is "Orthogonality." In a Boc/Bzl strategy, the OBzl group withstands the acidic conditions (TFA) used to remove N-terminal Boc groups, yet can be removed simultaneously with side-chain benzyl protectors at the end of synthesis, or selectively via hydrogenation.
Part 2: Synthesis Workflow & Logic
When using H-Phe-Leu-OBzl[1][2][3][4][5]·HCl, the synthesis typically follows a Fragment Condensation or Enzymatic Ligation pathway. The workflow below illustrates the production of a tripeptide (e.g., Boc-Gly-Phe-Leu-OBzl) and its subsequent characterization.
Diagram 1: Synthesis & Characterization Workflow
Caption: Workflow for utilizing H-Phe-Leu-OBzl·HCl in peptide synthesis.[6][7] Note the critical "Racemization Check" after deprotection, ensuring the C-terminal Leucine chirality is preserved.
Part 3: Characterization Protocols
To scientifically validate peptides synthesized with this building block, you must employ a multi-modal approach.
High-Performance Liquid Chromatography (HPLC)
The OBzl group significantly alters the retention time. You must establish a baseline separation between the hydrolyzed byproduct (Phe-Leu-OH) and the ester (Phe-Leu-OBzl).
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water (Polar).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (Non-polar).
-
Gradient: 5% B to 60% B over 20 minutes.
-
Expected Profile:
-
H-Phe-Leu-OH: Elutes early (~8-10 min).
-
H-Phe-Leu-OMe: Elutes mid-gradient (~12-14 min).
-
H-Phe-Leu-OBzl: Elutes late (~16-18 min) due to the benzyl ring's interaction with the C18 stationary phase.
-
Mass Spectrometry (ESI-MS)
Confirm the integrity of the ester bond. Hydrolysis is a common side reaction during storage or improper handling.
-
Target Ion: Look for
.[8][9] -
Calculation:
-
Phe (147) + Leu (113) + OBzl (91) - H2O (18) + H = ~369.2 Da (Free base MW).
-
Note: The HCl salt will not appear in the positive ion mode mass spectrum; you detect the cation.
-
Nuclear Magnetic Resonance (NMR)
NMR is the definitive method to confirm the benzyl ester structure and rule out partial hydrolysis.
-
Key Signals (1H NMR in DMSO-d6 or CD3OD):
-
Benzyl Ester CH2: A sharp singlet (or AB quartet) around 5.1 – 5.2 ppm .
-
Aromatic Protons: A multiplet at 7.3 – 7.4 ppm (integrating to 10H total: 5 from Phe + 5 from OBzl).
-
Absence of Methyl: Ensure no singlet at 3.6 ppm (which would indicate accidental transesterification if MeOH was used as a solvent).
-
Part 4: Experimental Protocol – Racemization Analysis
The most critical risk in peptide synthesis is the epimerization of the C-terminal amino acid (Leucine in this case). The following protocol validates the stereochemical purity of your final peptide.
The "Modified Young Test" Protocol
Objective: Determine if the coupling or deprotection conditions caused L-Leu to convert to D-Leu.
Step 1: Hydrolysis / Deprotection If the product is Peptide-Phe-Leu-OBzl, perform catalytic hydrogenolysis (H₂, Pd/C, MeOH, 2h) to yield Peptide-Phe-Leu-OH.
-
Crucial: Do NOT use NaOH/saponification, as this causes the very racemization you are trying to measure.
Step 2: Derivatization (Marfey’s Reagent) React the free acid peptide (or hydrolyzed amino acids) with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).
-
Dissolve 50 µg peptide in 100 µL water.
-
Add 200 µL 1% FDAA in acetone + 40 µL 1M NaHCO₃.
-
Heat at 40°C for 1 hour.
-
Quench with 2M HCl.
Step 3: Analysis Inject onto C18 HPLC. FDAA derivatizes L-Leu and D-Leu into diastereomers with distinct retention times.
-
Acceptance Criteria: < 1.0% D-Leu content.
Part 5: Troubleshooting Logic
When the characterization data does not match theoretical values, use this decision tree to isolate the failure mode.
Diagram 2: Impurity Diagnosis Logic
Caption: Diagnostic logic for identifying common failure modes in H-Phe-Leu-OBzl·HCl mediated synthesis.
References
-
BenchChem. (2025).[7] The Benzyl Ester Advantage: A Comparative Guide to C-Terminal Protection in Peptide Synthesis. Retrieved from
-
Sigma-Aldrich. (n.d.). H-Phe-Leu-OBzl[2][3][4]·HCl Product Specification and Applications. Retrieved from
-
National Institutes of Health (NIH). (2011). Recent Advances in Chemoenzymatic Peptide Syntheses. Journal of Molecular Catalysis B: Enzymatic. Retrieved from
-
PubChem. (2024). Compound Summary: H-Phe-Leu-OBzl.HCl.[6] Retrieved from
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis: Protecting Groups and Coupling. Retrieved from
Sources
- 1. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 2. Retrobradykinin: a Peptide with the Reverse Sequence of Bradykinin | CoLab [colab.ws]
- 3. academic.oup.com [academic.oup.com]
- 4. DE3886655T2 - Verfahren zur Herstellung eines Oktapeptids. - Google Patents [patents.google.com]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 9. fredi.hepvs.ch [fredi.hepvs.ch]
A Comparative Guide to the Biological Activity of Peptides: L-Phe-Leu vs. D-Phe-Leu Enantiomers
In the landscape of peptide-based therapeutics, the stereochemistry of constituent amino acids is a critical determinant of biological function and therapeutic viability. While nature almost exclusively utilizes L-amino acids in protein synthesis, the strategic incorporation of their D-enantiomers has emerged as a powerful tool in drug design.[1][2] This guide provides an in-depth comparison of the biological activities of peptides containing the L-phenylalanine-L-leucine (L-Phe-Leu) motif versus its D-enantiomer counterpart, D-phenylalanine-D-leucine (D-Phe-Leu). We will explore the fundamental differences in their enzymatic stability, receptor interactions, and immunogenicity, supported by experimental data and detailed protocols for validation.
The Decisive Role of Chirality in Peptide Bioactivity
Amino acids, with the exception of glycine, are chiral molecules existing in two non-superimposable mirror-image forms: L (levorotatory) and D (dextrorotatory).[2] This seemingly subtle difference in the spatial arrangement of functional groups around the alpha-carbon has profound implications for a peptide's three-dimensional structure and its interaction with the chiral environment of a biological system, which is composed of L-proteins and enzymes.[2][3] The incorporation of D-amino acids can drastically alter a peptide's properties, offering solutions to some of the most significant challenges in peptide drug development.[1][4]
Comparative Analysis: L-Phe-Leu vs. D-Phe-Leu Peptides
The dipeptide motif Phe-Leu is a common component of bioactive peptides.[5][6] The substitution of the natural L-isomers with their D-counterparts fundamentally alters the peptide's behavior in vivo.
One of the foremost challenges for L-peptide therapeutics is their rapid degradation by proteases, enzymes that are stereospecific for L-amino acid substrates.[2][7][8] This susceptibility to proteolysis leads to a short circulating half-life, limiting therapeutic efficacy.[2][9]
In contrast, peptides composed of D-amino acids exhibit remarkable resistance to enzymatic degradation.[10][11][12] Proteases, evolved to recognize the specific three-dimensional conformation of L-peptides, are generally unable to bind and cleave the peptide bonds formed by D-amino acids.[2][13] This enhanced stability results in a significantly longer biological half-life.[1][9] For instance, studies have shown that the presence of even a single D-residue can impart strong protection from cleavage by enzymes like chymotrypsin, leading to a tenfold increase in half-life.[10]
Mechanism of Proteolytic Resistance
Caption: L-peptides are recognized and degraded by proteases, while D-peptides are resistant.
Table 1: Expected Proteolytic Stability Comparison
| Peptide Type | Incubation Medium | Expected Half-Life | Rationale |
| L-Phe-Leu Peptide | Human Serum | Minutes to < 1 hour | Susceptible to degradation by endogenous proteases.[14][15] |
| D-Phe-Leu Peptide | Human Serum | Many hours to days | Resistant to most proteases due to unnatural stereochemistry.[9][15] |
| L-Phe-Leu Peptide | Lysosomal Homogenate | Short | Rapidly degraded by lysosomal proteases.[10][14] |
| D-Phe-Leu Peptide | Lysosomal Homogenate | Significantly Extended | C-terminal D-amino acids show enduring stability in acidic lysosomal preparations.[10] |
The switch in chirality from L to D preserves the amino acid side chains but inverts the backbone's spatial orientation. This can have dramatic and sometimes unpredictable effects on receptor binding.[1]
-
Loss or Reduction of Activity: If the specific backbone conformation of the L-peptide is essential for fitting into a receptor's binding pocket, the D-enantiomer will likely have significantly reduced or abolished activity. The receptor, itself a chiral L-protein, cannot effectively interact with the mirror-image peptide.
-
Retained or Enhanced Activity: In some cases, biological activity is retained or even enhanced. This can occur if the interaction is primarily driven by side-chain contacts and the D-peptide can adopt a conformation that presents these side chains favorably.[1] For example, D-peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH have been shown to be endowed with pro-angiogenic potential by binding to the N-formyl peptide receptor 3 (FPR3), demonstrating that D-peptides can acquire novel biological functions.[16]
-
Altered Specificity: A D-peptide might bind to a different receptor than its L-counterpart or interact with the same receptor in a different manner, potentially leading to a different downstream signaling cascade.
FPR3 Signaling by a D-Peptide
Caption: D-peptide binding to FPR3 can initiate pro-angiogenic signaling.
Peptides intended for therapeutic use can elicit an immune response. This process often involves uptake and processing by antigen-presenting cells (APCs) and presentation on Major Histocompatibility Complex (MHC) molecules. Because these processes are mediated by L-specific enzymes and receptors, D-peptides are often less immunogenic than their L-counterparts.[17] Their resistance to proteolytic processing within APCs can prevent them from being effectively presented to T-cells, thereby reducing the generation of anti-peptide antibodies.[17]
Experimental Protocols for Comparative Validation
To empirically determine the differences in biological activity, a series of well-defined experiments are necessary. The protocols described below provide a self-validating framework for comparing L-Phe-Leu and D-Phe-Leu containing peptides.
The foundation of any comparative study is the high-purity synthesis of both peptide enantiomers. SPPS is the standard method for this purpose.[18][19]
-
Principle: The peptide is assembled stepwise while one end is covalently anchored to an insoluble resin support. This allows for easy removal of excess reagents and byproducts by simple filtration and washing.
-
Procedure Outline:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
-
Deprotection: Remove the temporary N-terminal protecting group (typically Fmoc) from the resin or the growing peptide chain using a mild base (e.g., 20% piperidine in DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (either L- or D-Phe/Leu) using a coupling agent (e.g., HBTU) and couple it to the deprotected N-terminus of the resin-bound peptide.
-
Wash: Wash the resin thoroughly to remove all excess reagents.
-
Repeat: Repeat the deprotection and coupling steps until the desired sequence is assembled.
-
Cleavage and Deprotection: Use a strong acid cocktail (e.g., TFA with scavengers) to cleave the completed peptide from the resin and remove all permanent side-chain protecting groups.
-
Purification and Verification: Purify the crude peptide using reverse-phase HPLC and verify its identity and purity by mass spectrometry.
-
This assay directly compares the stability of the L- and D-peptides in a biologically relevant medium.[2]
-
Objective: To quantify the rate of degradation of each peptide enantiomer in the presence of proteases (e.g., in human serum or a specific enzyme solution).
-
Materials:
-
Purified L-Phe-Leu and D-Phe-Leu peptides (stock solutions of known concentration).
-
Human serum (pooled) or a specific protease solution (e.g., trypsin, chymotrypsin).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Quenching solution (e.g., 10% Trichloroacetic Acid - TCA).
-
HPLC system with a C18 column.
-
-
Step-by-Step Methodology:
-
Reaction Setup: In separate microcentrifuge tubes, add the peptide stock (L- or D-) to pre-warmed (37°C) human serum or protease solution to a final concentration of ~100 µg/mL. Include a control tube with peptide in buffer only (no enzyme/serum).
-
Incubation: Incubate all tubes at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.
-
Quench Reaction: Immediately add the aliquot to a tube containing quenching solution to stop all enzymatic activity.
-
Sample Preparation: Centrifuge the quenched samples to pellet precipitated proteins. Collect the supernatant containing the remaining peptide.
-
HPLC Analysis: Inject a standard volume of the supernatant onto the HPLC system.
-
Data Analysis: Quantify the peak area corresponding to the intact peptide at each time point. Plot the percentage of remaining peptide versus time and calculate the half-life (t½) for each peptide.
-
Workflow for Protease Stability Assay
Caption: Step-by-step workflow for conducting a protease stability assay.
Conclusion and Future Directions
The comparison between peptides containing L-Phe-Leu and D-Phe-Leu motifs starkly illustrates the transformative impact of stereochemistry on biological activity. The incorporation of D-amino acids is a validated and powerful strategy to overcome the primary limitation of L-peptides: their poor enzymatic stability.[1][20] This modification significantly extends a peptide's half-life, a crucial attribute for therapeutic development.
However, the effects on receptor binding and immunogenicity are less predictable and must be empirically determined for each new peptide sequence. While D-substitution can sometimes abolish necessary interactions, it can also lead to retained, enhanced, or entirely novel biological activities, opening new avenues for drug discovery.[16] For researchers and drug developers, understanding the principles of peptide chirality is not merely an academic exercise but a fundamental requirement for designing the next generation of effective and durable peptide-based therapeutics.
References
-
D-Amino Acid-Containing Peptide Synthesis - CD Formulation. Available at: [Link]
-
Chirality Effects in Peptide Assembly Structures - PMC - NIH. (2021). Available at: [Link]
-
L-Phenylalanyl-L-leucine | C15H22N2O3 | CID 76808 - PubChem - NIH. Available at: [Link]
-
The Use of d-Amino Acids for Peptide Self-assembled Systems - Books. (2020). Available at: [Link]
-
Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide | PNAS. Available at: [Link]
-
D-amino acid peptides - LifeTein synthesis. Available at: [Link]
-
Machine learning tools for peptide bioactivity evaluation – Implications for cell culture media optimization and the broader cultivated meat industry - PMC. (2024). Available at: [Link]
-
d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance - Canadian Science Publishing. Available at: [Link]
-
Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (2025). Available at: [Link]
-
Probing the Effects of Chirality on Self-Assembling Peptides: Hydrogel Formation, Degradation, Antigen Release, and Adjuvancy - PMC. (2024). Available at: [Link]
-
Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases. Available at: [Link]
-
Solid-Phase Peptide Synthesis of d-Amino Acids - Scholarly Commons. Available at: [Link]
-
Replacement of L-amino acid peptides with D-amino... : Journal of Controlled Release - Ovid. Available at: [Link]
-
Effect of Chirality and Amphiphilicity on the Antimicrobial Activity of Tripodal Lysine-Based Peptides | ACS Applied Bio Materials - ACS Publications. (2025). Available at: [Link]
-
Structural, thermal and enzymatic analysis of naturally occurring and D-amino acid substituted peptides - Scientific Research Publishing. Available at: [Link]
-
D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides - bioRxiv.org. (2025). Available at: [Link]
-
Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase | Applied and Environmental Microbiology - ASM Journals. (2019). Available at: [Link]
-
D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3 - PubMed. (2020). Available at: [Link]
-
Classification of bioactive peptides: a comparative analysis of models and encodings. (2023). Available at: [Link]
-
Controlling Supramolecular Assembly through Peptide Chirality | ACS Applied Materials & Interfaces. (2025). Available at: [Link]
-
Chirality Effects in Peptide Assembly Structures - ResearchGate. (2021). Available at: [Link]
-
Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Available at: [Link]
-
Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC. Available at: [Link]
-
Classification of bioactive peptides: a systematic benchmark of models and encodings - IRIS. Available at: [Link]
-
Analytical Methods and Effects of Bioactive Peptides Derived from Animal Products: A Mini-Review - PMC. (2024). Available at: [Link]
-
Leu-phe | C15H22N2O3 | CID 6992310 - PubChem - NIH. Available at: [Link]
-
Functions and Significance of Peptides in Therapeutics and Diagnostics. Available at: [Link]
-
Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties - PMC. Available at: [Link]
-
Signal Protein-Derived Peptides as Functional Probes and Regulators of Intracellular Signaling - PMC. Available at: [Link]
-
Preferential Uptake of L- versus D-Amino Acid Cell-Penetrating Peptides in a Cell Type-Dependent Manner - ResearchGate. (2025). Available at: [Link]
-
Methods used to assess some biological activities of peptides and... - ResearchGate. Available at: [Link]
-
RST interactions with l- and d-peptides vary depending on remaining... - ResearchGate. Available at: [Link]
-
Biological activity of L- and D- amino acids - Bioibérica Plant Health. (2009). Available at: [Link]
-
Effects of L-Leu-L-Leu peptide on growth, proliferation, and apoptosis in broiler intestinal epithelial cells - PMC. Available at: [Link]
-
D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC. (2021). Available at: [Link]
-
Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB | PNAS. (2018). Available at: [Link]
-
A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - MDPI. (2022). Available at: [Link]
-
D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities - ChemRxiv. Available at: [Link]
-
Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides | ACS Biomaterials Science & Engineering - ACS Publications. (2024). Available at: [Link]
-
Antioxidant Properties and Prediction of Bioactive Peptides Produced from Flixweed (sophia, Descurainis sophia L.) and Camelina (Camelina sativa (L.) Crantz) Seed Meal: Integrated In Vitro and In Silico Studies - MDPI. (2023). Available at: [Link]
-
Proteolysis - Wikipedia. Available at: [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC. (2017). Available at: [Link]
-
Quantifying and controlling the proteolytic degradation of cell adhesion peptides | bioRxiv. (2024). Available at: [Link]
-
Degradation graphs reveal hidden proteolytic activity in peptidomes - PMC - NIH. (2026). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biological activity of L- and D- amino acids [planthealth.es]
- 4. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. L-Phenylalanyl-L-leucine | C15H22N2O3 | CID 76808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Leu-phe | C15H22N2O3 | CID 6992310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Proteolysis - Wikipedia [en.wikipedia.org]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Probing the Effects of Chirality on Self-Assembling Peptides: Hydrogel Formation, Degradation, Antigen Release, and Adjuvancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
- 14. pnas.org [pnas.org]
- 15. pnas.org [pnas.org]
- 16. D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 19. longdom.org [longdom.org]
- 20. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Selection of H-Phe-Leu-OBzl.HCl in Peptide Fragment Condensation
Executive Summary
In the competitive landscape of peptide therapeutics, the "Make vs. Buy" decision for dipeptide building blocks is a critical determinant of process efficiency. H-Phe-Leu-OBzl.HCl (L-Phenylalanyl-L-leucine benzyl ester hydrochloride) represents a premium intermediate designed to circumvent the specific pitfalls of hydrophobic peptide synthesis.
While the upfront cost of H-Phe-Leu-OBzl.HCl is higher than its methyl ester counterpart (H-Phe-Leu-OMe), this guide demonstrates how its use eliminates the hazardous saponification step, prevents C-terminal racemization, and significantly streamlines purification. For researchers targeting high-purity enkephalin analogues or protease inhibitors, this building block offers a superior cost-benefit ratio by maximizing downstream yield and integrity.
Technical Deep Dive: The Benzyl Ester Advantage
The Hydrophobicity Bottleneck
The sequence Phe-Leu is notably hydrophobic. When synthesized as a methyl ester (Phe-Leu-OMe), the subsequent deprotection step (saponification) presents a chemical dilemma:
-
Solubility Mismatch: The protected peptide is often insoluble in the aqueous base (NaOH/LiOH) required for hydrolysis.
-
Harsh Conditions: Forcing solubility with co-solvents (dioxane/methanol) and heating can lead to racemization of the C-terminal Leucine and potential hydantoin formation.
-
Incomplete Reaction: The biphasic nature of the reaction often results in incomplete hydrolysis, complicating purification.
The Orthogonal Solution: Benzyl Esters (OBzl)
Using H-Phe-Leu-OBzl.HCl introduces an orthogonal protection strategy. The benzyl ester is stable to the acidic conditions used to remove N-terminal Boc groups (TFA/HCl) but is cleaved cleanly by catalytic hydrogenolysis .
Key Mechanistic Advantages:
-
Neutral Cleavage: Hydrogenolysis (
, Pd/C) proceeds at neutral pH, eliminating base-catalyzed racemization risks. -
Quantitative Yield: The reaction is driven to completion by the entropy of gas evolution, often requiring no chromatography—simple filtration of the catalyst suffices.
-
Enzymatic Affinity: In chemoenzymatic synthesis (e.g., papain-catalyzed coupling), the hydrophobic benzyl ester interacts more favorably with the enzyme's S' subsites compared to methyl esters, enhancing coupling efficiency [1].
Cost-Benefit Analysis
The following analysis compares the Benzyl Route (using H-Phe-Leu-OBzl.HCl) against the Methyl Route (using H-Phe-Leu-OMe.HCl) for the synthesis of a model tripeptide (e.g., Boc-Gly-Phe-Leu-OH).
Quantitative Comparison Table
| Metric | Route A: Methyl Ester (OMe) | Route B: Benzyl Ester (OBzl) | Verdict |
| Reagent Cost | Low (~$50/g) | High (~$150/g) | Route A wins on sticker price. |
| Deprotection Reagent | LiOH/NaOH + Organic Co-solvent | Route B uses milder reagents. | |
| Reaction Time | 4–12 Hours (Saponification) | 1–2 Hours (Hydrogenolysis) | Route B is 4x faster. |
| Racemization Risk | Moderate (0.5 – 2.0% D-Leu) | Negligible (< 0.1% D-Leu) | Route B ensures stereochemical purity. |
| Purification Load | High (Remove salts, unreacted ester) | Low (Filter catalyst, evaporate solvent) | Route B saves labor/solvents. |
| Overall Yield | 60–75% | 85–95% | Route B maximizes product. |
Strategic Conclusion
For GMP production or synthesis of diastereomerically sensitive targets , the cost of the starting material (H-Phe-Leu-OBzl.HCl) is negligible compared to the cost of purifying a racemized product. The "Benzyl Advantage" pays for itself by eliminating a high-risk process step.
Decision Logic & Workflow Visualization
The following diagrams illustrate the decision-making process and the chemical workflow, rendered in Graphviz.
Diagram 1: Selection Logic for Hydrophobic Dipeptides
Caption: Decision matrix for selecting ester protection based on peptide hydrophobicity and purity requirements.
Diagram 2: Synthesis Workflow (Fragment Condensation)
Caption: Workflow for synthesizing Enkephalin analogue using H-Phe-Leu-OBzl.HCl via fragment condensation.
Experimental Protocols
Protocol A: Fragment Coupling (Mixed Anhydride Method)
This protocol minimizes racemization during the coupling of the fragment to the growing chain.
Materials:
-
Boc-Gly-Gly-OH (1.0 equiv)
-
H-Phe-Leu-OBzl.HCl (1.0 equiv)
-
Isobutyl chloroformate (IBCF) (1.0 equiv)
-
N-Methylmorpholine (NMM) (2.0 equiv)
-
THF (Anhydrous)
Step-by-Step:
-
Activation: Dissolve Boc-Gly-Gly-OH in anhydrous THF at -15°C. Add NMM (1.0 equiv) followed by IBCF dropwise. Stir for 15 minutes to form the mixed anhydride.
-
Neutralization: In a separate vessel, dissolve H-Phe-Leu-OBzl.HCl in DMF/THF. Add NMM (1.0 equiv) to neutralize the hydrochloride salt.
-
Coupling: Add the neutralized dipeptide solution to the mixed anhydride mixture at -15°C.
-
Reaction: Allow the mixture to warm to room temperature over 2 hours.
-
Workup: Evaporate THF. Dissolve residue in Ethyl Acetate. Wash sequentially with 5%
, Sat. , and Brine. Dry over and concentrate. -
Validation: Verify intermediate Boc-Gly-Gly-Phe-Leu-OBzl via HPLC (Shift in retention time due to benzyl group).
Protocol B: Catalytic Hydrogenolysis (Benzyl Removal)
This self-validating protocol ensures complete removal of the ester without affecting the peptide bond.
Materials:
-
Protected Peptide (Boc-Gly-Gly-Phe-Leu-OBzl)
-
10% Palladium on Carbon (Pd/C) (10% w/w of peptide)[1]
-
Methanol (HPLC Grade)
-
Hydrogen Balloon
Step-by-Step:
-
Preparation: Dissolve the protected peptide in Methanol. (Note: If solubility is poor, add small amount of DMF).
-
Catalyst Addition: Carefully add Pd/C catalyst under an inert atmosphere (Nitrogen) to prevent ignition.
-
Hydrogenation: Purge the flask with
gas. Attach a hydrogen balloon and stir vigorously at Room Temperature. -
Monitoring: Monitor via TLC or HPLC. The reaction is typically complete within 1-2 hours.
-
Self-Validation: The disappearance of the UV-active Benzyl spot on TLC indicates completion.
-
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate in vacuo. The residue is the pure free acid Boc-Gly-Gly-Phe-Leu-OH .
References
-
ACS Publications. (2015). The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. Biomacromolecules.
-
BenchChem. (2025).[2][3] Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide.
-
National Institutes of Health (NIH). (2024). H-Phe-Leu-OBzl.HCl Compound Summary. PubChem.[4][5]
-
Bachem. (2024). Introduction to Peptide Synthesis Methods: Liquid Phase Peptide Synthesis (LPPS).
-
Royal Society of Chemistry. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis.[1] J. Chem. Soc., Perkin Trans. 1. [6]
Sources
- 1. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. h-phe-leu-obzl AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. BLDpharm - Bulk Product Details [bldpharm.com]
- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
Analytical techniques for validating the sequence of Phe-Leu peptides
As a Senior Application Scientist, validating the exact sequence of short oligonucleotides or peptides is a routine yet critical challenge in drug development and proteomics. When analyzing a dipeptide like Phenylalanine-Leucine (Phe-Leu), the analytical system must overcome two distinct mechanistic hurdles: sequence isomerism (distinguishing Phe-Leu from Leu-Phe) and isobaric ambiguity (differentiating Leucine from Isoleucine).
While intact mass analysis can confirm the elemental composition, it provides zero information about the primary covalent structure. To validate the Phe-Leu sequence, we must employ techniques that systematically dismantle the molecule. This guide provides an objective, data-driven comparison of the two premier methodologies for this task: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Edman Degradation .
Mechanistic Challenges in Dipeptide Sequencing
Before selecting an analytical technique, it is crucial to understand the physicochemical nature of the analyte:
-
Sequence Isomers (Phe-Leu vs. Leu-Phe): Both dipeptides share an identical intact mass (
Da). Because they contain the same amino acids, they cannot be differentiated by high-resolution MS1 alone. The analytical method must probe the directionality of the peptide bond.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Isobaric Residues (Leu vs. Ile): Leucine and Isoleucine have the exact same mass (113.08 Da). Standard low-energy mass spectrometry struggles to differentiate these residues because their backbone fragmentation patterns are identical. Resolving them requires either orthogonal chromatographic separation or chemical degradation[1].
Comparative Analysis: LC-MS/MS vs. Edman Degradation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the modern gold standard for peptide sequencing due to its sub-femtomole sensitivity and rapid throughput[1]. In this workflow, the peptide is ionized and isolated in the gas phase, then subjected to Collision-Induced Dissociation (CID). CID transfers kinetic energy into vibrational energy, selectively breaking the weakest bonds—the amide backbone—to generate sequence-informative b (N-terminal) and y (C-terminal) ions[2]. For dipeptide isomers, tandem MS provides unequivocal sequence assignment based on the mass of these specific fragments[3].
Edman Degradation
Developed over half a century ago, Edman degradation remains the definitive orthogonal technique for N-terminal sequencing[4]. It utilizes a cyclical chemical reaction to sequentially label and cleave the N-terminal amino acid without disrupting the rest of the peptide chain[5]. While it requires significantly more sample than MS/MS and suffers from lower throughput, it provides absolute certainty when differentiating isobaric residues like Leu and Ile, as their derivatized forms elute at distinctly different chromatographic retention times[1].
Quantitative Performance Comparison
| Analytical Parameter | LC-MS/MS (Tandem MS) | Edman Degradation |
| Limit of Detection | Femtomole to Attomole range[2] | 10–100 Picomole range[5] |
| Throughput | High (Minutes per run) | Low (~40 minutes per amino acid cycle)[4] |
| Sequence Isomer Resolution | Excellent (via distinct b and y ions) | Excellent (via sequential cleavage) |
| Leu/Ile Differentiation | Poor (Requires MS3 or EThcD)[1] | Excellent (Distinct HPLC retention times)[1] |
| N-Terminal Requirement | Can sequence blocked N-termini[2] | Fails if N-terminus is blocked (e.g., acetylated)[4] |
Experimental Protocols & Causality
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . Every step includes the mechanistic reasoning (causality) behind the experimental choice.
Protocol 1: LC-MS/MS Sequence Validation of Phe-Leu
This protocol utilizes positive-ion mode Electrospray Ionization (ESI) coupled with a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
-
Sample Preparation: Dilute the Phe-Leu sample to 1 µM in 50% Acetonitrile / 0.1% Formic Acid.
-
Causality: Acetonitrile lowers the surface tension of the droplets, aiding in efficient desolvation during ESI. Formic acid lowers the pH, ensuring the N-terminal amine is fully protonated to yield a strong
signal.
-
-
Chromatographic Separation: Inject 1 µL onto a C18 Reverse-Phase column using a gradient of 5% to 40% Acetonitrile over 10 minutes.
-
Causality: Even though MS/MS can resolve isomers in the gas phase, C18 chromatography separates Phe-Leu from potential Leu-Phe contaminants based on subtle differences in their hydrophobic surface area, preventing chimeric MS2 spectra[6].
-
-
MS1 Precursor Isolation: Isolate the precursor ion at
279.17 using a narrow quadrupole isolation window (e.g., 1.0 Da). -
CID Fragmentation (MS2): Apply a normalized collision energy (NCE) of 25-30 eV using Nitrogen or Argon collision gas.
-
Causality: This specific energy regime is high enough to cleave the peptide bond but low enough to prevent the destruction of the amino acid side chains.
-
-
Data Interpretation: Monitor for the presence of the
ion at 148.07 (Phe residue) and the ion at 132.10 (Leu residue).-
Self-Validation Check: Inject a synthetic Leu-Phe standard in a parallel run. The standard must yield a
ion at 114.09 and a ion at 166.08. The inversion of these fragment intensities confirms the system's ability to baseline-resolve sequence isomers[7].
-
Protocol 2: Edman Degradation for N-Terminal Confirmation
This protocol chemically validates the N-terminus, providing orthogonal proof to the MS/MS data.
-
Coupling: React the peptide with Phenyl isothiocyanate (PITC) in a mildly alkaline buffer (pH 8-9)[2].
-
Causality: The alkaline environment ensures the N-terminal amine of Phenylalanine is unprotonated and highly nucleophilic, allowing it to attack the PITC to form a phenylthiocarbamyl (PTC)-peptide derivative.
-
-
Cleavage: Treat the lyophilized PTC-peptide with anhydrous Trifluoroacetic Acid (TFA)[2].
-
Causality: Anhydrous acid is critical. It promotes the cyclization and cleavage of the first peptide bond to release an anilinothiazolinone (ATZ)-Phe derivative. Because water is absent, the internal peptide bonds (which require hydrolysis to break) remain completely intact.
-
-
Conversion & Analysis: Convert the unstable ATZ-Phe to a stable phenylthiohydantoin (PTH)-Phe using aqueous acid, then analyze via RP-HPLC.
-
Causality: The PTH-Phe derivative absorbs strongly at 269 nm. Its identity is confirmed by matching its retention time against a calibrated library of 20 standard PTH-amino acids.
-
-
Cycle 2: Repeat the process for the remaining Leucine residue.
-
Self-Validation Check: Run a blank cycle (reagents only) prior to the sample to ensure no carryover. The appearance of a PTH-Leu peak in Cycle 1 would immediately flag a sequence inversion or sample contamination.
-
Visualizing the Analytical Logic
The following diagrams map the decision-making workflows and the chemical logic used to validate the Phe-Leu sequence.
Caption: Parallel workflows for Phe-Leu sequence validation utilizing LC-MS/MS and Edman degradation.
Caption: Distinct MS/MS b and y fragment ions generated by sequence isomers Phe-Leu and Leu-Phe.
Conclusion
For the routine validation of Phe-Leu peptides, LC-MS/MS is the superior primary technique due to its speed, sensitivity, and the unambiguous generation of sequence-specific b and y ions that easily resolve sequence isomers. However, because MS/MS cannot easily differentiate isobaric residues (Leu vs. Ile) without specialized fragmentation modes, Edman Degradation remains a highly relevant orthogonal technique. By combining the high-throughput mass accuracy of MS/MS with the definitive N-terminal chemical cleavage of Edman degradation, researchers can establish a completely self-validating analytical package for short peptide sequences.
References
-
National Institutes of Health (PubMed). "Characterization of dipeptide isomers by tandem mass spectrometry of their mono- versus dilithiated complexes".[Link]
-
Novor Cloud. "How to Determine Peptide Sequences".[Link]
-
Creative Biolabs. "Accurate Peptide Sequencing: Principles, Techniques & Challenges". [Link]
-
American Chemical Society (ACS). "Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry".[Link]
-
National Institutes of Health (PMC). "Identification of Tandem Mass Spectra of Mixtures of Isomeric Peptides".[Link]
Sources
- 1. Edman Degradation vs Mass Spectrometry for N-Terminal Sequencing - Creative Proteomics [creative-proteomics.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Characterization of dipeptide isomers by tandem mass spectrometry of their mono- versus dilithiated complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novor.cloud [novor.cloud]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification of Tandem Mass Spectra of Mixtures of Isomeric Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Beyond H-Phe-Leu-OBzl.HCl: Advanced Alternatives for Hydrophobic Dipeptide Synthesis
H-Phe-Leu-OBzl.HCl (L-phenylalanyl-L-leucine benzyl ester hydrochloride) is a classic, commercially available dipeptide building block heavily utilized in the synthesis of hydrophobic peptide sequences[1]. However, as peptide engineering advances toward more complex, highly modified, and aggregation-prone sequences, the traditional benzyl ester protection strategy often becomes a mechanistic bottleneck.
This guide objectively evaluates the mechanistic limitations of H-Phe-Leu-OBzl.HCl and compares it against three high-performance alternatives: orthogonal solution-phase building blocks, Solid-Phase Peptide Synthesis (SPPS), and chemo-enzymatic synthesis.
Mechanistic Limitations of the Baseline (H-Phe-Leu-OBzl.HCl)
The fundamental issue with H-Phe-Leu-OBzl.HCl lies in its C-terminal deprotection mechanism. The removal of the benzyl (-OBzl) group typically requires catalytic hydrogenolysis utilizing hydrogen gas and a Palladium on Carbon (Pd/C) catalyst[2].
While effective for simple sequences, this method introduces severe incompatibilities:
-
Catalyst Poisoning: If the target peptide sequence contains sulfur-rich amino acids (Methionine, Cysteine), the sulfur atoms strongly coordinate to the Palladium, poisoning the catalyst and halting the deprotection[3].
-
Reduction of Sensitive Moieties: Hydrogenolysis will indiscriminately reduce alkynes, alkenes, and certain aromatic halogens present in modified peptides.
-
Solubility Constraints: The HCl salt form of this dipeptide often exhibits poor solubility in non-polar aprotic solvents (like DCM or THF) compared to its TFA salt counterparts, leading to sluggish coupling kinetics.
Alternative 1: Orthogonal Solution-Phase Protection (H-Phe-Leu-OtBu)
For solution-phase synthesis where hydrogenolysis is prohibited, switching the C-terminal protecting group to a tert-butyl ester (-OtBu) provides absolute orthogonality.
The Causality of Choice: The -OtBu group is cleaved via acidolysis (typically 95% Trifluoroacetic acid) rather than reduction. The acidic environment protonates the ester oxygen, leading to the expulsion of a stable tert-butyl cation. By adding scavengers like triisopropylsilane (TIPS) to quench the cation, the dipeptide is deprotected without risking the reduction of double bonds or interacting with sulfur atoms.
Alternative 2: Solid-Phase Peptide Synthesis (Fmoc-SPPS on 2-CTC Resin)
Instead of relying on pre-synthesized solution-phase dipeptides, assembling the Phe-Leu sequence directly on a solid support offers rapid, scalable flexibility.
The Causality of Choice: Synthesizing dipeptides on standard resins (e.g., Wang resin) is notoriously difficult due to diketopiperazine (DKP) formation . When the Fmoc group is removed from the second amino acid (Phe), the newly liberated N-terminal amine can intramolecularly attack the C-terminal ester linkage anchoring the peptide to the resin. This forms a cyclic DKP byproduct and prematurely cleaves the dipeptide from the support. By utilizing 2-Chlorotrityl chloride (2-CTC) resin , the extreme steric bulk of the trityl linker physically blocks this intramolecular attack, suppressing DKP formation entirely and allowing for the isolation of the pure dipeptide.
Alternative 3: Chemo-Enzymatic Synthesis (The Biocatalytic Approach)
For green chemistry applications and large-scale manufacturing, proteases offer a highly stereoselective alternative to chemical coupling.
The Causality of Choice: In natural aqueous environments, proteases like
Quantitative Performance Comparison
| Synthesis Strategy | C-Terminal Protection | Cleavage / Deprotection Condition | Orthogonality / Compatibility | Scalability | Risk of Racemization |
| Baseline | Benzyl (-OBzl) | H₂, Pd/C (Hydrogenolysis)[2] | Incompatible with Cys, Met, Alkenes | High | Low |
| Alternative 1 | tert-Butyl (-OtBu) | 95% TFA (Acidolysis) | Orthogonal to catalytic hydrogenation | High | Low |
| Alternative 2 | SPPS (2-CTC Resin) | 1% TFA in DCM (Mild Acidolysis) | Highly orthogonal, avoids DKP formation | Medium | Low (with Oxyma/DIC) |
| Alternative 3 | Enzymatic (-NH₂, -OEt) | N/A (Direct synthesis)[5] | Compatible with unprotected side chains | Very High | Zero (Stereospecific) |
Strategic Decision Workflows
Decision matrix for selecting Phe-Leu dipeptide synthesis strategies based on molecular constraints.
Comparative workflow of solid-phase peptide synthesis versus chemo-enzymatic dipeptide assembly.
Self-Validating Experimental Protocols
Protocol A: Fmoc-SPPS of Fmoc-Phe-Leu-OH on 2-CTC Resin
This protocol utilizes mild cleavage to isolate the protected dipeptide, serving as a direct drop-in replacement for solution-phase building blocks.
-
Resin Swelling: Weigh 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) into a fritted syringe. Swell in Dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading: Dissolve Fmoc-Leu-OH (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 4.0 eq) in dry DCM. Add to the resin and agitate for 2 hours.
-
Validation Step: Cap unreacted resin sites by adding 1 mL of Methanol for 15 minutes. Wash extensively with DCM and DMF.
-
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (1 x 5 min, 1 x 10 min). Wash with DMF (5 times).
-
Validation Step: Perform a Kaiser Test. A positive result (deep blue resin beads) confirms the presence of free primary amines.
-
-
Coupling: Dissolve Fmoc-Phe-OH (3.0 eq), Oxyma Pure (3.0 eq), and N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq) in DMF. Add to the resin and agitate for 1 hour.
-
Validation Step: Perform a second Kaiser Test. A negative result (yellow beads) confirms complete coupling.
-
-
Mild Cleavage: Treat the resin with 1% TFA in DCM (3 x 10 minutes). Collect the filtrate into a flask containing 10% pyridine in methanol to neutralize the acid. Evaporate under reduced pressure to yield the protected Fmoc-Phe-Leu-OH dipeptide.
Protocol B: Chemo-Enzymatic Synthesis of Z-Phe-Leu-NH₂
This protocol leverages thermodynamic shifting in a biphasic system to drive peptide bond formation[4].
-
Media Preparation: Prepare a biphasic solvent system consisting of Ethyl Acetate and 5% (v/v) Tris-HCl buffer (50 mM, pH 7.5).
-
Substrate Solubilization: Dissolve the acyl donor, Z-Phe-OH (100 mM), and the nucleophile, H-Leu-NH₂ (150 mM), into the organic phase.
-
Biocatalyst Addition: Add 10 mg/mL of immobilized
-chymotrypsin (adsorbed on Celite or functionally equivalent porous silica)[5]. -
Reaction: Agitate the mixture at 25°C at 200 RPM.
-
Validation Step: Monitor the reaction via RP-HPLC (C18 column, gradient Acetonitrile/Water with 0.1% TFA). The product Z-Phe-Leu-NH₂ will typically appear as a distinct, highly retained peak.
-
-
Isolation: After 24-48 hours, filter the mixture to remove the immobilized enzyme. Wash the organic phase with 5% NaHCO₃ (to remove unreacted Z-Phe-OH) and 5% Citric Acid (to remove unreacted H-Leu-NH₂). Evaporate the organic layer to yield stereopure Z-Phe-Leu-NH₂.
References
1.[2] BenchChem. Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH. Available at: 2.[5] PubMed. Preparative enzymatic synthesis of [Leu]- and [Met]-enkephalin derivatives. Available at: 3.[1] PubChem. H-Phe-Leu-OBzl.HCl | C22H29ClN2O3 | CID 70633701. Available at: 4.[3] ACS Omega. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Available at: 5.[4] Scilit. Enzymatic synthesis of X-Phe-Leu-NH2 in low water content systems: Influence of the N-α protecting group and the reaction medium composition. Available at:
Sources
- 1. H-Phe-Leu-OBzl.HCl | C22H29ClN2O3 | CID 70633701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 5. Enzymatic peptide synthesis in low water content systems: preparative enzymatic synthesis of [Leu]- and [Met]-enkephalin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking H-Phe-Leu-OBzl.HCl Performance Against Other Protected Dipeptides
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in peptide synthesis is a critical determinant of efficiency, purity, and overall project success. Protected dipeptides, such as H-Phe-Leu-OBzl.HCl, offer a compelling approach to introduce specific sequences, potentially mitigating challenging couplings and reducing side reactions associated with stepwise synthesis. However, the true value of any building block can only be ascertained through rigorous performance benchmarking against viable alternatives.
Understanding the Candidate: Physicochemical Properties of H-Phe-Leu-OBzl.HCl
H-Phe-Leu-OBzl.HCl, or L-phenylalanyl-L-leucine benzyl ester hydrochloride, is a dipeptide fragment protected at the C-terminus as a benzyl ester, with the N-terminus available as a free amine hydrochloride salt.[1] This structure makes it particularly suitable for solution-phase synthesis or for coupling onto a resin in a hybrid or fragment condensation strategy.[2][3]
| Property | Value | Source |
| Molecular Formula | C22H29ClN2O3 | PubChem[1] |
| Molecular Weight | 404.9 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder | ChemicalBook[4] |
| Solubility | Soluble in water, Chloroform, Dichloromethane, DMSO | ChemicalBook[4] |
| IUPAC Name | benzyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoate;hydrochloride | PubChem[1] |
The Benchmarking Framework: Critical Performance Metrics
An objective comparison requires a standardized set of performance indicators. For protected dipeptides, the following metrics are paramount:
-
Coupling Efficiency: The rate and completeness of the reaction when the dipeptide is coupled to a resin-bound amino acid or another peptide fragment. Incomplete couplings lead to deletion sequences, which are often difficult to separate from the target peptide.[5]
-
Control of Racemization: The preservation of stereochemical integrity at the C-terminal amino acid of the dipeptide (Phenylalanine in this case) during activation and coupling. Racemization leads to the formation of diastereomeric impurities that can be challenging to purify and may have altered biological activity.[6][7][8]
-
Deprotection & Orthogonality: The ease and yield of removing the C-terminal protecting group (Benzyl ester) and its compatibility with other protecting groups used in the synthesis (orthogonality). The benzyl ester is typically removed by strong acids or catalytic hydrogenolysis.[9][10]
-
Solubility and Handling: The ease with which the dipeptide can be dissolved and handled in standard peptide synthesis solvents, which affects the practicality of its use in automated or manual synthesizers.
Comparative Analysis: H-Phe-Leu-OBzl.HCl vs. The Alternatives
We evaluate H-Phe-Leu-OBzl.HCl against two common alternative strategies for incorporating the Phe-Leu sequence in a standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow.
-
Alternative 1: Stepwise Synthesis: The sequential coupling of Fmoc-Leu-OH to the resin, followed by Fmoc deprotection and coupling of Fmoc-Phe-OH. This is the most conventional SPPS approach.
-
Alternative 2: Protected Dipeptide Acid (Fmoc-Phe-Leu-OH): The synthesis and use of a fully N-terminally protected dipeptide acid, which is then coupled as a single unit.
The following diagram illustrates the logical workflow for this comparative analysis.
Caption: Workflow for benchmarking dipeptide performance.
Performance Expectations: A Summary
The table below summarizes the expected performance based on established principles of peptide chemistry.[5][11][12]
| Performance Metric | H-Phe-Leu-OBzl.HCl | Stepwise Synthesis (Fmoc-AA-OH) | Protected Dipeptide (Fmoc-Dipeptide-OH) | Rationale |
| Coupling Efficiency | High | Variable | High | Dipeptide coupling involves one step vs. two, reducing potential for incomplete reactions. However, steric hindrance can be a factor for larger fragments. |
| Racemization Risk | Moderate to High | Low | Moderate to High | The primary risk occurs during the activation of the C-terminal Phe residue. Using the dipeptide as a pre-formed block transfers this risk from the main SPPS cycle to the synthesis of the dipeptide itself.[8][11] |
| Process Simplicity | Moderate | High | High | Stepwise synthesis is standard and easily automated. Dipeptide strategies simplify the main SPPS workflow but require prior synthesis or purchase of the dipeptide. |
| Deprotection | Requires specific, harsher conditions (e.g., H₂/Pd/C or HF) | Standard mild cleavage (TFA cocktail) | Standard mild cleavage (TFA cocktail) | The benzyl ester is not cleaved by the TFA used in standard Fmoc-SPPS final cleavage, requiring an orthogonal deprotection step.[9][10] |
Experimental Protocols for Validation
To empirically validate these performance expectations, the following self-validating protocols should be employed. They are designed to be run in parallel for a direct and objective comparison.
Protocol 1: Comparative Coupling Efficiency Assay
This protocol assesses the completeness of the coupling reaction for each synthetic strategy.
Materials:
-
Rink Amide resin (or other suitable resin with a free amine)
-
Strategy A: H-Phe-Leu-OBzl.HCl
-
Strategy B: Fmoc-Phe-OH
-
Strategy C: Fmoc-Phe-Leu-OH
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Ninhydrin test kit (Kaiser test)[13]
-
20% (v/v) Piperidine in DMF
Workflow Visualization:
Caption: Catalytic hydrogenolysis of the benzyl ester.
Procedure:
-
Dissolution: Dissolve the protected peptide (post-cleavage from resin, if applicable) in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10% by weight of the peptide). [9]3. Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.
-
Analysis: Determine the yield and purity of the final product by HPLC and mass spectrometry. [14]
Conclusion: Synthesizing the Evidence for an Authoritative Recommendation
The choice between H-Phe-Leu-OBzl.HCl and other synthetic strategies is not a matter of universal superiority but of strategic application.
H-Phe-Leu-OBzl.HCl is an advantageous choice when:
-
Engaged in solution-phase synthesis or fragment condensation strategies where its hydrochloride salt form and benzyl ester protection are compatible with the overall synthetic plan. [2][12]* The specific Phe-Leu linkage is known to be a "difficult coupling" prone to low efficiency or side reactions during stepwise SPPS. Using a pre-formed block can overcome this specific hurdle.
-
A synthetic route that avoids repetitive Fmoc-chemistry for this particular junction is desired.
However, for routine Fmoc-based SPPS, stepwise synthesis or the use of an Fmoc-protected dipeptide acid (Fmoc-Phe-Leu-OH) is generally preferable due to:
-
Simplicity and Compatibility: These methods integrate seamlessly into the standard, automated Fmoc/tBu workflow without requiring orthogonal deprotection steps. [9]* Reduced Racemization Risk: While racemization is always a concern during coupling, modern uronium-based coupling reagents like HATU, when used in stepwise SPPS, offer excellent control over stereochemistry. [11]The risk associated with dipeptide fragments lies in their initial synthesis, which is outside the control of the end-user.
-
Milder Final Cleavage: The final product can be obtained using a standard TFA cocktail, avoiding the need for catalytic hydrogenation which can be problematic for peptides containing other sensitive functional groups (e.g., Cysteine, Tryptophan). [10] Ultimately, this guide provides the framework and the detailed protocols necessary for any research team to perform their own head-to-head comparison. By rigorously evaluating coupling efficiency, stereochemical purity, and process compatibility, you can generate the definitive, in-house data required to select the optimal building blocks for your specific therapeutic or research target.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70633701, H-Phe-Leu-OBzl.HCl. Retrieved from [Link]
-
Reubsaet, J. L., Beijnen, J. H., Bult, A., & van Maanen, R. J. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 859–867. Abstract retrieved from [Link]
-
Bodanszky, M. (n.d.). 7.4 Racemization Assays. Science of Synthesis. Retrieved from [Link]
-
Benoiton, N. L., Kuroda, K., & Chen, F. M. (1980). Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. International Journal of Peptide and Protein Research, 15(5), 475-479. Abstract retrieved from [Link]
-
Salomon, C. J., Mata, E. G., & Mascaretti, O. A. (1996). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, 995-999. Retrieved from [Link]
-
Salomon, C. J., Mata, E. G., & Mascaretti, O. A. (1996). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, 995-999. Retrieved from [Link]
-
Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. Retrieved from [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
Houben-Weyl. (n.d.). 2.2.2.3 Substituted Benzyl Esters. Science of Synthesis. Retrieved from [Link]
-
Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]
-
Johansson, H., et al. (2022). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Chemical Biology, 3(9), 1065-1083. Retrieved from [Link]
-
LCGC International. (2022). The Basics of HPLC Peptide Analysis. Retrieved from [Link]
-
Chemsrc. (2025). Phet-Leu-OBzlHCl*. Retrieved from [Link]
-
Fields, G. B. (2005). HPLC of Peptides and Proteins. In Methods in Molecular Biology, vol. 298. Retrieved from [Link]
-
Peptides. (n.d.). H-Phe-OBzl HCl [2462-32-0]. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, vol. 386. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
Sources
- 1. H-Phe-Leu-OBzl.HCl | C22H29ClN2O3 | CID 70633701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Phenylalanine benzyl ester hydrochloride | 2462-32-0 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.de [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. renyi.hu [renyi.hu]
Safety Operating Guide
H-Phe-Leu-OBzl.HCl Proper Disposal Procedures
[1][2][3]
Executive Summary & Substance Identification
H-Phe-Leu-OBzl.HCl (L-Phenylalanyl-L-leucine benzyl ester hydrochloride) is a synthetic dipeptide derivative commonly used as an intermediate in peptide synthesis and drug development.[1] While peptide salts are often perceived as low-hazard biologicals, their chemical modifications (benzyl ester protection) and counter-ions (hydrochloride) classify them as Regulated Chemical Waste under most environmental safety frameworks (e.g., RCRA in the US, REACH in EU).[1]
Improper disposal via sanitary sewer systems is strictly prohibited. The benzyl ester moiety renders the compound sufficiently lipophilic to pose aquatic accumulation risks, and the hydrochloride salt contributes to ionic load. This guide mandates incineration via a licensed hazardous waste contractor as the primary disposal route.
Chemical Profile for Disposal Assessment
| Property | Specification | Operational Implication |
| Chemical Name | H-Phe-Leu-OBzl.HCl | Labeling requirement |
| Molecular Formula | C₂₂H₂₈N₂O₃[1] · HCl | Nitrogen/Chlorine content for incineration |
| Molecular Weight | ~404.93 g/mol | N/A |
| Physical State | White Crystalline Powder | Particulate hazard |
| Solubility | Soluble in MeOH, DMF, DMSO, Water | Determines waste stream (Aqueous vs. Organic) |
| Acidity | Acidic (HCl salt) | Do not mix with strong bases or bleach |
Safety & Hazard Analysis (Risk Assessment)
Before initiating disposal, the operator must acknowledge the following hazards based on the Safety Data Sheet (SDS) principles for peptide esters.
-
Inhalation Hazard: Fine particulates can irritate the respiratory tract.
-
Chemical Incompatibility:
-
Strong Oxidizers: Potential for exothermic reaction.
-
Strong Bases: Will cause hydrolysis of the benzyl ester and deprotonation of the amine, potentially altering solubility and reactivity.
-
Hypochlorites (Bleach): CRITICAL WARNING. Do not mix peptide salts containing free amines with bleach. This can generate chloramines, which are toxic and volatile.
-
Mandatory PPE:
-
Nitrile Gloves (Double gloving recommended for solutions).
-
Lab Coat (Buttoned).
-
N95 Particulate Respirator (if handling open powder outside a fume hood).
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Expired or Excess Powder)
Primary Goal: Containment and transfer to high-temperature incineration.[1]
-
Segregation: Do not mix pure chemical with general trash or biohazard waste.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass amber vial.
-
Labeling: Affix a hazardous waste tag.
-
Secondary Containment: Place the sealed vial into a clear plastic Ziploc bag to prevent label corrosion or secondary contamination.
-
Disposal Stream: Deposit into the Solid Organic Chemical Waste drum.
Protocol B: Liquid Waste (Reaction Mixtures & HPLC Effluent)
Primary Goal: Solvent compatibility and preventing precipitation in waste lines.
-
Characterize the Solvent Matrix:
-
Scenario 1: Organic Solvents (DMF, DCM, Methanol). [1]
-
Pour into the Organic Solvent Waste container.
-
Note: If the solvent contains Halogens (e.g., DCM), use the Halogenated Waste carboy. If only Methanol/Ethanol, use Non-Halogenated .
-
-
Scenario 2: Aqueous Buffers (HPLC Waste). [1]
-
Pour into the Aqueous Chemical Waste carboy.
-
Condition: Ensure the pH of the waste container is between 5–9. If the peptide solution is highly acidic due to the HCl salt, neutralize strictly if required by local EHS, otherwise add slowly to the acid waste stream.
-
-
-
Rinsing: Triple rinse the original vessel with a minimal amount of compatible solvent and add rinsate to the waste container.
Protocol C: Contaminated Debris (Vials, Syringes, Gloves)[1][6]
-
Trace Contamination: Items with <3% residual volume (RCRA "empty" standard) can often be treated as solid lab trash unless the compound is P-listed (acutely toxic). H-Phe-Leu-OBzl.HCl is generally not P-listed.[1]
-
Best Practice: To maintain highest safety standards, dispose of heavily contaminated gloves and vials in the Solid Chemical Waste bin, not the general trash.
-
Sharps: Needles used for injection must go into Red Sharps Containers , regardless of chemical content.
Visual Decision Logic (Disposal Flowchart)
The following diagram illustrates the decision matrix for disposing of H-Phe-Leu-OBzl.HCl based on its physical state and solvent matrix.
Figure 1: Decision tree for segregating peptide ester waste streams to ensure regulatory compliance and safety.[1]
Emergency Procedures (Spill Response)
In the event of a spill, immediate containment is necessary to prevent environmental release.[3][7][8]
-
Evacuate: Clear the immediate area of unnecessary personnel.
-
PPE: Don nitrile gloves, goggles, and a lab coat. If powder is airborne, wear an N95 mask.
-
Containment:
-
Solid Spill: Gently cover with wet paper towels to prevent dust generation. Scoop into a waste container.
-
Liquid Spill: Surround with absorbent pads or vermiculite.[9]
-
-
Clean Up: Clean the surface with a soap and water solution. Do not use bleach (risk of reaction).
-
Disposal: Place all cleanup materials (pads, towels, gloves) into the Solid Chemical Waste container.
References
-
National Institutes of Health (NIH) PubChem. (2023). Compound Summary: H-Phe-Leu-OBzl.HCl.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
Sources
- 1. H-Phe-Leu-OBzl.HCl | C22H29ClN2O3 | CID 70633701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide24.store [peptide24.store]
- 3. fishersci.com [fishersci.com]
- 4. peptide.com [peptide.com]
- 5. shecu.chula.ac.th [shecu.chula.ac.th]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. sds.chemtel.net [sds.chemtel.net]
- 9. chemsupply.com.au [chemsupply.com.au]
Operational Safety Guide: Personal Protective Equipment for H-Phe-Leu-OBzl.HCl
Executive Summary & Chemical Profile[1][2]
H-Phe-Leu-OBzl.HCl is a dipeptide intermediate used primarily in solid-phase and solution-phase peptide synthesis.[1] While often categorized under general chemical hygiene standards, dipeptide esters possess specific handling risks regarding respiratory sensitization and hydrolytic instability .[1]
This guide moves beyond generic safety advice, providing a targeted PPE strategy that protects both the researcher from exposure and the compound from enzymatic degradation (skin proteases).
| Parameter | Technical Specification |
| Chemical Name | L-Phenylalanyl-L-leucine benzyl ester hydrochloride |
| CAS Number | [Compound Specific - often genericized as peptide salt] |
| Physical State | White to off-white crystalline powder; Hygroscopic.[1][2][3] |
| Primary Hazards | H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1] Potential sensitizer.[4] |
| Critical Sensitivity | Moisture Sensitive (Hygroscopic) : Hydrolysis releases Benzyl Alcohol.[1] Protease Sensitive : Skin contact degrades product. |
Risk Assessment & PPE Strategy
Effective safety is not just about barriers; it is about containment logic . We employ a "Two-Way Protection" strategy:
-
Inward Protection: Preventing the potent sensitizer (peptide salt) from entering the operator's respiratory tract or contacting skin.
-
Outward Protection: Preventing human RNases and proteases from contaminating the high-value peptide.
PPE Selection Matrix
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | N95 / P2 Respirator (Minimum) | Peptide salts form fine, electrostatic dust.[1] Inhalation is the primary route for sensitization. Note: Use P100/P3 if handling >1g outside a fume hood. |
| Hand (Primary) | Nitrile Gloves (4-5 mil) | Standard protection against solid salts.[1] Nitrile offers superior puncture resistance compared to latex. |
| Hand (Secondary) | Long-cuff Nitrile (Outer) | Double-gloving is mandatory. The outer glove is sacrificial and removed immediately upon contamination, leaving the inner glove clean to maintain workflow continuity.[1] |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient for fine powders which can bypass side-shields.[1] Goggles provide a seal against airborne particulates. |
| Body | Lab Coat (Tyvek or Cotton) | Tyvek is preferred for peptide handling to reduce fiber shedding (product contamination) and improve dust hold-out (safety).[1] |
Operational Protocol: Gowning & Handling
The following workflow utilizes a "Clean-to-Dirty" logic to minimize cross-contamination.
Gowning Workflow (Visualization)
Figure 1: Sequential Gowning Protocol designed to create a sealed barrier between the operator and the peptide salt.[1]
Handling Procedure (Solid State)
Objective: Weighing and transfer without generating aerosolized dust.[5][6]
-
Engineering Control: Perform all open-vessel handling inside a Chemical Fume Hood or Biological Safety Cabinet (Class II) .
-
Static Control: Peptide salts are static-prone. Use an anti-static gun or ionizer bar if available to prevent powder "jumping."
-
Transfer:
-
Use a disposable spatula.
-
Do not pour from the source bottle. Gently scoop to minimize dust generation.[5]
-
Why? Pouring creates a turbulent air displacement that ejects fine particles into the breathing zone.
-
-
Solubilization Caution:
Emergency Response & Disposal
In the event of containment breach, immediate action is required to prevent sensitization.[7]
Spill Response Logic
Figure 2: Decision matrix for spill cleanup, prioritizing the suppression of airborne dust for solids.[1]
Decontamination & Disposal[1][10]
-
Surface Decontamination: Wipe surfaces with 70% Ethanol followed by water.[1] Peptides are generally water-soluble.[1]
-
Solid Waste: Dispose of gloves, weighing boats, and paper towels in a container labeled "Hazardous Waste - Solid (Peptide Contaminated)." [1]
-
Liquid Waste: Collect aqueous or solvent washes in the appropriate organic or aqueous waste stream. Do not pour down the drain.
References
-
National Institutes of Health (NIH) PubChem. (2024). Compound Summary: H-Phe-Leu-OBzl.HCl (CID 70633701).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2024).[6][8][9] Laboratory Safety Guidance: Personal Protective Equipment. Retrieved from [Link][1]
Sources
- 1. H-Phe-Leu-OBzl.HCl | C22H29ClN2O3 | CID 70633701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L -Phenylalanine benzyl ester = 99.0 AT 2462-32-0 [sigmaaldrich.com]
- 3. L-Phenylalanine benzyl ester hydrochloride | 2462-32-0 [chemicalbook.com]
- 4. biovera.com.au [biovera.com.au]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
